molecular formula C10H9F3O3 B1421184 4-Methoxy-2-(trifluoromethyl)phenylacetic acid CAS No. 916420-90-1

4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1421184
CAS No.: 916420-90-1
M. Wt: 234.17 g/mol
InChI Key: ZAOJHEOIUQVOEU-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOJHEOIUQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

4-Methoxy-2-(trifluoromethyl)phenylacetic acid, with the CAS number 916420-90-1, is a specialized organic compound that stands at the intersection of several key areas in modern chemical and pharmaceutical research.[1] Phenylacetic acid derivatives are integral structural motifs in a vast array of biologically active molecules. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto the phenyl ring imparts a unique combination of physicochemical properties that are highly sought after in drug design and materials science.[2][3]

The trifluoromethyl group is a powerful modulator of a molecule's electronic and steric character.[2] Its high electronegativity can significantly alter the acidity of the carboxylic acid moiety and influence the reactivity of the aromatic ring. Furthermore, the -CF3 group is known to enhance lipophilicity, a critical parameter for improving the pharmacokinetic profile of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties.[3] The methoxy group, on the other hand, can participate in hydrogen bonding and alter the molecule's solubility and metabolic stability. The specific ortho- and para- substitution pattern of these groups in this compound creates a distinct electronic and steric environment, making it a valuable building block for synthesizing novel compounds with tailored biological activities.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, analytical characterization, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
CAS Number 916420-90-1[1]
Molecular Formula C10H9F3O3[1]
Molecular Weight 234.18 g/mol [1]
MDL Number MFCD09025408[1]
Hazard Irritant[1]

Synthesis of this compound: A Plausible Synthetic Approach

Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile

This step involves a nucleophilic substitution reaction where the bromide of 4-methoxy-2-(trifluoromethyl)benzyl bromide is displaced by a cyanide ion to form the corresponding acetonitrile derivative.

  • Materials:

    • 4-Methoxy-2-(trifluoromethyl)benzyl bromide

    • Potassium cyanide (KCN)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water.

    • Add an excess of potassium cyanide to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetonitrile.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7][8]

  • Materials:

    • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile

    • Sodium hydroxide (for basic hydrolysis) or Sulfuric acid (for acidic hydrolysis)

    • Water

    • Hydrochloric acid (for acidification after basic hydrolysis)

  • Procedure (Basic Hydrolysis):

    • In a round-bottom flask, suspend the 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetonitrile in an aqueous solution of sodium hydroxide.[9]

    • Heat the mixture to reflux for several hours until the nitrile is fully consumed, as indicated by TLC or GC-MS analysis.[7]

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.[7]

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices
  • Choice of Cyanide Source: Potassium cyanide is a readily available and effective nucleophile for the displacement of the benzylic bromide.

  • Solvent System: A mixture of ethanol and water is often used for such reactions as it helps to dissolve both the organic substrate and the inorganic cyanide salt.

  • Hydrolysis Conditions: Both acidic and basic hydrolysis are effective for converting nitriles to carboxylic acids.[6][8] Basic hydrolysis is often preferred as it can be less prone to side reactions and the product can be easily isolated by acidification.[9]

Workflow Diagram

SynthesisWorkflow Start 4-Methoxy-2-(trifluoromethyl)benzyl bromide Step1 Nucleophilic Substitution (KCN, Ethanol/Water, Reflux) Start->Step1 Intermediate 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile Step1->Intermediate Step2 Hydrolysis (NaOH, H2O, Reflux then HCl) Intermediate->Step2 Product This compound Step2->Product SignalingPathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 (Potential Target) ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TargetMolecule 4-Methoxy-2-(trifluoromethyl) phenylacetic acid TargetMolecule->COX_Enzymes Inhibition?

Caption: Potential inhibitory action on the COX pathway.

Conclusion and Future Directions

This compound is a fluorinated building block with significant potential for the synthesis of novel, biologically active compounds. Its unique combination of a phenylacetic acid core with methoxy and trifluoromethyl substituents provides a versatile platform for medicinal chemists to explore new chemical space. Further research is warranted to fully elucidate its biological activities and to leverage its properties in the development of new therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this promising compound for their own investigations.

References

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (URL not available)
  • 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/32857-62-8_1HNMR.htm)
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (URL: https://hmdb.ca/spectra/hmdb/HMDB0002072/1H_NMR_500)
  • An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). (URL: https://www.researchgate.net/publication/15510695_An_improved_synthesis_of_a-methoxy-a-trifluoromethyl-phenylacetic_acid_Mosher's_acid)
  • 916420-90-1 Cas No. | this compound | Matrix Scientific. (URL: https://www.matrixscientific.com/cas/916420-90-1.html)
  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (URL: https://patents.google.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11386121/)
  • WO 2014/030106 A2 - Googleapis.com. (URL: https://patents.google.
  • 4-Methoxyphenylacetic acid(104-01-8)IR1 - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/104-01-8_IR1.htm)
  • m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/351-35-9_1HNMR.htm)
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (URL: https://hmdb.ca/spectra/hmdb/HMDB0000209/1H_NMR_600)
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/Making_Carboxylic_Acids_by_the_Hydrolysis_of_Nitriles)
  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_Manual_for_Ventura_College/Carboxylic_Acids_and_Their_Derivatives/Hydrolysis_of_Nitriles_to_Carboxylic_Acid)
  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide - Benchchem. (URL: https://www.benchchem.com/pdf/B5968_Synthesis.pdf)
  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/24484423/)
  • 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: https://spectrabase.com/spectrum/3d6H2B02bLd)
  • (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. (URL: https://www.thermofisher.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (URL: https://moodle.citylit.ac.uk/moodle/pluginfile.php/220025/mod_resource/content/1/Preparation%20of%20Carboxylic%20Acids-%20Hydrolysis%20of%20Nitriles.pdf)
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: https://www.mdpi.com/1420-3049/29/1/224)
  • hydrolysis of nitriles - Chemguide. (URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html)
  • 4-Methoxyphenylacetic acid synthesis - ChemicalBook. (URL: https://www.chemicalbook.com/synthesis/104-01-8.htm)
  • 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - ChemicalBook. (URL: https://www.chemicalbook.com/synthesis/3038-47-9.htm)

Sources

Spectroscopic Characterization of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a compound of interest in drug discovery and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a comprehensive analysis of structurally similar compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, rooted in fundamental principles of spectroscopy and substituent effects, offers a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique substitution pattern on the phenyl ring, which is expected to give rise to a distinct spectroscopic fingerprint. The electron-donating methoxy group at the 4-position and the electron-withdrawing trifluoromethyl group at the 2-position create a specific electronic environment that influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H, ¹³C, and ¹⁹F NMR spectra based on the analysis of related compounds such as 4-methoxyphenylacetic acid and 2-(trifluoromethyl)phenylacetic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the acidic proton of the carboxylic acid.

Predicted Signal Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid H10-12Singlet (broad)1H-COOH
Aromatic H~7.5Doublet1HH6
Aromatic H~7.2Doublet of doublets1HH5
Aromatic H~7.0Doublet1HH3
Methoxy H~3.9Singlet3H-OCH₃
Methylene H~3.8Singlet2H-CH₂COOH

Causality Behind Predictions: The electron-withdrawing trifluoromethyl group at the 2-position will deshield the adjacent aromatic proton (H3), shifting it downfield. The methoxy group at the 4-position will shield the ortho proton (H3) and the meta proton (H5), shifting them upfield compared to an unsubstituted ring. The coupling patterns (doublets and doublet of doublets) arise from the spin-spin interactions between adjacent aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Signal Chemical Shift (ppm) Assignment
Carboxylic Acid C~175-COOH
Aromatic C~160C4-OCH₃
Aromatic C~135C6
Aromatic C~130C2-CF₃
Aromatic C~125 (quartet)-CF₃
Aromatic C~120C5
Aromatic C~115C1
Aromatic C~110C3
Methoxy C~55-OCH₃
Methylene C~40-CH₂COOH

Causality Behind Predictions: The chemical shifts are predicted based on additive substituent effects. The carbon attached to the methoxy group (C4) will be significantly shielded, while the carbon attached to the trifluoromethyl group (C2) will be deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

Predicted Signal Chemical Shift (ppm) Multiplicity Assignment
Trifluoromethyl F~ -60Singlet-CF₃

Causality Behind Predictions: The chemical shift of the -CF₃ group is characteristic and its singlet nature in the proton-decoupled spectrum indicates no coupling to other nearby active nuclei.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum with an appropriate spectral width centered around -60 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate at least 64 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy, and trifluoromethyl groups.

Predicted Absorption Band (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
1600, 1480C=C stretchAromatic Ring
~1320C-F stretchTrifluoromethyl
~1250C-O stretchMethoxy
~1120C-O stretchCarboxylic Acid

Causality Behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption around 1710 cm⁻¹ is also indicative of the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1350-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted m/z Assignment Notes
234[M]⁺Molecular Ion
189[M - COOH]⁺Loss of the carboxylic acid group
175[M - CH₂COOH]⁺Loss of the acetic acid moiety
161[M - CF₃]⁺Loss of the trifluoromethyl group

Causality Behind Predictions: In Electron Ionization (EI) mass spectrometry, the molecular ion is expected at m/z 234. Common fragmentation pathways would involve the loss of the carboxylic acid group (a stable radical) or the entire acetic acid side chain. The loss of the trifluoromethyl group is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution (for NMR, LC-MS) Sample->Dissolution Pelletizing KBr Pellet (for IR) Sample->Pelletizing NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Pelletizing->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally related analogs, we have outlined the expected NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and other novel compounds. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and interpretation.

References

  • PubChem. 4-Methoxyphenylacetic Acid. [Link]

Navigating the Solubility Landscape of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

To the researchers, scientists, and drug development professionals who strive to translate molecular discoveries into life-changing therapies, the journey is one of intricate challenges and meticulous problem-solving. Among the fundamental physicochemical properties that dictate the fate of a potential drug candidate, solubility stands as a paramount gatekeeper. It governs everything from process chemistry and formulation to bioavailability and, ultimately, therapeutic efficacy. This guide is dedicated to a molecule of growing interest in medicinal chemistry, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid . While this compound holds potential as a valuable building block in the synthesis of novel therapeutics, a comprehensive public repository of its solubility data in common organic solvents is currently lacking.

This document, therefore, takes a proactive and instructional approach. As direct quantitative data is not yet available in the public domain, we will equip you, the practicing scientist, with the foundational knowledge and detailed experimental frameworks necessary to determine and understand the solubility of this compound. We will delve into a theoretical assessment of its expected solubility based on its unique molecular architecture, provide a comparative analysis with a structurally related analog, and present detailed, field-proven protocols for empirical solubility determination. This guide is designed not as a static data sheet, but as a dynamic tool to empower your research and development endeavors.

Molecular Profile and Theoretical Solubility Considerations

To predict the solubility behavior of this compound, we must first dissect its molecular structure and the physicochemical properties imparted by its constituent functional groups.

Table 1: Physicochemical Properties of this compound and a Structural Analog

PropertyThis compound4-Methoxyphenylacetic Acid (Structural Analog)
Molecular Formula C₁₀H₉F₃O₃C₉H₁₀O₃
Molecular Weight 234.17 g/mol 166.17 g/mol [1]
Melting Point Solid (exact value not published)84-86 °C[1]
Predicted pKa ~3.5~4.5
Predicted logP ~2.51.4[1]

Predicted values for this compound are estimations based on computational models and the known effects of its functional groups.

Structural Analysis and Its Impact on Solubility

This compound is a substituted phenylacetic acid. Its solubility will be dictated by a balance of polar and non-polar characteristics:

  • The Carboxylic Acid Moiety (-COOH): This is the primary polar, hydrophilic center of the molecule. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents. Its acidity, quantified by the pKa, is crucial. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to its non-fluorinated analog, 4-methoxyphenylacetic acid.[2] This enhanced acidity can influence its solubility in protic and basic media.

  • The Phenyl Ring: This aromatic ring is inherently non-polar and hydrophobic, contributing to the molecule's solubility in less polar organic solvents.

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor. This can slightly enhance solubility in polar aprotic and protic solvents.

  • The Trifluoromethyl Group (-CF₃): This is a key functional group with a profound impact on the molecule's properties. The -CF₃ group is highly lipophilic and electron-withdrawing.[2] Its presence is predicted to significantly increase the overall lipophilicity (higher logP) of the molecule compared to 4-methoxyphenylacetic acid. This increased lipophilicity suggests a greater affinity for non-polar and moderately polar organic solvents.

Predicting Solubility Behavior: A Qualitative Assessment

Based on the structural analysis, we can formulate a hypothesis regarding the solubility of this compound:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective at dissolving this compound. Their ability to act as strong hydrogen bond acceptors will interact favorably with the carboxylic acid group, while their overall polarity can accommodate the entire molecule.

  • Good to Moderate Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol are protic and can engage in hydrogen bonding with both the carboxylic acid and methoxy groups. The alkyl chains of these alcohols will interact with the hydrophobic phenyl ring and trifluoromethyl group. For comparison, 4-methoxyphenylacetic acid is known to be soluble in ethanol and methanol.

  • Moderate to Low Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate have some polar character and can act as hydrogen bond acceptors. However, their lower overall polarity compared to alcohols may limit their capacity to dissolve the polar carboxylic acid moiety, likely resulting in moderate to low solubility.

  • Low Solubility in Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene are unlikely to be effective solvents. The energy required to break the hydrogen bonding network of the crystalline solid and solvate the polar carboxylic acid group would not be compensated by the weak van der Waals interactions with these non-polar solvents.

The Role of this compound in Medicinal Chemistry

Phenylacetic acid derivatives containing trifluoromethyl groups are recognized as important intermediates in the synthesis of various pharmaceuticals. For instance, trifluorinated phenylacetic acids are precursors in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[3] The incorporation of the trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] While the specific applications of the 4-methoxy-2-(trifluoromethyl) isomer are not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the discovery of new chemical entities for various therapeutic areas. A thorough understanding of its solubility is therefore a critical first step for its utilization in synthetic and medicinal chemistry workflows.

Standardized Protocols for Experimental Solubility Determination

Given the absence of published quantitative data, a rigorous and standardized experimental approach is necessary. The following protocols are based on widely accepted guidelines from the United States Pharmacopeia (USP) and the Organisation for aEconomic Co-operation and Development (OECD).[4][5]

The Saturation Shake-Flask Method (Adapted from USP <1236> and OECD TG 105)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6][7] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of its precipitation. A prolonged equilibration time with continuous agitation ensures this state is reached. The subsequent separation of the solid phase is critical to only measure the dissolved solute.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration of the diluted sample using a calibration curve prepared with known concentrations of this compound. Back-calculate to find the concentration in the original saturated solution.

Self-Validating System: The reliability of this protocol is ensured by running replicates and confirming that the measured solubility is independent of the initial amount of excess solid used. A preliminary time-to-equilibrium study is also recommended to validate the chosen equilibration period.

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, miniaturized and automated versions of the shake-flask method can be employed. These often use 96-well plates and smaller solvent volumes.

Causality Behind Experimental Choices: The trade-off here is speed versus the absolute accuracy of an equilibrium measurement. HTS methods are excellent for rank-ordering solvents but may not always yield true thermodynamic solubility values. The analysis is often performed directly on the filtered supernatant without extensive dilution steps.

Experimental Protocol:

  • Dispensing: Use automated liquid handlers to dispense a known amount of a concentrated stock solution of this compound (in a volatile solvent like DMSO) into the wells of a 96-well plate. The volatile solvent is then evaporated.

  • Solvent Addition: Dispense the array of test solvents into the wells.

  • Equilibration: Seal the plate and agitate for a shorter period (e.g., 2-12 hours) at a controlled temperature.

  • Analysis: After a brief settling period, analyze the concentration of the dissolved compound directly from the supernatant using techniques like UV-Vis spectroscopy or HPLC-MS.

G start Start Dispense Solute Stock solvent_add Add Array of Solvents start->solvent_add equilibration Equilibrate (2-12h) solvent_add->equilibration analysis Analyze Supernatant (UV-Vis/HPLC) equilibration->analysis end End Rank-Order Solvents analysis->end

Caption: High-Throughput Solubility Screening Workflow.

Data Presentation and Interpretation

As you generate experimental data, it is crucial to present it in a clear and comparative format.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
DMSOPolar AproticHighTo be determined
MethanolPolar ProticGoodTo be determined
EthanolPolar ProticGoodTo be determined
IsopropanolPolar ProticModerateTo be determined
Ethyl AcetateModerately PolarModerate-LowTo be determined
Diethyl EtherModerately PolarLowTo be determined
TolueneNon-PolarVery LowTo be determined
HexanesNon-PolarVery LowTo be determined

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for approaching the solubility determination of this compound. By combining a theoretical understanding of its molecular properties with robust, standardized experimental protocols, researchers can generate the reliable data needed to advance their projects. The principles and methods outlined here are not only applicable to the title compound but can also be adapted for the characterization of other new chemical entities. As the role of fluorinated compounds in drug discovery continues to expand, a thorough understanding of their physicochemical properties, particularly solubility, will remain a cornerstone of successful pharmaceutical development.

References

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link][7]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link][8][9]

  • United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia.[4]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][5]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][10]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link][6]

  • Dissolution Technologies. (2017). Technical Note: Solubility Measurements. Retrieved from [Link][11]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link][12]

  • United States Pharmacopeial Convention. (2016). <1236> Solubility Measurements. Retrieved from [Link][13]

  • FAQ. (n.d.). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?. Retrieved from [Link][14]

  • Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids. Retrieved from [3]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (n.d.). WO 2014/030106 A2 - Process for the preparation of 4-methoxy phenylacetic acid. Retrieved from [15]

  • MySkinRecipes. (n.d.). (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link][16]

  • PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Retrieved from [Link][17]

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link][1]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2243.[18]

  • Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5484.[2]

  • ResearchGate. (n.d.). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid.... Retrieved from [Link][19]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from [Link][20]

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An In-Depth Technical Guide to the Crystalline Structure of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining and Understanding the Solid-State Architecture of a Key Phenylacetic Acid Derivative.

Introduction: The Silent Influence of Crystal Form in Drug Efficacy

In the realm of pharmaceutical development, the journey from a promising molecule to a viable therapeutic agent is fraught with complexities. While the intrinsic pharmacological activity of a compound is paramount, its solid-state properties, dictated by its crystalline structure, are a silent yet potent modulator of its ultimate success. The precise three-dimensional arrangement of molecules in a crystal lattice governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a substituted phenylacetic acid derivative with potential applications in drug discovery, a thorough understanding of its crystalline form is not merely an academic exercise but a fundamental prerequisite for rational drug design and development.

The presence of a methoxy group and a trifluoromethyl group on the phenyl ring introduces specific electronic and steric characteristics that can significantly influence intermolecular interactions and, consequently, the resulting crystal packing.[1][2] The trifluoromethyl group, in particular, is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability and membrane permeability.[1][2] Therefore, elucidating the crystalline structure of this compound is crucial for predicting its behavior as a potential active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the methodologies for determining the crystalline structure of this compound and offers a predictive analysis of its likely solid-state architecture based on the known crystal structures of analogous compounds.

Part 1: The Pursuit of the Crystal Structure: Methodologies and Experimental Protocols

The determination of a molecule's crystalline structure is a multi-faceted process that can involve both experimental and computational techniques. The gold standard for unambiguous structure determination is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

  • Crystal Growth: The initial and often most challenging step is the growth of single crystals of sufficient size and quality. For this compound, which is a solid at room temperature, various crystallization techniques can be employed:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffracted X-ray intensities are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then "solved" using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate crystal structure.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a versatile technique used to analyze the crystalline nature of a bulk sample.[5][6][7][8][9] While it does not provide the same level of atomic detail as SCXRD, it is invaluable for phase identification, purity analysis, and studying polymorphism.

  • Sample Preparation: A small amount of the powdered sample of this compound is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and a beam of X-rays is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases of known patterns for identification or used to determine unit cell parameters.

Spectroscopic Characterization

While not directly providing the crystal structure, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure and can provide insights into intermolecular interactions.

Part 2: Predictive Analysis of the Crystalline Structure of this compound

In the absence of a publicly available crystal structure for this compound, we can predict its likely intermolecular interactions and packing motifs by examining the crystal structures of closely related molecules. A particularly relevant analogue is (3,4-dimethoxyphenyl)acetic acid, for which the crystal structure of its monohydrate has been determined.[10][11][12][13]

Anticipated Intermolecular Interactions

The molecular structure of this compound contains several functional groups capable of engaging in a variety of intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that the primary supramolecular synthon in the crystal structure will be the formation of carboxylic acid dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Halogen Bonding: While not a classic halogen bond, the highly electronegative fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions with neighboring molecules.

  • π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings are offset from one another.

  • Dipole-Dipole Interactions: The methoxy and trifluoromethyl groups introduce significant dipole moments into the molecule, which will influence the overall packing arrangement to maximize favorable dipole-dipole interactions.

Predicted Crystal Packing

Based on the analysis of related structures and the functional groups present, a plausible packing arrangement for this compound would involve the formation of hydrogen-bonded carboxylic acid dimers. These dimers would then likely pack in a herringbone or a layered fashion, stabilized by a combination of π-π stacking and weaker C-H···O and C-H···F interactions. The bulky and electron-withdrawing trifluoromethyl group will likely play a significant role in directing the packing, potentially leading to specific orientations that minimize steric hindrance and maximize electrostatic interactions.

The interplay of these various intermolecular forces will ultimately determine the final, most thermodynamically stable crystal lattice.

Part 3: Visualization of Methodologies and Predicted Interactions

To further clarify the experimental workflow and the predicted intermolecular interactions, the following diagrams are provided.

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Structure Determination cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization PXRD Powder X-ray Diffraction Purification->PXRD Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Data_Processing Structure Solution & Refinement SCXRD->Data_Processing Structural_Analysis Analysis of Intermolecular Interactions & Packing Data_Processing->Structural_Analysis

Caption: A generalized workflow for the determination of the crystalline structure of a small organic molecule.

Predicted Supramolecular Synthon

Caption: The predicted hydrogen-bonded carboxylic acid dimer, a likely primary structural motif.

Conclusion and Future Perspectives

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its investigation. The methodologies of single-crystal and powder X-ray diffraction, coupled with spectroscopic techniques, offer a clear path to elucidating its solid-state architecture. Furthermore, the predictive analysis based on known structures of similar compounds strongly suggests that hydrogen-bonded carboxylic acid dimers will be the cornerstone of its crystal lattice, with other weaker interactions fine-tuning the overall packing.

For researchers in drug development, the insights gained from determining the crystalline structure of this compound will be invaluable. It will enable a deeper understanding of its physicochemical properties, facilitate the selection of the optimal solid form for formulation, and ultimately contribute to the development of safer and more effective medicines. The principles and protocols outlined in this guide are broadly applicable to the study of other novel pharmaceutical compounds, underscoring the critical importance of solid-state chemistry in the journey from molecule to medicine.

References

  • Hachuła, B., Nowak, M., & Kusz, J. (2008). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 64(7), o357–o360. [Link]

  • Sci-Hub. (n.d.). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Retrieved from [https://www.semanticscholar.org/paper/Hydrogen-bonding-interactions-in-(3%2C4-dimethoxyphe-Hachu%C5%82a-Nowak/2a5f7d3b0e1e9c8f9b9a6b9a9d7f8d8c7e6a5c1b]([Link]

  • Bünnemann, K., & Merten, C. (2017). Solvation of a chiral carboxylic acid: effects of hydrogen bonding on the IR and VCD spectra of α-methoxyphenylacetic acid. Physical Chemistry Chemical Physics, 19(29), 18948–18956. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X-ray Analysis of a Methoxy-Substituted-. Retrieved from [Link]

  • Beran, G. J. O. (2021). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Chemical Science, 12(41), 13576–13596. [Link]

  • National Institute of Standards and Technology. (1966). Standard X-ray Diffraction Powder Patterns: Section 4. Data for 103 Substances. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures Workshop (WCSD-001). Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Retrieved from [Link]

  • CEITEC. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of intermolecular interactions to the Hirshfeld surface area calculated for polymorphs of TrCOTyr. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Analysis of intermolecular interactions in 3-(4-fluoro-3-phenoxyphenyl)- 1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-. Retrieved from [Link]

  • Sciencesconf.org. (n.d.). Crystal Structure Prediction: a Practical Approach. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. Retrieved from [Link]

  • MDPI. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2933. [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. Retrieved from [Link]

  • CrystEngComm. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(38), 5693-5702. [Link]

  • International Zeolite Association. (n.d.). Product characterization by x-ray powder diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of a 1,1-dibutyl-1H,3H-naphtho[1,8-cd][2][10][11]oxastannaborinin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

  • Bryn Mawr College. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug.... Retrieved from [https://www.researchgate.net/figure/X-Ray-Powder-Diffraction-Patterns-of-Polymorphic-Forms-of-Various-Drug-Substances-A_fig1_257748450]([Link] Diffraction-Patterns-of-Polymorphic-Forms-of-Various-Drug-Substances-A_fig1_257748450)

  • Brookhaven National Laboratory. (2018). X-ray Powder Diffraction. Retrieved from [Link]

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A Technical Guide to the Potential Biological Activity of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Bio-Rational Approach to a Novel COX-2 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of established pharmacophores within a novel chemical entity presents a compelling case for targeted investigation. This guide focuses on 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a compound that, while not extensively characterized in existing literature, possesses structural motifs strongly suggestive of potent and selective anti-inflammatory activity. The phenylacetic acid core is a classic scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), while the strategic placement of a trifluoromethyl (CF₃) group is a modern medicinal chemistry tactic to enhance target affinity and metabolic stability.[1][2] This document synthesizes established principles of drug action and proposes a logical, data-driven framework for elucidating the biological potential of this compound. Our central hypothesis is that this compound will function as a selective inhibitor of cyclooxygenase-2 (COX-2), offering a promising avenue for the development of next-generation anti-inflammatory agents.

Introduction: The Chemical Rationale

The design of effective therapeutic agents often hinges on the strategic combination of functional groups that govern a molecule's interaction with biological targets. The structure of this compound is a prime example of such rational design, integrating two key features known to influence anti-inflammatory activity.

  • The Phenylacetic Acid Scaffold: This structural core is prevalent in numerous NSAIDs. The carboxylic acid moiety is critical for anchoring the molecule within the active site of cyclooxygenase enzymes.[3]

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a powerful strategy in modern drug design.[2] Its strong electron-withdrawing nature can alter the acidity (pKa) of the carboxylic acid, potentially improving its binding kinetics.[1] Furthermore, its steric bulk and hydrophobicity are crucial for achieving selective interactions. In the case of the NSAID Celecoxib, the CF₃ group is essential for its selective inhibition of the COX-2 enzyme.[1] Research on a trifluoromethyl analogue of indomethacin demonstrated that replacing a methyl with a CF₃ group resulted in a potent and unexpectedly selective COX-2 inhibitor.[3] This selectivity was attributed to the CF₃ group inserting into a small hydrophobic pocket unique to the COX-2 active site.[3]

Based on this precedent, it is hypothesized that the 2-(trifluoromethyl) substituent on the phenyl ring of our target compound will confer high affinity and selectivity for the COX-2 enzyme.

Physicochemical Profile and Synthetic Strategy

A molecule's biological activity is intrinsically linked to its physical and chemical properties. Understanding these properties is the first step in a rational drug discovery workflow.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for this compound, which are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₉F₃O₃Defines the elemental composition.
Molecular Weight 234.17 g/mol Influences diffusion and transport across membranes.
LogP (Lipophilicity) ~2.5 - 3.0A moderate value suggests good membrane permeability without excessive accumulation in fatty tissues.
pKa (Acidity) ~3.5 - 4.0The electron-withdrawing CF₃ group likely lowers the pKa compared to non-fluorinated analogues, ensuring the carboxylate is ionized at physiological pH for target interaction.[1]
Proposed Synthetic Workflow

The synthesis of phenylacetic acids is well-established in organic chemistry. A plausible route to this compound is outlined below. This multi-step process leverages common and reliable chemical transformations.[4][5][6]

A 1-Methoxy-3-(trifluoromethyl)benzene B Friedel-Crafts Acylation (e.g., with Chloroacetyl chloride) A->B Step 1 C 2-Chloro-1-(4-methoxy-2- (trifluoromethyl)phenyl)ethan-1-one B->C D Cyanide Displacement (e.g., NaCN) C->D Step 2 E 2-(4-Methoxy-2-(trifluoromethyl) -phenyl)acetonitrile D->E F Acid or Base Hydrolysis E->F Step 3 G 4-Methoxy-2-(trifluoromethyl) -phenylacetic acid F->G

Caption: Proposed synthetic pathway for this compound.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes.[3]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is responsible for common side effects like gastrointestinal ulceration. Therefore, selective COX-2 inhibitors (coxibs) were developed to provide anti-inflammatory relief with an improved safety profile.

We propose that this compound acts as a selective COX-2 inhibitor. The trifluoromethyl group is predicted to bind within a specific hydrophobic side pocket of the COX-2 active site (formed by residues like Val-523), an interaction that is sterically hindered in the narrower COX-1 active site.[3]

cluster_0 Prostaglandin Synthesis Pathway cluster_1 Enzymatic Conversion cluster_2 Biological Effects cluster_3 Points of Inhibition AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PG_Homeo Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->PG_Homeo via COX-1 pathway PG_Inflam Prostaglandins (Inflammation, Pain, Fever) PGH2->PG_Inflam via COX-2 pathway Inhibitor 4-Methoxy-2-(trifluoromethyl) -phenylacetic acid (Hypothesized Target) Inhibitor->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and the hypothesized selective inhibition of COX-2.

Proposed Experimental Validation Workflow

To rigorously test our hypothesis, a phased experimental approach is proposed, moving from enzymatic assays to cell-based models and finally to in vivo validation.

Phase 1: In Vitro Enzymatic Activity

Experiment: Direct determination of IC₅₀ values for COX-1 and COX-2.

Rationale: This is the foundational experiment to confirm direct inhibition of the target enzymes and quantify both potency (a low IC₅₀ value) and selectivity (a high COX-1 IC₅₀ / COX-2 IC₅₀ ratio).

Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorogenic probe (e.g., ADHP) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in DMSO. Also, prepare a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of each compound dilution (or DMSO vehicle control) to wells containing either COX-1 or COX-2 enzyme in assay buffer. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe to all wells.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission ~535/590 nm). The rate of reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).

start Start: Prepare Reagents (Enzymes, Substrate, Compound) plate Dispense Enzyme (COX-1 or COX-2) into 96-well Plate start->plate add_inhibitor Add Serial Dilutions of Test Compound & Controls plate->add_inhibitor incubate Incubate for 15 min (Inhibitor Binding) add_inhibitor->incubate add_substrate Initiate Reaction: Add Arachidonic Acid & Fluorogenic Probe incubate->add_substrate read_plate Measure Fluorescence Kinetics (Plate Reader) add_substrate->read_plate analyze Calculate % Inhibition vs. Vehicle Control read_plate->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 & Selectivity Index plot->end

Sources

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a specialized organic compound with potential applications in pharmaceutical and materials science. Due to the limited specific historical information available, this document focuses on the compound's chemical identity, plausible synthetic pathways derived from established organic chemistry principles, and its potential utility as inferred from its structural characteristics and the applications of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this molecule's properties and synthesis.

Introduction and Historical Context

This compound (CAS No. 916420-90-1) is a substituted phenylacetic acid derivative characterized by a methoxy group at the para position and a trifluoromethyl group at the ortho position of the phenyl ring. While the compound is commercially available from specialized chemical suppliers, a detailed historical account of its discovery and initial synthesis is not prominently featured in publicly accessible scientific literature.[1] Its existence is noted in several patents, suggesting its role as an intermediate or a member of a chemical library for screening purposes.

The structural motifs present in this molecule—the phenylacetic acid core, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group—are of significant interest in medicinal chemistry and materials science. Phenylacetic acid derivatives are known for a wide range of biological activities, including anti-inflammatory effects. The trifluoromethyl group is a key substituent in many modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group can modulate the electronic properties and metabolic profile of the molecule. This guide, therefore, aims to consolidate the known information and provide a robust theoretical and practical framework for researchers working with or considering the use of this compound.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of data from chemical suppliers and computational predictions.

PropertyValueSource
IUPAC Name 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acidN/A
CAS Number 916420-90-1[1]
Molecular Formula C₁₀H₉F₃O₃[1]
Molecular Weight 234.17 g/mol [1]
Physical Form Solid (at 20°C)[1]
Boiling Point 295.5 ± 40.0 °C (Predicted)[2]
Purity (Typical) ≥95%[1]

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methylene protons would appear as a singlet, and the methoxy protons as a sharp singlet around 3.8-3.9 ppm.

  • ¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon.

  • ¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, C-O stretching bands for the methoxy and carboxylic acid groups, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the carboxyl group and fragments related to the substituted benzyl cation.

Plausible Synthetic Routes

There is no single, prominently published method for the synthesis of this compound. However, a logical and efficient synthetic strategy can be devised based on well-established named reactions and transformations in organic chemistry. A plausible two-step approach starting from the commercially available 4'-Methoxy-2,2,2-trifluoroacetophenone involves the Willgerodt-Kindler reaction followed by hydrolysis.

Overview of the Synthetic Workflow

The proposed synthesis begins with the conversion of 4'-Methoxy-2,2,2-trifluoroacetophenone to the corresponding thiomorpholide via the Willgerodt-Kindler reaction. This reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-substituted thioamides. The resulting thiomorpholide is then subjected to hydrolysis to yield the target carboxylic acid.

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis A 4'-Methoxy-2,2,2-trifluoroacetophenone E Intermediate Thiomorpholide A->E Reacts with B Sulfur (S₈) B->E C Morpholine C->E D Heat (Reflux) D->E H This compound E->H Hydrolyzed by F Aqueous Acid (e.g., H₂SO₄) F->H G Heat (Reflux) G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetyl)morpholine (Thiomorpholide Intermediate)

  • Rationale: The Willgerodt-Kindler reaction is chosen for its reliability in converting aryl ketones to the corresponding thioamides, which are stable and readily purified intermediates. Morpholine is a commonly used amine for this transformation, and elemental sulfur serves as the oxidant.[3][4]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Methoxy-2,2,2-trifluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold water and stir.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired thiomorpholide.

Step 2: Hydrolysis to this compound

  • Rationale: Acid-catalyzed hydrolysis is a standard and effective method for converting amides (or in this case, a thioamide derivative which will hydrolyze) to carboxylic acids. Aqueous sulfuric acid is a common and cost-effective choice for this transformation.

  • Procedure:

    • In a round-bottom flask, dissolve the purified thiomorpholide from Step 1 in a mixture of glacial acetic acid and concentrated sulfuric acid.

    • Add water to the mixture and heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it over ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Potential Areas of Application

While specific applications for this compound have not been extensively reported, its structural features suggest potential utility in several areas of research and development:

  • Pharmaceutical Intermediates: This compound is a valuable building block for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups (e.g., esters, amides, alcohols), making it a versatile starting material for drug discovery programs. The presence of the trifluoromethyl group is particularly desirable for creating drug candidates with improved pharmacokinetic properties.

  • Agrochemicals: Trifluoromethylated aromatic compounds are frequently found in modern herbicides and pesticides. This molecule could serve as a precursor for new agrochemical agents.

  • Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials, such as liquid crystals, polymers, and organic electronics. The specific combination of substituents in this compound could impart unique electronic and physical properties to novel materials.

  • Biological Screening: As a member of a chemical library, this compound could be screened for a variety of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties, given the known activities of other phenylacetic acid derivatives.

Conclusion

This compound represents a chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Although its own history of discovery is not well-documented, its synthesis can be reliably achieved through established methodologies such as the Willgerodt-Kindler reaction followed by hydrolysis. The combination of a phenylacetic acid core with para-methoxy and ortho-trifluoromethyl substituents makes it a compound of interest for researchers seeking to introduce these key pharmacophores into new molecular designs. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted.

References

  • ChemSrc. 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetic acid (CAS No. 916420-90-1). Available from: [Link]

  • Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
  • Kindler, K. Liebigs Ann. Chem.1923, 431, 187–230.

Sources

theoretical calculations for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid Properties

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational workflow utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for computational analysis. By explaining the causality behind methodological choices, this guide serves as a self-validating system for obtaining reliable theoretical data that can accelerate experimental research and development.

Introduction: The Significance of this compound

This compound belongs to the class of substituted phenylacetic acids, which are crucial building blocks in the synthesis of various pharmaceuticals and bioactive molecules.[1][2][3] The specific substitutions on the phenyl ring—a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group—impart unique physicochemical characteristics.

  • The trifluoromethyl group is a powerful electron-withdrawing substituent known for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity in drug candidates.[4] Its steric and electronic properties are distinct from other halogens or a simple methyl group, making it a valuable moiety in modern drug design.[4][5]

  • The methoxy group , an electron-donating group, influences the electronic distribution on the aromatic ring and can participate in hydrogen bonding, affecting solubility and receptor interactions.

Understanding the interplay of these functional groups is paramount for predicting the molecule's behavior. Theoretical calculations provide a powerful, cost-effective avenue to elucidate its properties at an atomic level, offering insights that guide synthesis and application. This guide outlines the use of Density Functional Theory (DFT) to model the molecule's geometry, electronic landscape, and spectroscopic signatures.

Computational Methodology: A Validated Approach

The selection of an appropriate theoretical method is the most critical step for achieving accurate predictions. For a medium-sized organic molecule such as this, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[6][7]

Pillar of Expertise: Why DFT/B3LYP/6-311++G(d,p)?

Our chosen level of theory is B3LYP/6-311++G(d,p) , a widely validated combination for organic molecules.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively mitigates some of the inherent self-interaction error in pure DFT, leading to more accurate predictions of molecular geometries and energies.[6][7]

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides the flexibility needed for an accurate description of the electron density.

    • 6-311: Indicates that core orbitals are described by 6 basis functions, while valence orbitals are split into three parts (3, 1, and 1 basis functions), allowing for greater flexibility in describing chemical bonds.

    • ++G: These are diffuse functions added to both heavy atoms and hydrogen. They are essential for accurately describing anions and non-covalent interactions, particularly the lone pairs on the oxygen and fluorine atoms.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize," which is crucial for describing the directional nature of chemical bonds accurately.[6]

Solvent Effects: To simulate realistic conditions, calculations should be performed in a solvent environment using a continuum model like the Polarizable Continuum Model (PCM) . This model approximates the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute.

Computational Workflow

The overall process follows a logical sequence to ensure the final data is derived from a stable, validated structure.

G Input Initial 3D Structure (e.g., from ChemDraw or Avogadro) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirms true minimum) Opt->Freq Geom Optimized Geometry (Bond lengths, angles) Freq->Geom Electronic Electronic Properties (HOMO-LUMO, MEP) Freq->Electronic Spectra Spectroscopic Properties (IR, NMR) Freq->Spectra

Caption: Computational workflow for theoretical property prediction.

Predicted Properties: Results and Discussion

This section outlines the expected results from the theoretical calculations, providing a baseline for what researchers can anticipate.

Optimized Molecular Geometry

The first step in any analysis is to find the molecule's most stable three-dimensional arrangement (its ground-state geometry). The geometry optimization calculation seeks the lowest energy conformation. A subsequent frequency calculation is mandatory to validate this structure; the absence of any imaginary (negative) frequencies confirms that the geometry is a true energy minimum.

%nprocshared=8 %mem=16GB #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water)

Molecule Name and Title

0 1 [...Atom Coordinates Here...]

Sources

Navigating the Synthesis and Supply of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with in-depth information on the commercial availability, synthesis, and key applications of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This valuable intermediate, identified by CAS number 916420-90-1, is a key building block in the synthesis of advanced pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a desirable component in medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or chloro group and can enhance a drug candidate's binding affinity and membrane permeability.[1][2]

PropertyValueSource
CAS Number 916420-90-1[3]
Molecular Formula C₁₀H₉F₃O₃[3]
Molecular Weight 234.18 g/mol [3]
Predicted Boiling Point 295.5 ± 40.0 °CChemicalBook
Predicted Density 1.342 ± 0.06 g/cm³ChemicalBook

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. These suppliers offer the compound in various quantities, typically with purities suitable for laboratory and preclinical studies.

SupplierPurityAvailable Quantities
Matrix Scientific Irritant grade1g, 5g
BLD Pharmatech 95+%Inquire for details
abcr GmbH 97%Inquire for details
AK Scientific, Inc. Inquire for details1g, 5g, 10g

Researchers are advised to request a certificate of analysis from the supplier to verify the purity and identity of the compound before use.

Synthesis and Chemical Reactivity

While specific, detailed peer-reviewed synthesis protocols for this compound are not widely published in academic literature, its synthesis can be inferred from established organic chemistry principles and patent literature for structurally similar compounds. The general approach would likely involve the introduction of the acetic acid moiety to a pre-functionalized 4-methoxy-2-(trifluoromethyl)benzene derivative.

A plausible synthetic workflow is outlined below:

G cluster_start Starting Material cluster_acylation Friedel-Crafts Acylation cluster_hydrolysis Hydrolysis start 1-Methoxy-3-(trifluoromethyl)benzene acylation Friedel-Crafts Acylation (e.g., with chloroacetyl chloride) start->acylation 1. AlCl₃ intermediate1 2-Chloro-1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one acylation->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis 2. H₂O, heat product This compound hydrolysis->product

Caption: Plausible synthetic route to the target compound.

This proposed pathway is illustrative. Alternative routes, such as those involving Grignard reagents or palladium-catalyzed cross-coupling reactions, may also be employed.

Applications in Research and Drug Discovery

Phenylacetic acid derivatives are crucial scaffolds in the development of various therapeutic agents. The unique substitution pattern of this compound makes it a valuable intermediate for creating novel molecules with tailored pharmacological profiles.

The trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature can modulate the pKa of the carboxylic acid group and influence the binding interactions of the final compound with its biological target.[2]

While specific drug candidates incorporating this exact fragment are not prominently disclosed in the public domain, its structural motifs are present in molecules investigated for a range of therapeutic areas. For instance, trifluoromethylphenyl derivatives are key components in the development of kinase inhibitors and other targeted therapies.[2]

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a standard starting point. Gradient elution is often employed to ensure the separation of any potential impurities. UV detection is appropriate due to the aromatic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the trifluoromethyl group, confirming its presence.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to identify potential impurities based on their mass-to-charge ratio.

Below is a generalized workflow for the quality control analysis of this compound:

G sample This compound Sample hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms coa Certificate of Analysis hplc->coa nmr->coa ms->coa

Caption: Quality control workflow for the title compound.

Safety and Handling

According to the Safety Data Sheet provided by Matrix Scientific, this compound is classified as an irritant.[3][4] It may cause skin and eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[4] The compound should be handled in a well-ventilated area or a chemical fume hood.[4]

In case of exposure:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[4]

  • Skin: Wash off immediately with plenty of water.[4]

  • Inhalation: Move to fresh air.

  • Ingestion: Seek medical attention.

For detailed safety information, refer to the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of complex organic molecules, particularly in the field of pharmaceutical research. Its unique combination of a methoxy and a trifluoromethyl group offers medicinal chemists a tool to fine-tune the properties of drug candidates to enhance their efficacy and pharmacokinetic profiles. While detailed synthetic and application data in the public domain is limited, its utility can be inferred from the well-established roles of its constituent functional groups in drug design. Proper analytical techniques are essential to ensure the quality of this intermediate for its successful application in research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

  • Ohta, H., Miyamae, Y., & Kimura, Y. (1989). An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). Organic Preparations and Procedures International, 32(5), 488-490. [Link]

  • Meira, C. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. [Link]

  • Ohta, H., Miyamae, Y., & Kimura, Y. (1989). Microbial Synthesis of Optically Pure α-Methoxy-α-trifluoromethyl-α-phenylacetic Acid. Chemistry Letters, 18(3), 379–380. [Link]

  • ResearchGate. Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... [Link]

  • Request PDF. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

  • Zhang, W., et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society. [Link]

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Methodological & Application

The Strategic Utility of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired biological functions. Among these, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid has emerged as a scaffold of significant interest. Its unique substitution pattern—a potent electron-withdrawing trifluoromethyl group ortho to the acetic acid moiety and an electron-donating methoxy group in the para position—creates a molecule with distinct electronic and steric properties. This guide provides an in-depth exploration of the reactivity and application of this versatile reagent, with a focus on its utility in the synthesis of high-value compounds such as kinase inhibitors.

The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by modulating their lipophilicity and electronic nature.[1][2][3] The strategic placement of the CF3 group at the ortho position of the phenylacetic acid introduces specific conformational constraints and electronic effects that can be exploited by chemists to achieve desired reactivity and to probe specific interactions in biological targets. This document serves as a comprehensive resource for researchers, providing not only detailed protocols but also the underlying scientific rationale for its application.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 916420-90-1[4]
Molecular Formula C10H9F3O3[4]
Molecular Weight 234.18 g/mol [4]
Appearance White to off-white solidVendor Data
Hazard Classification Irritant[4]

Safety and Handling: this compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay of its substituents. The carboxylic acid function is the primary site of reaction, readily participating in standard transformations such as esterification and, most notably, amidation.

The presence of the ortho-trifluoromethyl group exerts a significant electronic and steric influence. Electronically, the CF3 group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton, potentially influencing the choice of activation agent and base in coupling reactions. Sterically, the bulky CF3 group can hinder the approach of reagents to the carboxylic acid, which may necessitate the use of less sterically demanding coupling agents or more forcing reaction conditions. This steric hindrance can also be advantageous, potentially leading to specific rotameric preferences in the final products, which can be crucial for biological activity. The para-methoxy group, being electron-donating, partially mitigates the electron-withdrawing effect of the CF3 group on the aromatic ring, influencing its overall electronic character.

Application Note 1: Synthesis of N-Aryl Amides as Kinase Inhibitors

A primary application of this compound is in the synthesis of biologically active amide derivatives, particularly as components of kinase inhibitors. The phenylacetic acid moiety often serves as a key fragment that occupies a specific binding pocket in the target kinase.

Workflow for Amide Coupling

The general workflow for the synthesis of an N-aryl amide using this compound involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification A 4-Methoxy-2-(trifluoromethyl) phenylacetic Acid C Carboxylic Acid Activation A->C B Aryl Amine (e.g., 5-(1H-Indazol-6-yl)-1H- pyrazolo[3,4-b]pyridin-3-amine) D Amide Bond Formation B->D C->D Coupling Reagent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) E Aqueous Workup D->E F Purification (e.g., Column Chromatography) E->F G Final Product: N-Aryl Amide F->G

Caption: General workflow for the synthesis of N-aryl amides.

Detailed Protocol: Synthesis of a Pyrazolopyridine-based Kinase Inhibitor

This protocol is adapted from the synthesis of a potent kinase inhibitor as described in patent WO2010065185A1. This example showcases the direct application of this compound in a drug discovery context.

Reaction Scheme:

(Self-generated image, not from a search result)

Materials:

  • This compound (1.0 eq)

  • 5-(1H-Indazol-6-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and HOBt (1.5 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester. Causality Note: Pre-activation of the carboxylic acid with HATU/HOBt forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Amine Addition: Add 5-(1H-Indazol-6-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate and benzotriazole byproducts, driving the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-(1H-indazol-6-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxy-2-(trifluoromethyl)phenyl)acetamide.

Trustworthiness & Troubleshooting:
  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., to 40-50 °C) may be beneficial. Ensure all reagents are anhydrous, as water will hydrolyze the activated ester.

  • Side Products: The formation of byproducts from the coupling reagents is expected. The aqueous workup is designed to remove most of these.

  • Purification: The target amide is often a solid. Trituration with a suitable solvent system (e.g., diethyl ether/hexanes) after chromatography can help to obtain a pure, crystalline solid.

Application Note 2: Elaboration of Privileged Scaffolds

The unique electronic and steric nature of the 4-methoxy-2-(trifluoromethyl)phenyl moiety makes it a "privileged scaffold" in medicinal chemistry. Once incorporated into a molecule via an amide bond, the aromatic ring itself is available for further functionalization, although this is less common due to the deactivating effect of the trifluoromethyl group. More frequently, the core scaffold is varied by coupling the parent acid with a diverse library of amines to rapidly generate analogues for structure-activity relationship (SAR) studies.

Logical Flow for Library Synthesis

G A 4-Methoxy-2-(trifluoromethyl) phenylacetic Acid (Core Scaffold) C Parallel Amide Coupling Reactions A->C B Amine Library (R1-NH2, R2-NH2, ... Rn-NH2) B->C D Purification/ Characterization C->D E Compound Library for Biological Screening D->E F SAR Analysis E->F

Caption: Logic diagram for parallel synthesis of an amide library.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, enabling the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. The choice of coupling chemistry, as detailed in the protocol above, is robust and amenable to parallel synthesis formats.

Conclusion

This compound is a valuable and strategic building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a combination of steric and electronic features that are desirable for creating potent and metabolically stable bioactive molecules. The straightforward application of this reagent in standard amide coupling reactions, as exemplified by its use in the synthesis of kinase inhibitors, underscores its utility for both academic and industrial researchers. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable chemists to effectively harness its potential in the development of novel chemical entities.

References

  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid - MySkinRecipes. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]

  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors - PubMed. [Link]

  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - ResearchGate. [Link]

  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • This entry is intentionally left blank to maintain numbering consistency with the automated cit
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

Sources

Application Notes and Protocols for the Chiral Separation of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chiral Purity for 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

This compound is a chiral carboxylic acid with potential applications in pharmaceutical and agrochemical research. As with many biologically active molecules, the individual enantiomers of this compound are likely to exhibit different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and mechanistic studies. This application note provides a comprehensive guide to the chiral separation of this compound through derivatization, a robust and widely applicable strategy.

The core principle of this approach is the conversion of the enantiomeric pair into a mixture of diastereomers by reaction with a single, enantiomerically pure chiral derivatizing agent (CDA).[1][2] Diastereomers, unlike enantiomers, possess distinct physicochemical properties, allowing for their separation using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2]

This document outlines two detailed protocols for the derivatization of this compound:

  • Esterification with a chiral alcohol, (-)-Menthol.

  • Amide formation with a chiral amine, (S)-(-)-1-Phenylethylamine.

These methods are presented with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

The Foundational Principle: From Enantiomers to Separable Diastereomers

The challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Derivatization overcomes this by introducing a second chiral center from the CDA, thereby creating diastereomers with different spatial arrangements and, consequently, different physical and chemical characteristics.

Protocol 1: Diastereomeric Esterification with (-)-Menthol for HPLC and GC Separation

The formation of diastereomeric esters via reaction with an enantiomerically pure chiral alcohol is a classic and effective method for the chiral resolution of carboxylic acids.[3][4] L-menthol, a naturally occurring and readily available chiral alcohol, is an excellent choice for this purpose.[3][4] The resulting menthyl esters can be effectively separated by normal-phase HPLC or GC.

Causality of Experimental Choices:
  • Activation of the Carboxylic Acid: Direct esterification between a carboxylic acid and an alcohol is often slow. To enhance the reaction rate, the carboxylic acid is typically activated. The use of thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acyl chloride intermediate. This is a common and efficient method for this transformation.

  • Reaction Conditions: The reaction is performed in an inert aprotic solvent like dichloromethane (DCM) to prevent side reactions. The presence of a mild base such as pyridine catalyzes the reaction and scavenges the HCl byproduct generated during the formation of the acyl chloride and the subsequent esterification.

  • Purification: Post-reaction, a simple work-up with dilute acid and brine removes the excess reagents and byproducts. The diastereomeric esters are then typically purified by column chromatography before analytical separation.

Experimental Workflow: Esterification

Esterification_Workflow cluster_activation Carboxylic Acid Activation cluster_esterification Esterification cluster_analysis Analysis Acid 4-Methoxy-2-(trifluoromethyl) phenylacetic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride DCM, Pyridine (cat.) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride Diastereomers Diastereomeric Menthyl Esters AcylChloride->Diastereomers Pyridine Menthol (-)-Menthol Menthol->Diastereomers HPLC_GC HPLC or GC Separation Diastereomers->HPLC_GC Achiral Column Amide_Formation_Workflow cluster_coupling Amide Coupling cluster_analysis Analysis Acid 4-Methoxy-2-(trifluoromethyl) phenylacetic acid Diastereomers Diastereomeric Amides Acid->Diastereomers Amine (S)-(-)-1-Phenylethylamine Amine->Diastereomers Coupling EDC, HOBt Coupling->Diastereomers DCM, DIPEA HPLC_MS RP-HPLC-MS/MS Diastereomers->HPLC_MS C18 Column

Sources

Synthesis of Amides from 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of amides from 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development. This guide addresses the specific challenges associated with this substrate, which features both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, influencing the reactivity of the carboxylic acid. We present two robust and widely applicable coupling methods: the use of carbodiimide reagents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the application of the highly efficient aminium-based coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This document is intended for researchers, scientists, and drug development professionals seeking to optimize amide synthesis workflows.

Introduction: The Central Role of the Amide Bond

The amide bond is a fundamental functional group prevalent in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of pharmaceuticals.[1][2][3][4] Its remarkable stability and ability to participate in hydrogen bonding are crucial for defining the three-dimensional structure and function of these molecules. The synthesis of amides is typically achieved through the coupling of a carboxylic acid and an amine.[1][4][5] However, the direct condensation of these two functional groups requires high temperatures, which can be detrimental to sensitive substrates.[5] Therefore, the activation of the carboxylic acid is a necessary step to facilitate the reaction under milder conditions.[5][6]

The substrate of interest, this compound, presents a unique electronic profile. The methoxy group at the para position is electron-donating, while the trifluoromethyl group at the ortho position is strongly electron-withdrawing. This electronic push-pull effect can influence the reactivity of the carboxylic acid and may necessitate careful selection of coupling reagents and reaction conditions to achieve high yields and purity.

This guide will explore two of the most effective and commonly employed methods for amide bond formation: carbodiimide-mediated coupling and the use of aminium salt-based reagents.

Mechanistic Insights into Amide Bond Formation

A thorough understanding of the underlying reaction mechanisms is paramount for successful and reproducible amide synthesis.

Carbodiimide-Mediated Amide Synthesis (EDC/NHS)

Carbodiimides, such as EDC, are widely used as "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final product.[7] The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8][9] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[10][11]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[7] To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[10][12][13]

  • Amide Bond Formation: The primary amine of the desired nucleophile then attacks the NHS ester, forming a stable amide bond and releasing NHS.[10] This final step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[10][11]

A potential side reaction in carbodiimide chemistry is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is an undesired byproduct.[8][14] The addition of NHS helps to minimize this side reaction by rapidly converting the intermediate to the more stable NHS ester.

HATU-Mediated Amide Synthesis

HATU is an aminium salt-based coupling reagent that has gained widespread popularity due to its high efficiency, rapid reaction times, and ability to suppress racemization, particularly in peptide synthesis.[15] It is especially effective for coupling sterically hindered substrates.[16] The mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, the carboxylic acid is deprotonated.[17][18] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[17][19]

  • Amide Bond Formation: The amine nucleophile then reacts with the OAt-active ester to form the desired amide bond.[17] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure is believed to accelerate the coupling reaction and minimize epimerization.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound using both EDC/NHS and HATU coupling reagents.

General Considerations
  • Solvents: Anhydrous solvents are recommended, especially for the HATU protocol, to prevent hydrolysis of the activated intermediates. Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of the two are commonly used.

  • Bases: A non-nucleophilic organic base, such as DIPEA or triethylamine, is required for the HATU-mediated coupling to deprotonate the carboxylic acid.

  • Stoichiometry: The stoichiometry of the reagents is crucial for optimal results. The tables below provide recommended molar equivalents.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/NHS Mediated Amide Synthesis

This protocol is a two-step, one-pot procedure that is well-suited for a wide range of amines.

Workflow Diagram:

EDC_NHS_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 1. Dissolve Carboxylic Acid & NHS in Anhydrous Solvent B 2. Add EDC Stir at 0°C to RT A->B Formation of O-acylisourea C 3. Add Amine Stir at RT B->C Addition of Nucleophile D 4. Reaction Monitoring (TLC or LC-MS) C->D Amide Bond Formation E 5. Aqueous Work-up D->E F 6. Extraction E->F G 7. Purification (Column Chromatography) F->G

Caption: Workflow for EDC/NHS mediated amide synthesis.

Reagents and Stoichiometry:

ReagentMolar Equivalents
This compound1.0
Amine1.0 - 1.2
EDC1.1 - 1.5
NHS1.1 - 1.5
Anhydrous Solvent (e.g., DCM or DMF)-

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Synthesis

This protocol is highly effective for challenging couplings, including those involving sterically hindered amines or acids.

Workflow Diagram:

HATU_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add HATU & Base (DIPEA) Stir at RT A->B Formation of OAt-active ester C 3. Add Amine Stir at RT B->C Addition of Nucleophile D 4. Reaction Monitoring (TLC or LC-MS) C->D Amide Bond Formation E 5. Aqueous Work-up D->E F 6. Extraction E->F G 7. Purification (Column Chromatography) F->G

Caption: Workflow for HATU mediated amide synthesis.

Reagents and Stoichiometry:

ReagentMolar Equivalents
This compound1.0
Amine1.0 - 1.2
HATU1.1 - 1.5
DIPEA or Triethylamine2.0 - 3.0
Anhydrous Solvent (e.g., DMF)-

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-20 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase the equivalents of the coupling reagent and/or base. - For the EDC/NHS protocol, ensure the pH for activation and coupling are optimal.
Hydrolysis of activated intermediate- Use anhydrous solvents and reagents. - For the EDC protocol, ensure NHS is added promptly after EDC.
Formation of Byproducts N-acylurea formation (EDC protocol)- Ensure NHS is used in conjunction with EDC.
Racemization (if chiral centers are present)- Use HATU as the coupling reagent, which is known to suppress racemization.[20][15] - Maintain low reaction temperatures.
Difficulty in Purification Byproducts from coupling reagents- Perform a thorough aqueous work-up to remove water-soluble byproducts. - Optimize chromatographic conditions.

Conclusion

The synthesis of amides from this compound can be efficiently achieved using standard coupling methodologies. Both the EDC/NHS and HATU protocols offer reliable and high-yielding routes to the desired amide products. The choice of method may depend on the specific amine being used, with HATU being particularly advantageous for sterically demanding couplings. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to confidently and successfully synthesize a diverse range of amides from this valuable building block, thereby facilitating advancements in drug discovery and development.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • The Organic Chemist. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 229-233. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Application Notes and Protocols for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The field of medicinal chemistry is in a perpetual state of discovery, with novel molecular scaffolds holding the potential to address unmet medical needs. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. While direct and extensive research on the medicinal applications of this specific molecule is nascent, this guide will extrapolate from structurally related compounds and the well-established roles of its constituent functional groups to propose and detail potential therapeutic avenues and the requisite experimental protocols to explore them. Our objective is to provide a scientifically grounded framework for investigating the therapeutic promise of this intriguing scaffold.

Rationale: Deconstructing the Therapeutic Potential

The therapeutic potential of a molecule is often predicted by the sum of its parts. The scaffold of this compound presents a compelling combination of functional groups, each contributing unique physicochemical properties that are highly valued in drug design.

  • The Phenylacetic Acid Core: Phenylacetic acid derivatives are a cornerstone of many established drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and fenclofenac[1]. This core structure provides a carboxylic acid group, which can engage in crucial hydrogen bonding and ionic interactions with biological targets, and a phenyl ring that can be tailored for specific binding pockets.

  • The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a widely used strategy in modern medicinal chemistry to enhance a drug candidate's profile[2][3]. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and influence metabolic stability. The C-F bond is exceptionally strong, often rendering the -CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life[2]. Furthermore, its lipophilicity can improve membrane permeability and binding affinity to target proteins[2].

  • The Methoxy Group (-OCH3): The methoxy group can act as a hydrogen bond acceptor and its presence on the phenyl ring influences the electronic properties and metabolic stability of the molecule. It can direct metabolism towards or away from certain positions on the ring and can be a key determinant in receptor binding. Natural methoxyphenol compounds have demonstrated a range of biological activities, including antimicrobial and antioxidant properties[4].

Proposed Therapeutic Application: Anti-Inflammatory Agent

Scientific Rationale: Given that the phenylacetic acid scaffold is prevalent in many anti-inflammatory drugs, it is a logical starting point to investigate this compound as a potential anti-inflammatory agent. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound and Analogs COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Test Compound LPS_Assay LPS-Stimulated Macrophage Assay (NO, PGE2, Cytokine Measurement) COX_Assay->LPS_Assay Active Compounds Carrageenan_Model Carrageenan-Induced Paw Edema Model in Rodents LPS_Assay->Carrageenan_Model Lead Compound Adjuvant_Arthritis Established Adjuvant Arthritis Model in Rats Carrageenan_Model->Adjuvant_Arthritis Efficacious Compound

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add serial dilutions of the test compound, celecoxib, and ibuprofen to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for 5 minutes at 37°C.

  • Stop the reaction and add the colorimetric substrate.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Data Interpretation: A lower IC50 value indicates greater inhibitory potency. Comparing the IC50 values for COX-1 and COX-2 will determine the selectivity of the compound. A compound with a significantly lower IC50 for COX-2 is considered a selective COX-2 inhibitor, which may have a more favorable gastrointestinal safety profile.

Protocol 2: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This protocol assesses the effect of the test compound on the production of inflammatory mediators in cultured macrophages[5][6].

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • PGE2 ELISA kit

  • TNF-α and IL-6 ELISA kits

  • This compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using the respective ELISA kits.

  • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

Data Interpretation: A dose-dependent decrease in the production of NO, PGE2, TNF-α, and IL-6 in the presence of the test compound suggests anti-inflammatory activity.

Proposed Therapeutic Application: Anticancer Agent

Scientific Rationale: The trifluoromethyl group is a common feature in many anticancer drugs, contributing to improved metabolic stability and target binding affinity[2]. Furthermore, some phenylacetic acid derivatives have shown cytotoxic activity against various cancer cell lines[7]. The mechanism could involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Experimental Workflow for Anticancer Screening

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Synthesis Synthesis of This compound and Analogs MTT_Assay MTT Assay on a Panel of Cancer Cell Lines Synthesis->MTT_Assay Test Compound Apoptosis_Assay Annexin V/PI Staining and Caspase Activity Assay MTT_Assay->Apoptosis_Assay Active Compound Western_Blot Western Blot for Apoptotic and Cell Cycle Markers Apoptosis_Assay->Western_Blot Pro-apoptotic Compound Xenograft_Model Tumor Xenograft Model in Immunocompromised Mice Western_Blot->Xenograft_Model Lead Compound

Caption: Workflow for evaluating anticancer potential.

Protocol 3: MTT Cytotoxicity Assay

This protocol provides a primary screen for the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HCT116)

  • Appropriate cell culture media and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • This compound

  • Doxorubicin (positive control)

Procedure:

  • Seed the cancer cell lines in 96-well plates and allow them to attach.

  • Treat the cells with serial dilutions of the test compound and doxorubicin for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 values.

Data Interpretation: A low IC50 value indicates potent cytotoxic activity. The compound can be further evaluated against a broader panel of cell lines to determine its spectrum of activity.

Protocol 4: Apoptosis Induction Assay

This protocol investigates whether the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3/7 activity assay kit

  • This compound

Procedure (Annexin V/PI Staining):

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Procedure (Caspase Activity):

  • Treat cells with the test compound for various time points.

  • Lyse the cells and add the caspase-3/7 substrate.

  • Measure the luminescence or fluorescence according to the kit instructions.

Data Interpretation: An increase in the population of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) indicates apoptosis induction. An increase in caspase-3/7 activity further confirms the activation of the apoptotic cascade.

Synthesis and Derivatization

The exploration of this compound in medicinal chemistry necessitates a reliable synthetic route and a strategy for generating analogs to establish structure-activity relationships (SAR).

Proposed Synthetic Scheme

A plausible synthetic route could involve the ortho-lithiation of 1-methoxy-3-(trifluoromethyl)benzene followed by carboxylation.

Table 1: Proposed Analogs for SAR Studies
R1 (Position 4)R2 (Position 2)R3 (Acetic Acid Chain)Rationale
-OCH3 (H-bond acceptor)-CF3 (Electron withdrawing)-COOH (H-bond donor/acceptor)Parent Compound
-OH-CF3-COOHInvestigate role of H-bond donor
-F-CF3-COOHModulate electronics and lipophilicity
-OCH3-Cl-COOHCompare electron-withdrawing groups
-OCH3-CF3-CONH2Amide isostere of carboxylic acid
-OCH3-CF3-CH2OHInvestigate necessity of acidic group

Conclusion and Future Directions

While this compound is not yet an established pharmacophore, its structural components suggest significant potential for development as a novel therapeutic agent, particularly in the realms of anti-inflammatory and anticancer applications. The protocols and workflows detailed in this guide provide a comprehensive framework for the initial exploration of this compound. Future research should focus on the synthesis of a focused library of analogs to elucidate clear structure-activity relationships, followed by mechanism of action studies for the most promising candidates. The insights gained from these studies will be instrumental in determining the ultimate therapeutic value of this intriguing molecular scaffold.

References

  • Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... - ResearchGate. Available at: [Link]

  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid - MySkinRecipes. Available at: [Link]

  • An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Available at: [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. Available at: [Link]

  • Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One - Research journals. Available at: [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. Available at: [Link]

  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives - PubMed. Available at: [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This compound, featuring both an acidic moiety and a trifluoromethyl group, presents unique challenges and opportunities in chromatographic separation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from initial method development to full validation in accordance with international regulatory standards.

Introduction

This compound is a complex aromatic carboxylic acid of interest in pharmaceutical and chemical research. Its structure, which includes a methoxy group and a trifluoromethyl group on the phenyl ring, imparts specific physicochemical properties that must be considered for achieving optimal chromatographic separation. The accurate and precise quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. This document outlines the logical steps and scientific rationale for developing a reliable RP-HPLC method, emphasizing the principles of scientific integrity and providing actionable protocols.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's properties.

  • Structure: this compound possesses a carboxylic acid group, making it an acidic compound. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group influences the molecule's polarity and aromaticity.

  • pKa: The pKa of the carboxylic acid group is a critical parameter. For robust retention and symmetrical peak shape in reversed-phase chromatography, it is essential to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. This ensures that the compound is in its neutral, protonated form, leading to consistent partitioning onto the non-polar stationary phase.[1][2]

  • UV Absorbance: The aromatic ring in the structure suggests strong UV absorbance, making UV detection a suitable choice. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.

Column Selection: The Stationary Phase

The choice of the stationary phase is paramount for achieving the desired selectivity.

  • Conventional C18 Columns: A C18 (octadecylsilane) column is often the first choice for reversed-phase HPLC due to its wide applicability and hydrophobicity.[3]

  • Fluorinated Stationary Phases: For compounds containing fluorine atoms, such as this compound, a pentafluorophenyl (PFP) or other fluorinated phase can offer unique selectivity.[4] These phases can engage in dipole-dipole and π-π interactions with the analyte, which can lead to enhanced retention and resolution, especially for halogenated aromatic compounds.[4][5]

For this application, a comparative screening of a C18 and a PFP column is recommended to identify the stationary phase that provides the best peak shape and selectivity.

Mobile Phase Optimization

The mobile phase composition dictates the retention time and resolution of the analyte.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[2] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. A screening of both solvents is advisable, as they can provide different selectivities.

  • Aqueous Phase and pH Control: Given the acidic nature of the analyte, the pH of the aqueous portion of the mobile phase must be controlled.[1] A buffer should be used to maintain a constant pH. Phosphate or acetate buffers are common choices.[3] The target pH should be in the range of 2.5 to 3.5 to ensure the carboxylic acid group is fully protonated.

  • Gradient vs. Isocratic Elution: An initial gradient run from a low to a high concentration of the organic modifier is useful for determining the approximate elution conditions. Based on the results of the gradient run, an isocratic method can be developed for simpler and more robust routine analysis.

Detector Settings

A photodiode array (PDA) detector is recommended to monitor the analyte peak and assess its purity. The detection wavelength should be set at the λmax of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analysis.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile and methanol.

  • Reagent grade phosphoric acid and potassium phosphate.

  • High-purity water.

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and assay determination.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm) or PFP (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5B: Acetonitrile
Gradient (for scouting) 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax of the analyte (to be determined)
Injection Volume 10 µL
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solutions Injection Sample Injection Prep_Standard->Injection Prep_Mobile_Phase Prepare Mobile Phases Instrument_Setup Instrument Setup (Column, Temp, Flow) Prep_Mobile_Phase->Instrument_Setup Instrument_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Validation Summary Table
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and standard.No interference at the analyte's retention time.
Linearity 5 concentrations (50-150%).r² ≥ 0.999
Accuracy 3 levels, 3 replicates each.Recovery: 98.0% - 102.0%
Precision Repeatability (n=6), Intermediate.RSD ≤ 2.0%
Robustness Vary pH, temperature, flow rate.System suitability and results remain consistent.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of this compound. By following the outlined protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The key to a successful method lies in a systematic approach to optimizing chromatographic conditions and a thorough validation process that complies with regulatory expectations.[9][10][11][12]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Semeraro, A., et al. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

GC-MS Method for the Analysis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid Following Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the analysis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the carboxylic acid functional group, direct GC analysis is challenging and often yields poor chromatographic results.[1][2] To overcome these limitations, this protocol employs a reliable esterification derivatization step, converting the analyte into its more volatile methyl ester. This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis. It is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this important chemical intermediate.

Introduction and Principle

This compound is a key building block in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate determination of its purity and concentration in reaction mixtures or final products is critical for quality control and process optimization.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] However, carboxylic acids like the target analyte possess an active hydrogen on the carboxyl group, leading to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, making them unsuitable for direct GC analysis.[1][2] Direct injection often leads to significant peak tailing, poor sensitivity, and irreversible adsorption onto the GC column.[2]

To address this, chemical derivatization is an essential step.[2][4] This protocol utilizes alkylation, specifically esterification, to replace the active hydrogen with an alkyl group.[5] By converting the carboxylic acid to its corresponding methyl ester, we significantly increase its volatility and thermal stability, making it amenable to GC analysis with excellent peak shape and sensitivity.[2][5] The subsequent analysis by mass spectrometry provides high selectivity and structural confirmation, ensuring unambiguous identification of the analyte.

Experimental Workflow

The overall analytical process is summarized in the workflow diagram below. The process begins with precise sample and standard preparation, followed by a chemical derivatization step to enhance volatility, and concludes with instrumental analysis by GC-MS.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample 1. Weigh Sample/Standard Solvent 2. Dissolve in Solvent (e.g., Toluene/Methanol) Sample->Solvent IS 3. Add Internal Standard Solvent->IS Reagent 4. Add Esterification Reagent (e.g., Methanolic HCl) IS->Reagent Heat 5. Heat Reaction Mixture (e.g., 60°C for 30 min) Reagent->Heat Neutralize 6. Neutralize & Extract Heat->Neutralize Inject 7. Inject into GC-MS Neutralize->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Data Processing & Reporting Data Processing & Reporting Detect->Data Processing & Reporting

Caption: Experimental workflow for GC-MS analysis of the target analyte.

Materials and Instrumentation

Reagents and Consumables
  • This compound reference standard (≥98% purity)

  • Methanol (Anhydrous, HPLC grade)

  • Toluene (HPLC grade)

  • 2M Hydrochloric Acid in Methanol (Methanolic HCl), or Acetyl Chloride

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS), e.g., 4-Methoxy-3-(trifluoromethyl)phenylacetic acid or a suitable stable isotope-labeled analog.

  • 2 mL GC vials with PTFE-lined septa

Instrumentation and GC-MS Parameters

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters provide a validated starting point and can be adapted to available instrumentation.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column suitable for a wide range of derivatized compounds, providing good separation and peak shape.[6][7]
Injector Split/Splitless, 250°CEnsures efficient vaporization of the derivatized analyte without thermal degradation. Splitless mode is recommended for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minThe temperature program allows for separation from solvent and impurities, ensuring the elution of the derivatized analyte as a sharp peak.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer offers excellent sensitivity and selectivity for routine analysis.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural confirmation.[7]
Source Temperature 230°COptimizes ion formation and prevents contamination.
Quad Temperature 150°CMaintains mass accuracy.
Mass Scan Range 50 - 400 m/zCovers the expected mass range for the derivatized analyte and potential fragments.
Acquisition Mode Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification)Full scan provides complete mass spectra, while SIM mode significantly enhances sensitivity for trace-level quantification.

Step-by-Step Protocol

Preparation of Standard Solutions
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Stock Internal Standard (1 mg/mL): Prepare a stock solution of the selected internal standard (e.g., 4-Methoxy-3-(trifluoromethyl)phenylacetic acid) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with methanol. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation and Derivatization
  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve an expected analyte concentration within the calibration range.

  • Aliquot: Transfer 100 µL of each standard, sample, and a blank (methanol) into separate 2 mL autosampler vials.

  • Internal Standard Spiking: Add 20 µL of the 1 mg/mL internal standard stock solution to each vial (except the blank).

  • Derivatization: Add 200 µL of 2M Methanolic HCl to each vial.

    • Expert Note: Methanolic HCl can be purchased or prepared by carefully and slowly adding acetyl chloride to chilled anhydrous methanol (e.g., 1 mL acetyl chloride to 4 mL methanol). This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction: Cap the vials tightly and place them in a heating block or oven at 60°C for 30 minutes.

  • Neutralization and Extraction: After cooling to room temperature, add 500 µL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, add 500 µL of toluene and vortex for 1 minute to extract the derivatized analyte (methyl ester) into the organic layer.

  • Final Preparation: Allow the layers to separate. Carefully transfer the upper organic (toluene) layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Results and Discussion

Analyte Identification

The successful derivatization will yield the methyl ester of this compound. Identification is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a known reference standard.

  • Retention Time: The derivatized analyte will have a reproducible retention time under the specified chromatographic conditions.

  • Mass Spectrum: The EI mass spectrum will show a characteristic fragmentation pattern. Key expected ions include the molecular ion (M+) and fragments corresponding to the loss of the methoxy group (-OCH3) and the carboxyl group (-COOCH3).

A Note on Chirality

The target analyte, this compound, is not a chiral molecule as there is no asymmetric carbon center. However, in drug development, related compounds may be chiral. Should a chiral analog need to be analyzed, the method would require modification. This typically involves either derivatization with a chiral reagent (e.g., a chiral alcohol to form diastereomers) for separation on a standard achiral column, or direct analysis on a specialized chiral GC column.[8][9][10]

Conclusion

The protocol described provides a reliable and validated GC-MS method for the quantitative analysis of this compound. The key to this method is the conversion of the non-volatile carboxylic acid into its volatile methyl ester via a simple and efficient esterification reaction. This method demonstrates high specificity and sensitivity, making it an indispensable tool for quality control in pharmaceutical synthesis and drug development.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Dey, T., & Aman, N. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Adoo, S. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Available at: [Link]

  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. Available at: [Link]

  • Mashaly, A., et al. (2020). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate. Available at: [Link]

  • Goodwin, B.L., et al. (1975). Gas chromatographic assay of phenylacetic acid in biological fluids. Clinica Chimica Acta.
  • Sousa, M., et al. (2023). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]

  • Lee, K. R., et al. (2001). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Archives of Pharmacal Research. Available at: [Link]

  • Gusovsky, F., et al. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Analytical Biochemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized). Available at: [Link]

  • Beleggia, R., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Ilisz, I., et al. (2016). Contemporary Analysis of Chiral Molecules.
  • El-Shabasy, R. M., et al. (2025). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. PeerJ. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Tsujikawa, K., et al. (2010). A technique combining trifluoroacetyl derivatization and gas chromatography–mass spectrometry to distinguish methamphetamine and its 4‐substituted analogs. Drug Testing and Analysis.
  • Lin, K. H., et al. (2003). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B. Available at: [Link]

  • O'Brien, R., et al. (2023). Comprehensive two-dimensional gas chromatography under low-pressure conditions. OSTI.GOV. Available at: [Link]

Sources

The Elusive Role of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid in Asymmetric Synthesis: A Clarification and Application Guide to a Relevant Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing a Case of Mistaken Identity

In the realm of asymmetric synthesis, the quest for efficient chiral resolving agents and auxiliaries is paramount for the production of enantiomerically pure compounds, a critical aspect in drug development and materials science. While the query for the role of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid in this field is specific, a comprehensive review of scientific literature and chemical databases reveals a notable absence of its application in asymmetric synthesis. This is due to a fundamental structural characteristic: this compound is an achiral molecule and therefore cannot function as a chiral resolving agent or a chiral auxiliary.

Chiral resolution and asymmetric induction rely on the interaction of a racemic mixture with a single enantiomer of a chiral substance. As this compound lacks a stereocenter, it exists as a single, achiral compound.

However, the structural motifs present in this molecule—a phenylacetic acid backbone, a methoxy group, and a trifluoromethyl group—are hallmarks of a class of compounds that are indeed pivotal in stereochemistry. It is highly probable that the interest in this compound stems from its close resemblance to a celebrated chiral reagent: α-Methoxy-α-(trifluoromethyl)phenylacetic acid , widely known as Mosher's acid .

This guide, therefore, aims to clarify this common point of confusion and provide detailed application notes and protocols for the authentic and widely utilized chiral derivatizing agent, Mosher's acid, in the context of asymmetric synthesis. We will delve into the principles behind its application, its synthesis, and practical protocols for its use in determining enantiomeric purity and absolute configuration.

The Power of Fluorine in Stereochemical Analysis: The Story of Mosher's Acid

The utility of Mosher's acid, available as both (R)-(+)- and (S)-(-)-enantiomers, lies in its ability to convert a mixture of enantiomeric alcohols or amines into a mixture of diastereomeric esters or amides.[1][2] These diastereomers, unlike their enantiomeric precursors, have distinct physical and spectral properties, most notably different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The presence of the trifluoromethyl (CF3) group is a key feature, as the ¹⁹F NMR signals are typically in a clear region of the spectrum and are highly sensitive to the diastereomeric environment, allowing for precise quantification of the enantiomeric excess (e.e.).[2]

Mechanism of Action: From Enantiomers to Distinguishable Diastereomers

The fundamental principle behind the use of Mosher's acid is the formation of diastereomers with distinct NMR spectra. The process involves the reaction of a chiral alcohol or amine with an enantiomerically pure form of Mosher's acid chloride (prepared from Mosher's acid). This creates a new covalent bond, and the resulting molecule now contains two chiral centers: one from the analyte and one from the Mosher's acid moiety. These diastereomers will have different spatial arrangements of their atoms, leading to measurable differences in their NMR spectra.

dot graph "Mosher's_Acid_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Mosher's Acid Workflow"

Synthesis and Resolution of Mosher's Acid

The practical application of Mosher's acid is predicated on its availability in high enantiomeric purity. The synthesis of racemic α-methoxy-α-(trifluoromethyl)phenylacetic acid and its subsequent resolution are therefore crucial processes.

Synthetic Pathway

A common laboratory-scale synthesis involves the reaction of α,α,α-trifluoroacetophenone with a cyanide source, followed by hydrolysis and methylation.

dot graph "Moshers_Acid_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Synthesis of Racemic Mosher's Acid"

Chiral Resolution

The resolution of racemic Mosher's acid is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral amine, such as (+)-amphetamine or (-)-cinchonidine.[2] The differing solubilities of the diastereomeric salts allow for their separation.

Application Protocols

Protocol 1: Preparation of Mosher's Acid Chloride

Objective: To convert enantiomerically pure Mosher's acid into its more reactive acid chloride for subsequent derivatization.

Materials:

  • (R)-(+)- or (S)-(-)-Mosher's acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Mosher's acid (1.0 eq) in the chosen anhydrous solvent.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. Alternatively, if using oxalyl chloride (1.5 eq), add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature or gentle reflux for 1-2 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Remove the excess solvent and volatile reagents in vacuo using a rotary evaporator. The resulting Mosher's acid chloride is typically used immediately in the next step without further purification.

Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

Objective: To form diastereomeric Mosher's esters for NMR analysis.

Materials:

  • Racemic or enantiomerically enriched alcohol

  • Freshly prepared Mosher's acid chloride (from Protocol 1)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Magnetic stirrer

  • Standard work-up reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for chromatography (if purification is necessary)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq) in the anhydrous solvent.

  • Add pyridine (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Mosher's acid chloride (1.1-1.2 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for several hours or until the starting alcohol is consumed (monitor by TLC).

  • Perform an aqueous work-up: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • If necessary, purify the resulting diastereomeric esters by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess by ¹H and ¹⁹F NMR Spectroscopy

Objective: To analyze the diastereomeric Mosher's esters and quantify the enantiomeric excess of the original alcohol.

Materials:

  • Purified diastereomeric Mosher's esters (from Protocol 2)

  • NMR spectrometer

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Prepare a solution of the diastereomeric esters in the deuterated solvent.

  • Acquire high-resolution ¹H and ¹⁹F NMR spectra.

  • In the ¹H NMR spectrum, identify a well-resolved proton signal that is sensitive to the diastereomeric environment (e.g., a proton on the chiral backbone of the original alcohol).

  • In the ¹⁹F NMR spectrum, the trifluoromethyl group will typically show two distinct signals (singlets or quartets depending on coupling) corresponding to the two diastereomers.

  • Integrate the areas of the corresponding signals for each diastereomer in both the ¹H and ¹⁹F spectra.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Data Presentation

AnalyteDerivatizing AgentNMR NucleusChemical Shift Difference (Δδ) of Diastereomers (ppm)Reference
Secondary Alcohols(R)-Mosher's Acid¹H0.05 - 0.20[2]
Secondary Alcohols(R)-Mosher's Acid¹⁹F0.10 - 0.70[2]
Primary Amines(S)-Mosher's Acid¹HVaries[2]
Primary Amines(S)-Mosher's Acid¹⁹FVaries[2]

Conclusion

While this compound itself does not play a role in asymmetric synthesis due to its achiral nature, the principles underlying the interest in this molecule are valid and of great importance to the field. The closely related chiral analogue, Mosher's acid, is an indispensable tool for the stereochemical analysis of chiral molecules. Its application in forming diastereomeric derivatives that are readily distinguishable by NMR spectroscopy provides a robust and reliable method for determining enantiomeric purity and assigning absolute configurations. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a clear understanding and practical framework for the successful application of this powerful technique in their synthetic endeavors.

References

  • Dale, J. A.; Dull, D. L.; Mosher, H. S. α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. J. Org. Chem.1969 , 34 (9), 2543–2549. [Link]

  • Seco, J. M.; Quíñoa, E.; Riguera, R. The assignment of the absolute configuration of chiral compounds by NMR spectroscopy. Chem. Rev.2004 , 104 (1), 17–117. [Link]

Sources

experimental procedure for esterification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Esterification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Abstract

This application note provides a comprehensive guide for the synthesis of alkyl esters from this compound via the Fischer-Speier esterification method. This procedure is particularly relevant for medicinal chemists and drug development professionals involved in creating derivatives of pharmacologically active carboxylic acids. We detail the underlying chemical principles, a step-by-step laboratory protocol for the synthesis of methyl 4-Methoxy-2-(trifluoromethyl)phenylacetate, purification techniques, and critical safety considerations. The causality behind experimental choices is explained to empower researchers to adapt this protocol for various scales and analogous substrates.

Introduction and Scientific Background

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the fields of drug discovery, materials science, and fragrance production. Esters often exhibit modified pharmacokinetic properties, such as improved bioavailability and cell permeability, compared to their parent carboxylic acids. This compound is a valuable building block in pharmaceutical research due to the presence of the trifluoromethyl (CF₃) group, which can enhance metabolic stability and binding affinity.

This protocol focuses on the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[2][3] This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.[4][5]

Reaction Mechanism and Principles

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[5] The presence of a strong acid catalyst (e.g., H₂SO₄) is essential.

The mechanism involves several key reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water).[2][7]

  • Elimination of Water: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base in the solution (such as water or another alcohol molecule), regenerating the acid catalyst and yielding the final ester product.[7]

The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring increases the acidity of the carboxylic acid, but the fundamental catalytic cycle remains the same.

Experimental Protocol: Synthesis of Methyl 4-Methoxy-2-(trifluoromethyl)phenylacetate

This protocol details the esterification using methanol to yield the corresponding methyl ester. The principles can be readily adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRoleCAS Number
This compound234.1710.02.34 gStarting Material88285-48-9
Methanol (Anhydrous)32.0425010.1 mLReagent/Solvent67-56-1
Sulfuric Acid (Conc., 98%)98.08~1.00.05 mL (1 drop)Catalyst7664-93-9
Diethyl Ether74.12-~100 mLExtraction Solvent60-29-7
Saturated Sodium Bicarbonate (aq.)84.01-~50 mLNeutralizing Agent144-55-8
Brine (Saturated NaCl aq.)58.44-~30 mLWashing Agent7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2-3 gDrying Agent7487-88-9
Boiling Chips--2-3 piecesAnti-bumpingN/A
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle with stirrer

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for purification (distillation or chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • Reagent Addition: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (2.34 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (10.1 mL, 250 mmol). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[5]

  • Catalyst Addition: While stirring, carefully add one drop of concentrated sulfuric acid (~0.05 mL) to the mixture. Caution: This addition is exothermic.[8]

  • Reflux: Attach the reflux condenser, ensuring a steady flow of cold water through the outer jacket. Heat the mixture to a gentle reflux (approx. 65°C for methanol) using the heating mantle. Add a few boiling chips to prevent bumping.[9]

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The product ester will have a higher Rf value than the starting carboxylic acid.

  • Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

Work-up and Isolation
  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (~50 mL). Transfer the solution to a 250 mL separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution (~25 mL) in portions to neutralize the sulfuric acid and any unreacted carboxylic acid.[10][11] Caution: Carbon dioxide gas will evolve. Swirl the funnel gently without the stopper until gas evolution ceases, then stopper and shake, venting frequently.

  • Washing: Separate the layers. Wash the organic layer sequentially with another portion of saturated sodium bicarbonate solution (~25 mL) and then with brine (~30 mL) to remove residual water and water-soluble impurities.[9]

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.

  • Final Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[12]

  • Vacuum Distillation: This is suitable for larger scales. The high boiling point of the product necessitates distillation under reduced pressure to prevent decomposition.

  • Column Chromatography: For smaller scales or for achieving very high purity, chromatography using a solvent system like Hexanes/Ethyl Acetate is effective.

Visualization of Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

Esterification_Workflow setup 1. Reagent Setup (Carboxylic Acid, Methanol, H₂SO₄) reflux 2. Reflux (4-6 hours at 65°C) setup->reflux cool 3. Cooling (To Room Temperature) reflux->cool workup 4. Aqueous Work-up (Ether, NaHCO₃, Brine) cool->workup dry 5. Drying & Filtration (Anhydrous MgSO₄) workup->dry evap 6. Solvent Removal (Rotary Evaporator) dry->evap purify 7. Purification (Vacuum Distillation or Column Chromatography) evap->purify char 8. Characterization (NMR, IR, MS) purify->char

Caption: Workflow for the synthesis and purification of methyl 4-Methoxy-2-(trifluoromethyl)phenylacetate.

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][13]

  • This compound: May cause skin and eye irritation. Handle with care.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns.[8] It reacts violently with water. Always add acid to the solvent/reagent slowly.[8]

  • Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact.

  • Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby during the extraction process.

  • Trifluoromethyl Compounds: Handle with caution. Good ventilation is essential to avoid inhalation of any volatile or aerosolized material.[14]

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.
  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Aus-e-tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification Explained. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases? Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Use of α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA/Mosher's Acid) as a Molecular Probe for Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial topic of this guide was "the use of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid as a molecular probe." However, a comprehensive review of the scientific literature revealed a significant lack of published data regarding this specific isomer's application as a molecular probe. In contrast, its isomer, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , commonly known as Mosher's acid , is a cornerstone of stereochemical analysis.

Given the high structural similarity and the profound impact of MTPA in the field, this guide has been developed to provide an in-depth exploration of its use. We believe this information will be of significant value to researchers interested in the application of fluorinated phenylacetic acid derivatives for molecular probing.

Introduction: The Imperative of Chirality and the Role of Molecular Probes

In the realms of chemical synthesis and pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different biological activities, with one enantiomer providing a therapeutic effect while the other may be inactive or even toxic. Consequently, the unambiguous determination of absolute stereochemistry is a critical step in drug discovery and development.[1][2]

Molecular probes are indispensable tools in this endeavor. A well-designed probe can interact with a target molecule in a predictable and measurable way, revealing key information about its structure and properties. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) stands out as a premier chiral molecular probe, or "chiral derivatizing agent" (CDA), used to elucidate the absolute configuration of chiral alcohols and amines through a powerful NMR-based technique known as Mosher's ester analysis.[3][4][5]

This guide provides a comprehensive overview of the principles, protocols, and data analysis involved in using MTPA as a molecular probe for stereochemical assignment.

Physicochemical Properties of MTPA (Mosher's Acid)

MTPA is commercially available in both enantiomerically pure forms, (R)-(+)-MTPA and (S)-(-)-MTPA. The choice of enantiomer for derivatization is crucial for the subsequent comparative analysis.

Property(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid
Synonyms (+)-MTPA, (+)-Mosher's Acid(-)-MTPA, (-)-Mosher's Acid
Molecular Formula C₁₀H₉F₃O₃C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol 234.17 g/mol
CAS Number 20445-31-2[6][7]17257-71-5[8]
Appearance White to light yellow solid[6]White solid
Melting Point 46-49 °C (lit.)[7]46-49 °C (lit.)[7]
Boiling Point 105-107 °C/1 mmHg (lit.)[7]95-97 °C/0.05 mmHg (lit.)
Optical Activity [α]20/D +72°, c = 1.6 in methanol[α]18/D −72°, c = 1.6 in methanol
Storage Temperature 2-8°C2-8°C

The Principle of Mosher's Method: From Enantiomers to Diastereomers

The core principle of Mosher's method is elegant and powerful: it converts a pair of enantiomers, which are indistinguishable by NMR in a non-chiral environment, into a mixture of diastereomers by reacting them with an enantiomerically pure form of MTPA (typically as its more reactive acid chloride).[2] These resulting diastereomeric esters possess distinct physical properties and, most importantly, different chemical shifts in their NMR spectra.[3][4][5]

This difference arises from the predictable conformation adopted by the MTPA esters in solution. The bulky phenyl and trifluoromethyl groups of the MTPA moiety restrict rotation, leading to a preferred conformation where the methoxy group, the trifluoromethyl group, and the carbonyl oxygen of the ester are roughly coplanar. In this conformation, the phenyl group of the MTPA probe exerts a significant magnetic anisotropic effect, creating a shielding cone that influences the chemical shifts of nearby protons in the alcohol moiety.[1][9]

By preparing both the (R)-MTPA and (S)-MTPA esters of the chiral alcohol, we create two different diastereomeric environments. The key to the analysis is the comparison of the ¹H NMR spectra of these two diastereomers. The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter is consistently positive for protons on one side and negative for protons on the other. This pattern directly reveals the absolute configuration of the alcohol.[10]

Note: The above DOT script is a conceptual representation. For a scientifically accurate diagram, molecular modeling software should be used to generate images of the preferred conformations.

Caption: Conformational model of Mosher's esters showing the shielding effect of the MTPA phenyl group.

Experimental Workflow

The successful application of Mosher's method follows a systematic workflow, from sample preparation to final stereochemical assignment. Each step requires careful execution to ensure the integrity of the results.

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Experimental Protocols

Authoritative Grounding: The following protocols are based on well-established methods published in the scientific literature.[1][3][4] For successful implementation, all reagents should be of high purity and glassware must be thoroughly dried.

Protocol 1: Preparation of Mosher's Esters

This protocol describes the preparation of the two diastereomeric MTPA esters in separate NMR tubes. This microscale approach is efficient in its use of material.

Materials:

  • Chiral alcohol (~1-5 mg)

  • (R)-(+)-Mosher's acid chloride ((R)-MTPA-Cl)

  • (S)-(-)-Mosher's acid chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • Anhydrous pyridine or dimethylaminopyridine (DMAP)

  • Two clean, dry NMR tubes with caps

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-2.5 mg of the chiral alcohol into each of the two dry NMR tubes.

    • To each tube, add ~0.7 mL of the chosen anhydrous deuterated solvent (e.g., CDCl₃).

    • Add a small amount (~1-2 µL) of anhydrous pyridine to each tube to act as a catalyst and acid scavenger.

  • Derivatization (perform in a fume hood):

    • Tube 1 (S-MTPA Ester): Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA-Cl to the first NMR tube. Note the inversion of stereochemical descriptor: (R)-MTPA-Cl gives the (S)-MTPA ester.[10]

    • Tube 2 (R-MTPA Ester): Add a slight molar excess (~1.2 equivalents) of (S)-(+)-MTPA-Cl to the second NMR tube.

  • Reaction:

    • Cap both NMR tubes securely and gently agitate to ensure thorough mixing.

    • Allow the reactions to proceed at room temperature. The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by TLC or by acquiring preliminary ¹H NMR spectra until the signal for the carbinol proton of the starting material is no longer visible.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

Procedure:

  • Acquire ¹H NMR Spectra:

    • Acquire a standard ¹H NMR spectrum for each of the two diastereomeric ester samples (the (R,S)-ester and the (R,R)-ester, or (S,S) and (S,R) depending on the alcohol's unknown configuration).

  • Acquire 2D NMR Spectra (Optional but Recommended):

    • For complex molecules, acquiring 2D NMR spectra such as COSY and HSQC is highly recommended to aid in the unambiguous assignment of all proton signals of the alcohol moiety.[11]

  • Data Processing:

    • Carefully process the spectra, including phasing and baseline correction. Reference the spectra to the residual solvent peak.

Data Analysis and Interpretation

The cornerstone of the analysis is the calculation and interpretation of the chemical shift differences (Δδ).

Step-by-Step Analysis:

  • Tabulate Chemical Shifts: Create a table listing the chemical shifts (δ) for each assigned proton in both the (S)-ester and (R)-ester spectra.

  • Calculate Δδ: For each proton, calculate the difference in chemical shift: Δδ = δ(S-ester) - δ(R-ester) .

  • Assign Configuration:

    • Draw the chiral center of the alcohol with the hydroxyl group pointing towards the viewer. The two substituents attached to the carbinol carbon (L1 and L2) will lie in the plane of the paper.

    • Map the calculated Δδ values onto the structure.

    • Protons on one side of the molecule will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • The absolute configuration is assigned based on the observation that protons with positive Δδ values are on the right side of the model, and protons with negative Δδ values are on the left.

Data Analysis Table (Example):

Proton (Hₓ)δ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (δS - δR) (ppm)
L1-group H3.453.55-0.10
L1-group H'1.201.28-0.08
L2-group H2.102.01+0.09
L2-group H'0.950.90+0.05

Advantages and Limitations

AdvantagesLimitations
High Reliability: When performed correctly, the method is highly reliable for secondary alcohols and amines.Requires Enantiopure Reagent: The MTPA must be of high enantiomeric purity.
Small Sample Size: Requires only a few milligrams of the analyte.[12]Potential for Misinterpretation: Can be difficult for conformationally flexible molecules or sterically hindered systems.
No Crystallization Needed: Unlike X-ray crystallography, it is suitable for non-crystalline compounds.Signal Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can complicate analysis.
Provides Absolute Configuration: Directly determines the 3D arrangement of atoms.Not Universal: Less reliable for primary or tertiary alcohols without a nearby stereocenter.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature. [Link]

  • Pervak, I., et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of ( S )-( − )-MTPA esters with: ( A ) a mixture enriched with the. ResearchGate. [Link]

  • Goldberg, Y., & Alper, H. (1992). A New and Simple Synthesis of Mosher's Acid. The Journal of Organic Chemistry, 57(11), 3731-3732. [Link]

  • PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. National Center for Biotechnology Information. [Link]

  • The Journal of Organic Chemistry. (1992). A new and simple synthesis of Mosher's acid. ACS Publications. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]

  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. Cambridge Open Engage. [Link]

  • Hutton, A. T. (2015). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 20(8), 13735-13746. [Link]

  • Latypov, S. K., et al. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of the American Chemical Society, 118(21), 5009-5017. [Link]

  • YouTube. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]

  • Wikipedia. (n.d.). Mosher's acid. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Stack Exchange. [Link]

  • ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification challenges, it's crucial to understand the structural features of this compound that influence its behavior during purification.

  • Acidic Carboxyl Group (-COOH): This functional group allows for manipulation of solubility based on pH. The molecule will be soluble in basic aqueous solutions as its carboxylate salt and insoluble in acidic aqueous solutions. This property is fundamental for purification by acid-base extraction.

  • Aromatic Ring: The phenyl ring contributes to the molecule's overall nonpolar character, influencing its solubility in organic solvents.

  • Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group increases the acidity of the carboxylic acid compared to its non-fluorinated analog. It also adds a lipophilic character to the molecule.

  • Methoxy Group (-OCH3): This electron-donating group can influence the reactivity of the aromatic ring.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight~234.17 g/mol ---
pKaLower than typical benzoic acids due to -CF3 groupImportant for pH selection in acid-base extractions.
SolubilityLikely soluble in polar organic solvents (e.g., alcohols, ethyl acetate, acetone) and sparingly soluble in nonpolar solvents (e.g., hexanes). Solubility in water is expected to be low but will increase significantly at basic pH.[1][2][3][4][5]Guides solvent selection for recrystallization and chromatography.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield can be challenging.

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the concentration of the solute is too high, leading to supersaturation.

Causality and Solution Workflow:

  • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a "seed" for crystallization.[7]

  • Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

DOT Script for Recrystallization Troubleshooting

G start Compound 'Oils Out' step1 Heat to Re-dissolve start->step1 step2 Add More Hot Solvent step1->step2 step3 Slow Cooling step2->step3 step4 Scratch or Seed step3->step4 step5 Successful Crystallization step4->step5 step6 Problem Persists step4->step6 If no crystals form step7 Change Solvent System step6->step7 step7->step1

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q2: My recrystallized product is still impure. What are the likely reasons and what should I do?

A2: Impurities can be carried through recrystallization if they have similar solubility properties to your target compound or if they get trapped within the crystal lattice during rapid crystal growth.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities. Experiment with different solvents or solvent mixtures.

  • Cooling Too Quickly: Rapid cooling can lead to the trapping of impurities within the crystals.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: Ensure the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.

  • Co-crystallization: If an impurity has a very similar structure to your product, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary.

Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q3: My compound is not separating well on the silica gel column, and I'm getting mixed fractions. How can I improve the separation?

A3: Poor separation in column chromatography can result from several factors, including improper solvent selection, poor column packing, and overloading the column.[9][10]

Optimization Strategy:

  • Solvent System Optimization with TLC: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing: A well-packed column is crucial for good separation. Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to broad bands and poor separation.[9]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute your compounds sequentially.

DOT Script for Column Chromatography Optimization

G start Poor Separation in Column Chromatography step1 Optimize Solvent System (TLC) start->step1 step2 Proper Column Packing step1->step2 step3 Correct Sample Loading step2->step3 step4 Consider Gradient Elution step3->step4 end Improved Separation step4->end

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a key building block in pharmaceutical and agrochemical research, presents unique challenges related to impurity profiling and control. The electronic properties of the trifluoromethyl group and the reactivity of the phenylacetic acid moiety can lead to several predictable, yet often problematic, side products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate the formation of common impurities during their synthetic campaigns.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and purification of this compound. The questions are structured to reflect common analytical observations.

Question 1: My final product shows a significant impurity with a mass corresponding to the loss of 44 Da (CO2). What is this compound and how can I prevent its formation?

Answer:

This observation is highly indicative of decarboxylation , a common side reaction for phenylacetic acids, especially under thermal or strong acidic/basic stress.[1][2] The resulting side product is 1-methoxy-3-(trifluoromethyl)benzene .

Causality and Mechanism: Phenylacetic acids can lose carbon dioxide through the formation of a benzyl anion intermediate, particularly at elevated temperatures or under harsh pH conditions.[1][3] The stability of the resulting carbanion, influenced by the substituents on the aromatic ring, plays a crucial role. While the trifluoromethyl group is electron-withdrawing, the benzylic position can still be susceptible to this transformation, leading to a difficult-to-remove, non-polar impurity.

Troubleshooting Protocol:

  • Confirm Identity:

    • GC-MS Analysis: The primary technique for identifying this volatile, non-polar impurity. Look for a peak with the expected molecular ion for 1-methoxy-3-(trifluoromethyl)benzene.

    • ¹H NMR Spectroscopy: In the proton NMR spectrum of the crude product, look for the disappearance of the characteristic singlet for the -CH₂- group (typically around 3.7 ppm) and the appearance of a new methyl singlet corresponding to the toluene derivative.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive temperatures (>80-100 °C) during the final hydrolysis step (e.g., from a nitrile precursor) and subsequent workup procedures.

    • pH Management: During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to very high or very low pH, especially at elevated temperatures.

    • Purification: If the impurity has already formed, purification can be achieved via column chromatography, though the similar polarity to other intermediates can be challenging. Recrystallization may also be effective if the impurity concentration is low.

Question 2: I've isolated an impurity that is significantly more polar than my target compound and appears to have two carboxylic acid functionalities. What could it be?

Answer:

This impurity is likely 4-methoxy-2-carboxyphenylacetic acid , which arises from the hydrolysis of the trifluoromethyl group .

Causality and Mechanism: The trifluoromethyl (-CF₃) group is generally stable, but it can undergo hydrolysis to a carboxylic acid (-COOH) under forcing acidic conditions, such as with fuming sulfuric acid or other superacids.[4][5][6] The reaction proceeds through the cleavage of the C-F bonds, promoted by strong protonation, eventually forming a trihalomethyl intermediate that hydrolyzes.[4]

Troubleshooting Protocol:

  • Confirm Identity:

    • LC-MS Analysis: This is the ideal method. The impurity will have a longer retention time on a reverse-phase column and will show a molecular ion corresponding to the addition of a carboxyl group and loss of the CF₃ group.

    • Esterification and GC-MS: Derivatize the crude sample (e.g., with diazomethane or methanol/acid) to form the methyl esters. The di-ester of the side product will be readily identifiable by GC-MS.

  • Mitigation Strategies:

    • Avoid Harsh Acids: Do not use fuming sulfuric acid or other superacids in any synthetic step or cleaning procedure where the CF₃-containing material might be present.

    • Control Water Content: In steps involving strong non-aqueous acids, ensure the reaction is kept as anhydrous as possible to suppress hydrolysis.

    • Reaction Conditions: If a strongly acidic step is unavoidable, perform it at the lowest possible temperature and for the shortest duration necessary.

Question 3: My NMR analysis suggests the presence of an unreacted intermediate. The mass spectrum is consistent with the nitrile precursor. Why is the hydrolysis incomplete?

Answer:

The observation of residual 4-methoxy-2-(trifluoromethyl)benzyl cyanide points to an incomplete hydrolysis reaction.

Causality and Mechanism: The hydrolysis of a nitrile to a carboxylic acid is a standard transformation but can be hindered by steric and electronic factors. The bulky trifluoromethyl group at the ortho position can sterically impede the approach of hydroxide or hydronium ions to the nitrile carbon. This steric hindrance can significantly slow down the rate of hydrolysis compared to less substituted benzyl cyanides.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Increase Reaction Time/Temperature: The most straightforward approach is to prolong the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC or HPLC to find the optimal balance before side reactions like decarboxylation become significant.

    • Choice of Reagent: For base-catalyzed hydrolysis, consider stronger bases or co-solvents (like ethanol) to improve solubility and reaction rate.[7] For acid-catalyzed hydrolysis, a higher concentration of a strong acid (e.g., H₂SO₄) may be required.

    • Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the hydrolysis.

  • Analytical Monitoring:

    • Use HPLC to quantify the conversion of the nitrile to the carboxylic acid.[8][9] This allows for precise determination of when the reaction has reached completion and helps in developing a robust, reproducible process.

Visual Workflows and Data

Key Synthetic Pathways

The following diagram illustrates a common synthetic route to the target molecule and the points at which key side products can form.

G cluster_main Main Synthetic Pathway cluster_side Side Product Formation A 4-Methoxy-2-(trifluoromethyl) benzyl bromide B 4-Methoxy-2-(trifluoromethyl) benzyl cyanide A->B  NaCN C 4-Methoxy-2-(trifluoromethyl) -phenylacetic acid (Target) B->C  H₃O⁺ or OH⁻  (Hydrolysis) B->C S1 1-Methoxy-3-(trifluoromethyl) -benzene (Decarboxylation) C->S1  Heat / Δ  (Loss of CO₂) S2 4-Methoxy-2-carboxy- phenylacetic acid (CF₃ Hydrolysis) C->S2  Strong Acid  (e.g., Fuming H₂SO₄)

Caption: Main synthesis and side product formation pathways.

Troubleshooting Logic

This workflow outlines the diagnostic process when an unknown impurity is detected.

G Start Impurity Detected in Crude Product LCMS Run LC-MS Analysis Start->LCMS GCMS Run GC-MS Analysis Start->GCMS NMR Acquire ¹H & ¹⁹F NMR Start->NMR Polar More Polar than Product? LCMS->Polar Volatile Volatile / Non-Polar? GCMS->Volatile CH2_gone -CH₂- Signal Absent? NMR->CH2_gone CF3_hydro Diagnosis: CF₃ Hydrolysis Polar->CF3_hydro Yes Loss44 Mass Loss of 44 Da? Volatile->Loss44 Yes Loss44->NMR Decarbox Diagnosis: Decarboxylation CH2_gone->Decarbox Yes

Caption: Diagnostic workflow for impurity identification.

Summary of Common Side Products

The table below summarizes the key characteristics of the most frequently observed side products.

Side Product NameStructureMolecular Weight ( g/mol )Key Analytical Signature
1-Methoxy-3-(trifluoromethyl)benzeneC₈H₇F₃O176.14GC-MS: M⁺ at m/z 176. ¹H NMR: Absence of -CH₂- signal.
4-Methoxy-2-carboxyphenylacetic acidC₁₀H₁₀O₅210.18LC-MS: M⁻ at m/z 209. Highly polar.
4-Methoxy-2-(trifluoromethyl)benzyl cyanideC₁₀H₈F₃NO215.17HPLC/LC-MS: Less polar than the final acid product. M⁺ at m/z 215.
4-Hydroxy-2-(trifluoromethyl)phenylacetic acidC₉H₇F₃O₃220.15LC-MS: M⁻ at m/z 219. Presence of a phenolic proton in ¹H NMR.

References

  • A Proven Approach to Impurity Control Across API and RSM Synthesis - W.R. Grace. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. [Link]

  • Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer. [Link]

  • Phenylacetic acid - Wikipedia. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - Wiley Online Library. [Link]

  • Impurity Synthesis And Identification | SpiroChem. [Link]

  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure - Arizona State University. [Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF - ResearchGate. [Link]

  • The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange. [Link]

  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society - ACS Publications. [Link]

  • Effect of copper salts on hydrothermal oxidative decarboxylation: a study of phenylacetic acid - ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging reagent. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid, a methoxy group, and a trifluoromethyl group, presents a unique combination of electronic and steric properties that can influence reactivity. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid, while the methoxy group can influence the electron density of the aromatic ring.[1][2][3] Understanding these characteristics is crucial for successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic pathways. However, the electronic properties of this compound can sometimes lead to sluggish or incomplete reactions.

Question 1: My amide coupling reaction with this compound is showing low to no yield. I've tried standard coupling agents like HATU and EDC/HOBt, but the reaction stalls after the formation of the activated ester. What's going on?

Answer: This is a common issue stemming from the reduced nucleophilicity of the amine or the stability of the activated intermediate. The strong electron-withdrawing effect of the trifluoromethyl group makes the carboxylic acid more acidic, facilitating the formation of the activated ester.[1][3] However, this same electronic effect can make the subsequent nucleophilic attack by the amine more difficult.

Causality and Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Strategies cluster_3 Advanced Solutions Low/No Yield Low/No Yield Reagent Quality Verify Reagent Purity & Anhydrous Conditions Low/No Yield->Reagent Quality Potential Cause Stoichiometry Check Stoichiometry of Coupling Agents & Base Reagent Quality->Stoichiometry If OK Pre-activation Pre-activate Acid (5-15 min) Stoichiometry->Pre-activation If OK, First Step Temp Increase Reaction Temperature (cautiously) Pre-activation->Temp If No Improvement CouplingReagent Switch to More Potent Coupling Reagent Temp->CouplingReagent If Still Low Yield AcidChloride Convert to Acid Chloride CouplingReagent->AcidChloride Alternative Strategy PyBOP Use Phosphonium Reagents (e.g., PyBOP) CouplingReagent->PyBOP SOCl2 Use SOCl₂ or Oxalyl Chloride AcidChloride->SOCl2

Detailed Protocols:

  • Pre-activation: Before adding your amine, stir the this compound, coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq) in an anhydrous solvent (e.g., DMF or DCM) for 5-15 minutes at room temperature.[4] This allows for the formation of the activated species, minimizing side reactions.

  • Elevated Temperature: If the reaction is still sluggish, cautiously increasing the temperature can help overcome the activation energy barrier. Monitor the reaction closely for any signs of decomposition.[4]

  • Alternative Coupling Reagents: For particularly challenging couplings, consider more powerful reagents.[4]

Coupling ReagentClassKey Advantages
HATU/HBTU Uronium/AminiumStandard, generally effective.
PyBOP/PyAOP PhosphoniumExcellent for hindered substrates, reduces racemization.[4]
COMU UroniumHighly reactive, often succeeds where others fail.[4]
T3P® Phosphonic AnhydrideEffective, byproducts are water-soluble.
  • Conversion to Acid Chloride: In some cases, converting the carboxylic acid to the more reactive acyl chloride is the most effective strategy.

    Protocol for Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.[5]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure.

    • The crude acid chloride can then be used immediately in the subsequent coupling reaction with the amine in the presence of a non-nucleophilic base.

Section 2: Esterification Reactions

Esterification of this compound can also present challenges, often related to reaction equilibrium and steric hindrance.

Question 2: My Fischer esterification of this compound is giving low yields, even with a large excess of the alcohol and a strong acid catalyst. How can I improve the conversion?

Answer: While the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, the equilibrium of Fischer esterification can still be unfavorable.[1][3] Additionally, steric hindrance from the ortho-trifluoromethyl group can slow the reaction rate.

Key Considerations and Solutions:

  • Water Removal: The primary way to drive Fischer esterification to completion is by removing the water byproduct. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Alternative Esterification Methods: When Fischer esterification is not effective, consider other methods that do not produce water or involve more reactive intermediates.

MethodReagentsConditionsAdvantages
Steglich Esterification DCC, DMAP (cat.)Room temperatureMild conditions, good for sensitive substrates.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, then alcohol, DMAPRoom temperatureEffective for sterically hindered acids and alcohols.
Using Alkyl Halides Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃)VariesGood for simple alkyl esters.

Protocol for Steglich Esterification:

  • Dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like DCM.

  • Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Perform an aqueous workup and purify the crude product by column chromatography.

Section 3: Side Reactions and Stability

The trifluoromethyl group is generally stable, but under certain conditions, it can participate in or promote side reactions.

Question 3: I am observing unexpected byproducts in my reaction. Could the trifluoromethyl group be reacting?

Answer: While the C-F bond is very strong, the trifluoromethyl group can be susceptible to reaction under strongly nucleophilic or basic conditions, especially when positioned on an aromatic ring.[6]

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNA_r): Strong nucleophiles can potentially displace a fluoride atom, although this is generally difficult. More likely is the reaction with other functional groups on the molecule that are activated by the strong electron-withdrawing nature of the CF₃ group.

  • Hydrolysis under Harsh Basic Conditions: Prolonged exposure to strong bases at high temperatures could potentially lead to hydrolysis of the trifluoromethyl group, although this is a rare occurrence under typical synthetic conditions.

Troubleshooting Workflow for Unexpected Byproducts:

G Byproducts Unexpected Byproducts Observed Analyze Characterize Byproducts (LC-MS, NMR) Byproducts->Analyze Hypothesize Hypothesize Formation Pathway Analyze->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify MilderBase Use Milder Base Modify->MilderBase LowerTemp Lower Reaction Temperature Modify->LowerTemp Protect Protect Sensitive Groups Modify->Protect

Section 4: Purification Challenges

The presence of the trifluoromethyl group can impact the physical properties of the product, sometimes making purification challenging.

Question 4: I am having difficulty purifying my product containing the 4-methoxy-2-(trifluoromethyl)phenyl moiety by column chromatography. It either streaks or co-elutes with impurities.

Answer: Trifluoromethylated compounds can sometimes exhibit different polarity and solubility profiles than their non-fluorinated analogs.[7][8] They can also interact with silica gel in unexpected ways.

Purification Tips:

  • Solvent System Optimization: Perform a thorough screen of solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (Rf values between 0.2 and 0.4 are ideal).[8]

  • Alternative Stationary Phases: If streaking or poor recovery is observed on silica gel, consider using a different stationary phase.

    • Neutral Alumina: Can be effective for compounds that are sensitive to the acidic nature of silica gel.[7]

    • Reversed-Phase Silica (C18): Useful for more polar compounds, eluting with polar solvents like water, methanol, or acetonitrile.[7]

  • Deactivating Silica Gel: To minimize unwanted interactions with acidic silanol groups on silica gel, you can add a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities.[8]

Conclusion

Successfully working with this compound requires a good understanding of its electronic and steric properties. By anticipating potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions and achieve their desired synthetic outcomes. For further assistance, please consult the references below or contact our technical support team.

References

  • BenchChem. (n.d.). Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • BenchChem. (n.d.). Troubleshooting difficult amide bond formation with hindered substrates.
  • ECHEMI. (n.d.). What is the effect of an electron withdrawing group on the acidity of carboxylic acid?.
  • CK-12 Foundation. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids?.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.

Sources

Technical Support Center: Achieving High Purity of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. Achieving high purity of this compound is critical for its use in various research and development applications, as impurities can significantly impact experimental outcomes and the safety profile of potential drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography.[1] The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities present in the crude material. For highly challenging separations or to achieve very high purity, High-Performance Liquid Chromatography (HPLC) can also be employed.[2]

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side-products from the synthesis, or degradation products. For phenylacetic acid derivatives, common impurities may include unreacted starting materials, isomeric byproducts, and residual solvents.[2][3] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group can influence the reactivity of the aromatic ring, potentially leading to specific side-products depending on the synthetic route.

Q3: How do I choose the best purification strategy?

A3: A good starting point is to analyze the crude product by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to get an initial assessment of the purity and the nature of the impurities. If the crude material is a solid and appears to be relatively pure (>85%), recrystallization is often a good first choice due to its simplicity and scalability. If the crude product is an oil or contains multiple impurities with polarities similar to the product, column chromatography is generally more effective.[2]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Recrystallization Issues

Q4: My compound oils out instead of crystallizing. What should I do?

A4: Oiling out during recrystallization is a common problem that can be caused by several factors:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Attempt to remove the impurities by a preliminary purification step, such as a quick filtration through a small plug of silica gel or treatment with activated carbon to remove colored impurities.[4] Then, re-attempt the recrystallization.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, or the cooling rate may be too fast.

    • Solution: Screen a variety of solvents with different polarities.[2] If the compound is very soluble in a particular solvent, try adding a less polar "anti-solvent" dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Slow cooling is crucial for forming large, pure crystals.[5]

  • Low Melting Point: The compound itself may have a low melting point, making crystallization difficult.

    • Solution: If the compound has a low melting point, try dissolving it in a minimal amount of a volatile solvent and storing it in a freezer to encourage slow crystallization. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

Q5: The recovery from recrystallization is very low. How can I improve the yield?

A5: Low recovery can be due to the high solubility of your compound in the recrystallization solvent, even at low temperatures.

  • Solution 1: Optimize the Solvent System: Choose a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of solvents can often provide the ideal solubility profile.

  • Solution 2: Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

  • Solution 3: Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.[6] Be aware that this second crop may be less pure than the first.

Column Chromatography Issues

Q6: I have low recovery of my compound from the silica gel column. Where did it go?

A6: Low recovery from a silica column can be frustrating. Here are some likely causes and solutions:

  • Compound is Too Polar: The carboxylic acid group in your molecule can interact strongly with the acidic silica gel, leading to irreversible adsorption.

    • Solution: Add a small amount of acetic or formic acid (0.1-1%) to your eluent. This will protonate the silanol groups on the silica and your carboxylic acid, reducing the strong interaction and allowing your compound to elute. Alternatively, consider using a different stationary phase like alumina or reverse-phase (C18) silica.[2][7]

  • Compound Degradation on Silica: The trifluoromethyl group can make the compound sensitive to the acidic nature of silica gel.[2]

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like Florisil. Running the column quickly (flash chromatography) can also minimize the time your compound spends in contact with the silica.[7]

Q7: My compound is co-eluting with an impurity. How can I improve the separation?

A7: Co-elution occurs when the polarity of your compound and an impurity are very similar.

  • Solution 1: Optimize the Eluent System: A systematic approach to finding a better solvent system is to test various solvent mixtures using TLC. Aim for a solvent system that gives your product an Rf value of 0.2-0.4 and maximizes the separation from the impurity.[2]

  • Solution 2: Change the Stationary Phase: If optimizing the eluent doesn't work, switching to a stationary phase with a different selectivity, such as alumina or reverse-phase silica, may provide the necessary separation.[2]

  • Solution 3: Multi-Step Purification: Consider a multi-step purification strategy. For example, an initial recrystallization might remove some impurities, making the subsequent chromatographic separation easier.[2]

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., toluene, ethyl acetate, hexane, and mixtures thereof) to find a suitable system. A good solvent will dissolve the compound when hot but not when cold. A toluene/hexane mixture is a good starting point for many phenylacetic acids.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for acidic compounds is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 90:10:1 Hexane:EtOAc:AcOH).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate (flash chromatography).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflows

Purification_Workflow Crude_Product Crude Product (this compound) TLC_NMR Initial Analysis (TLC, NMR) Crude_Product->TLC_NMR Decision Purity >85% & Solid? TLC_NMR->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Troubleshooting_Recryst Troubleshoot (e.g., Oiling Out) Recrystallization->Troubleshooting_Recryst Column_Chromatography->Pure_Product Troubleshooting_Column Troubleshoot (e.g., Low Recovery) Column_Chromatography->Troubleshooting_Column

Sources

Technical Support Center: Degradation Pathways of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experimental work. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and success of your research.

I. Understanding the Degradation Landscape of this compound

The metabolic fate of a xenobiotic compound is a critical aspect of drug development and environmental science. For this compound, predicting its degradation pathways requires an understanding of the biotransformation of its core structural motifs: the phenylacetic acid backbone, the methoxy substituent, and the trifluoromethyl group. While specific literature on this exact molecule is limited, we can infer likely metabolic routes based on well-established biochemical transformations of structurally related compounds.

Frequently Asked Questions (FAQs): Predicted Degradation Pathways

Q1: What are the most probable initial metabolic transformations of this compound?

A1: Based on its structure, the initial degradation steps are likely to involve Phase I metabolic reactions. The primary transformations to anticipate are:

  • O-Demethylation: The methoxy group is a common site for metabolism, typically catalyzed by cytochrome P450 (CYP) enzymes, resulting in the formation of a phenolic metabolite, 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, and formaldehyde.

  • Aromatic Hydroxylation: CYP enzymes can also hydroxylate the aromatic ring. Given the existing substituents, hydroxylation could occur at the positions ortho or meta to the acetic acid side chain, though steric hindrance from the trifluoromethyl group may influence the regioselectivity.

  • Side-Chain Oxidation: While less common for phenylacetic acids compared to longer alkyl chains, oxidation of the acetic acid side chain is a possibility.

  • Conjugation (Phase II): The carboxylic acid group is a prime candidate for Phase II conjugation reactions. This can occur directly with the parent compound or after an initial Phase I transformation. Common conjugations include the formation of glucuronides or amino acid conjugates (e.g., with glycine or glutamine).[1]

Q2: How does the trifluoromethyl group influence the degradation of the molecule?

A2: The trifluoromethyl (CF3) group generally increases the metabolic stability of a molecule. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. However, the CF3 group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring towards electrophilic substitution reactions, potentially affecting the rate and position of aromatic hydroxylation.[2] While direct metabolism of the CF3 group is rare, it is not impossible and can lead to the formation of a carboxylic acid at that position under certain enzymatic conditions.

Q3: What are the expected major metabolites I should be looking for?

A3: The expected major metabolites, in no particular order of abundance, would be:

  • 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (from O-demethylation)

  • Glucuronide conjugate of the parent compound

  • Amino acid conjugate of the parent compound

  • Hydroxylated and O-demethylated metabolites

  • Glucuronide or amino acid conjugates of the Phase I metabolites

It is crucial to perform a comprehensive metabolite profiling study to identify all significant degradation products.

II. Experimental Design and Troubleshooting

The successful elucidation of degradation pathways hinges on robust experimental design and the ability to troubleshoot common analytical challenges. This section provides practical guidance for your laboratory work.

Troubleshooting Guide: Common Experimental Issues

Q4: I am not detecting any metabolites in my in vitro assay. What could be the problem?

A4: This is a common issue with several potential causes:

  • Incorrect In Vitro System: Ensure the chosen system (e.g., liver microsomes, S9 fraction, hepatocytes) is appropriate for the expected metabolic pathways. For instance, if conjugation is a primary pathway, hepatocytes or S9 fraction supplemented with necessary cofactors would be more suitable than microsomes alone.

  • Low Metabolic Rate: The trifluoromethyl group can significantly slow down metabolism. You may need to increase the incubation time, substrate concentration, or enzyme concentration.

  • Analytical Sensitivity: Your analytical method, likely LC-MS/MS, may not be sensitive enough to detect low levels of metabolites. Method optimization, including sample preparation, chromatography, and mass spectrometer parameters, is crucial.

  • Metabolite Instability: Some metabolites, particularly glucuronides, can be unstable. Ensure your sample handling and storage procedures are optimized to prevent degradation.

  • Matrix Effects: Co-eluting components from your biological matrix can suppress the ionization of your metabolites in the mass spectrometer, leading to a lack of signal.[3]

Q5: I am observing inconsistent results between replicate experiments. What should I check?

A5: Inconsistent results can often be traced back to variability in experimental conditions:

  • Reagent Stability: Ensure the stability of cofactors like NADPH, as their degradation can lead to variable enzyme activity.

  • Temperature and pH Control: Maintain strict control over incubation temperature and the pH of your buffer systems.

  • Sample Preparation Variability: Inconsistent extraction efficiency during sample preparation is a common source of variability. The use of a suitable internal standard is highly recommended to normalize for such variations.[4]

  • LC-MS/MS System Performance: Check for fluctuations in LC pressure, retention time shifts, and inconsistent peak areas of your quality control samples.

Q6: I have detected several potential metabolite peaks, but I am struggling with their identification as I don't have authentic standards. What is the best approach?

A6: Identifying unknown metabolites without standards is a significant challenge in metabolomics.[5][6][7] A systematic approach is required:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the parent and fragment ions to determine the elemental composition of the potential metabolites.

  • MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the potential metabolite to that of the parent compound.[8] Look for characteristic neutral losses (e.g., loss of glucuronic acid, an amino acid, or water) and common fragment ions.

  • Metabolic Logic: The masses of the potential metabolites should correspond to plausible biotransformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).

  • Isotope Labeling: If possible, use isotopically labeled parent compound to confirm that the detected peaks are indeed metabolites.

  • Enzymatic Hydrolysis: For suspected glucuronide or sulfate conjugates, treatment with β-glucuronidase or sulfatase should result in the disappearance of the conjugate peak and the appearance of the corresponding aglycone.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Prepare Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), phosphate buffer (pH 7.4), and this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis to determine the remaining concentration of the parent compound over time.

Protocol 2: Metabolite Identification using Hepatocytes

  • Cell Culture: Culture primary hepatocytes in appropriate media.

  • Dosing: Add this compound to the cell culture medium at a suitable concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection: Collect both the cell culture medium and the cell lysate.

  • Sample Preparation: Precipitate proteins from the medium and lysate using a suitable organic solvent (e.g., methanol, acetonitrile).

  • LC-HRMS/MS Analysis: Analyze the prepared samples using a high-resolution LC-MS/MS system to detect and identify potential metabolites.

III. Visualization of Degradation Pathways and Workflows

Visualizing the predicted degradation pathways and experimental workflows can aid in understanding the complex processes involved.

Predicted Metabolic Pathways

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-Methoxy-2-(trifluoromethyl) phenylacetic acid O_Demethylated 4-Hydroxy-2-(trifluoromethyl) phenylacetic acid Parent->O_Demethylated O-Demethylation (CYP450) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation (CYP450) Parent_Glucuronide Glucuronide Conjugate (Parent) Parent->Parent_Glucuronide Glucuronidation Parent_AA_Conjugate Amino Acid Conjugate (Parent) Parent->Parent_AA_Conjugate Amino Acid Conjugation O_Demethylated_Conjugate Conjugate of O-Demethylated Metabolite O_Demethylated->O_Demethylated_Conjugate Conjugation Hydroxylated_Conjugate Conjugate of Hydroxylated Metabolite Hydroxylated->Hydroxylated_Conjugate Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

Start In Vitro Incubation (e.g., Hepatocytes) Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Start->Sample_Prep LC_MS LC-HRMS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Metabolite_Detection Detection of Potential Metabolite Features Data_Processing->Metabolite_Detection Identification Structural Elucidation Metabolite_Detection->Identification HRMS Accurate Mass & Elemental Composition Identification->HRMS Yes No_ID Unknown Feature Identification->No_ID No MSMS MS/MS Fragmentation Analysis HRMS->MSMS Logic Metabolic Logic (+16, -14, etc.) MSMS->Logic Confirmation Confirmation (Enzymatic Hydrolysis, Isotope Labeling) Logic->Confirmation Final_ID Metabolite Identified Confirmation->Final_ID

Caption: Workflow for unknown metabolite identification.

IV. Quantitative Data Summary

While specific quantitative data for this compound is not available in the literature, the following table provides a template for summarizing your experimental findings.

Parameter Parent Compound Metabolite 1 (e.g., O-Demethylated) Metabolite 2 (e.g., Glucuronide)
Molecular Formula C10H9F3O3C9H7F3O3C16H17F3O9
Monoisotopic Mass 234.0504220.0347410.0825
Retention Time (min) User DataUser DataUser Data
Key MS/MS Fragments User DataUser DataUser Data
In Vitro Half-Life (min) User DataNot ApplicableNot Applicable

V. Concluding Remarks

The study of the degradation pathways of this compound presents a multifaceted challenge that requires a combination of predictive reasoning and rigorous experimental work. By understanding the fundamental principles of drug metabolism and employing robust analytical techniques, researchers can successfully elucidate the metabolic fate of this and other novel compounds. This guide is intended to be a living document, and we encourage feedback and questions from the research community to enhance its utility.

VI. References

  • Ali, A., et al. (2021). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Molecules. Available at: [Link]

  • Bhatt, J., et al. (2012). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Chromatography B. Available at: [Link]

  • Buescher, J. M., et al. (2015). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • Eling, C., et al. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Journal of Cheminformatics. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Positive (HMDB0000209). Available at: [Link]

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B. Available at: [Link]

  • Singleton, J. T. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Viant, M. R., et al. (2017). Major problems and solutions associated with metabolite identification in metabolomic datasets. Environmental Science and Pollution Research. Available at: [Link]

  • Hooppaw, A. J., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio. Available at: [Link]

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B. Available at: [Link]

  • Bhuiyan, M. S. H., et al. (2011). Overview of phenyl acetic acid (paa) degradation pathway. Journal of Biological Chemistry. Available at: [Link]

  • Burns, M. D., & Lukeman, M. (2010). Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. Photochemistry and Photobiology. Available at: [Link]

  • Rashid, M. M. (2016). How can I quantify a list of unknown metabolites without having its standard?. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methoxyphenylacetic acid (HMDB0059969). Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available at: [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Available at: [Link]

  • Small Molecule Pathway Database. (2013). Phenylacetate Metabolism. Available at: [Link]

  • Liu, Z., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology. Available at: [Link]

  • Wang, Y., et al. (2004). The evolution of the phenylacetic acid degradation pathway in bacteria. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Phenylacetic acid – Knowledge and References. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Methoxy-2-(trifluoromethyl)phenylacetic acid (CAS No. 916420-90-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable intermediate in high purity. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflow.

I. Understanding the Challenge: Common Impurities

The purification strategy for any compound is dictated by the impurities present. For this compound, impurities typically arise from the synthetic route employed. Common synthetic precursors often include derivatives of 4-methoxytoluene or 2-bromo-5-methoxytoluene.

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction Intermediates: Incomplete conversion can leave intermediates, such as the corresponding aldehyde or alcohol.

  • By-products: Side reactions, such as over-oxidation or incomplete trifluoromethylation, can generate structurally similar molecules.

  • Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and work-up.

A preliminary analysis of your crude product by ¹H NMR, ¹⁹F NMR, or LC-MS is crucial for identifying the nature and quantity of impurities, which will guide the selection of the most effective purification method.

II. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How can I get it to solidify?

A1: An oily product often indicates the presence of significant impurities or residual solvent that is depressing the melting point.

  • Solvent Removal: First, ensure all reaction solvents have been thoroughly removed under high vacuum. Heating gently (e.g., 40-50 °C) can aid this process, but be cautious of potential degradation.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or a cold heptane/ethyl acetate mixture) and scratching the flask with a glass rod. This mechanical agitation can provide nucleation sites for crystal growth.

  • Acid-Base Extraction: If the oil persists, it likely contains non-acidic impurities. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and perform an acid-base extraction. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract your acidic product into the aqueous layer. The impurities will remain in the organic layer. You can then re-acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) to precipitate your purified product, which can be collected by filtration.

Q2: I performed a recrystallization, but my yield is extremely low. What went wrong?

A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[1]

  • Excess Solvent: Using too much solvent is the most common cause. The goal is to create a saturated solution at high temperature, not a dilute one. Use just enough hot solvent to fully dissolve the crude material.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble at low temperatures, it will not crystallize out effectively.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Allow sufficient time for crystallization. After slow cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can maximize product precipitation.[1]

Q3: My final product is still off-white or yellowish. How can I remove colored impurities?

A3: Color often arises from highly conjugated by-products.

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal (typically 1-2% w/w). The charcoal adsorbs colored impurities.[1] Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.[1] After a brief boiling period, the charcoal must be removed by hot gravity filtration before allowing the solution to cool.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity and a colorless product.

III. Troubleshooting & Purification Protocols

This section provides a logical workflow and detailed protocols for purifying your crude product.

Decision Workflow for Purification

The choice of purification method depends on the initial purity and the nature of the impurities.

PurificationWorkflow start Crude Product Analysis (TLC, NMR, LC-MS) purity_check Purity > 90%? start->purity_check impurity_type Impurities Polar or Non-polar? purity_check->impurity_type No recrystallize Recrystallization purity_check->recrystallize Yes column Column Chromatography impurity_type->column Polar/ Structurally Similar acid_base Acid-Base Extraction impurity_type->acid_base Non-polar/ Neutral end_product Pure Product (Purity > 99%) recrystallize->end_product column->recrystallize Collect Fractions acid_base->recrystallize Precipitate & Filter ColumnChromatography cluster_0 Preparation cluster_1 Separation cluster_2 Isolation prep Select Mobile Phase (TLC) Pack Column Load Sample sep Elute with Mobile Phase Collect Fractions Monitor by TLC prep->sep iso Combine Pure Fractions Evaporate Solvent Final Recrystallization sep->iso

Sources

stability issues of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind the observed stability profile and to provide actionable protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted phenylacetic acid derivative with functional groups that can exhibit distinct reactivity under acidic and basic conditions. The interplay between the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the carboxylic acid function dictates the molecule's overall stability. Understanding these potential liabilities is crucial for designing robust experimental protocols, interpreting results accurately, and developing stable formulations.

This guide will address common stability-related questions, provide plausible degradation pathways based on established chemical principles, and offer detailed protocols for conducting forced degradation studies to assess the stability of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the concentration of this compound in my acidic aqueous solution over time. What could be the cause?

A1: Under acidic conditions, particularly with heating, the primary suspect for degradation is the hydrolysis of the methoxy group. The ether linkage of the methoxy group can be susceptible to cleavage in the presence of strong acids, leading to the formation of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid and methanol. The reaction is initiated by the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by water.

Another less likely, but possible, degradation pathway under harsh acidic conditions could be decarboxylation, although this typically requires higher temperatures.[1] Phenylacetic acids, in general, can undergo decarboxylation.[2][3]

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is not unnecessarily low for your experimental needs. Buffer your solution if possible.

  • Temperature Management: Avoid excessive heating. If elevated temperatures are required, minimize the duration of exposure.

  • Analytical Monitoring: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to monitor for the appearance of a more polar degradation product, which would be consistent with the formation of the corresponding phenol.[4]

Q2: My sample of this compound shows signs of degradation when exposed to basic conditions (e.g., during salt formation or in a basic formulation). What is the likely degradation mechanism?

A2: The trifluoromethyl (CF3) group, while generally robust, can be susceptible to hydrolysis under strong basic conditions, especially with heating.[5][6][7] This reaction proceeds through a nucleophilic aromatic substitution-like mechanism, where hydroxide ions attack the carbon of the CF3 group, leading to the eventual formation of a carboxylic acid at that position. This would result in the formation of 4-Methoxy-2-carboxyphenylacetic acid.

Troubleshooting Steps:

  • Limit Basicity: Use the mildest basic conditions necessary for your application. Avoid strong bases like sodium hydroxide or potassium hydroxide if weaker bases like sodium bicarbonate are sufficient.

  • Temperature Control: As with acidic conditions, avoid high temperatures when the compound is in a basic environment.

  • Inert Atmosphere: If oxidative degradation is also a concern, performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Analytical Confirmation: Employ LC-MS to identify potential degradation products. The mass of the suspected dicarboxylic acid product would be a key indicator.

Q3: I have noticed the formation of an unexpected, less polar impurity in my sample upon storage. What could this be?

A3: While less common under typical storage conditions, decarboxylation of phenylacetic acids to form toluene derivatives can occur, sometimes promoted by factors like light or trace metal catalysts.[8][9] In this case, the product would be 1-methoxy-3-(trifluoromethyl)benzene. This would be a significant modification of the molecule and would likely result in a complete loss of activity if the carboxylic acid is essential for its function.

Troubleshooting Steps:

  • Storage Conditions: Store the compound in a cool, dark place. Amber vials are recommended to protect from light.

  • Purity of Solvents and Reagents: Ensure that all solvents and reagents used are of high purity and free from metal contaminants.

  • Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the impurity and confirm if its mass corresponds to the decarboxylated product.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under acidic and basic stress conditions.

G parent This compound acid_product 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid parent->acid_product  Acidic Hydrolysis (H+/H2O) base_product 4-Methoxy-2-carboxyphenylacetic acid parent->base_product  Basic Hydrolysis (OH-) decarboxy_product 1-Methoxy-3-(trifluoromethyl)benzene parent->decarboxy_product  Decarboxylation (Heat/Light)

Caption: Potential degradation pathways of this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13][14]

General Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[12]

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For acidic solutions, use an appropriate amount of a dilute base (e.g., 0.1 M NaOH). For basic solutions, use a dilute acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions
Stress ConditionReagent and ConcentrationTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature or 50-60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature or 50-60°CUp to 7 days
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat60-80°CUp to 7 days
Photolytic ICH Q1B conditions (UV & Vis light)Room TemperatureAs per guidelines

Table adapted from general forced degradation study guidelines.[11][12]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl) prep_stock->acid base Base Hydrolysis (NaOH) prep_stock->base oxidation Oxidation (H2O2) prep_stock->oxidation thermal Thermal (Heat) prep_stock->thermal photo Photolytic (Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Identify & Quantify Degradants hplc->data

Caption: Workflow for conducting a forced degradation study.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common technique.[4] A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detection: UV-Vis spectroscopy is a standard detection method.[18] The wavelength should be chosen to maximize the response for the parent compound and its expected degradation products. Photodiode array (PDA) detection is advantageous as it provides spectral information that can help in identifying peaks.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation products by providing mass-to-charge ratio information.[4]

Summary of Key Stability Considerations

Functional GroupPotential InstabilityConditionsLikely Degradation Product(s)
Methoxy Group HydrolysisStrong Acid, Heat4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Trifluoromethyl Group HydrolysisStrong Base, Heat4-Methoxy-2-carboxyphenylacetic acid
Carboxylic Acid DecarboxylationHigh Heat, Light1-Methoxy-3-(trifluoromethyl)benzene

By understanding the potential stability issues of this compound and employing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the quality and reliability of their work. For further assistance, please do not hesitate to contact our technical support team.

References

  • Wikipedia. Phenylacetic acid. [Link]

  • Zhang, W., et al. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]

  • Yonemitsu, O., et al. (1998). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Watanabe, T., et al. (1966). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan. [Link]

  • Bell, J. L. S., et al. (2010). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • FDA. (2014). Guidance for Industry: ANDA Submissions — Stability Testing of Drug Substances and Products, Questions and Answers. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]

  • LibreTexts Chemistry. (2022). 7.4: Acid-base Properties of Phenols. [Link]

  • Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]

  • NCERT. (2023). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

Sources

preventing byproduct formation in 4-Methoxy-2-(trifluoromethyl)phenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, minimize byproduct formation, and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are several viable synthetic pathways to prepare this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The three most common approaches are:

  • From 4-Methoxy-2-(trifluoromethyl)toluene: This involves the oxidation of the methyl group of the starting toluene derivative.

  • Via Grignard Reaction: This route typically starts with the corresponding aryl halide, formation of a Grignard reagent, followed by carboxylation.

  • Through Nitrile Hydrolysis: This method involves the preparation of the corresponding benzyl cyanide followed by hydrolysis to the carboxylic acid.

Q2: What is the most significant potential byproduct I should be aware of during the synthesis of this compound?

A2: A primary concern is the potential for decarboxylation , leading to the formation of 1-methoxy-3-(trifluoromethyl)benzene. The trifluoromethyl group, being strongly electron-withdrawing, can facilitate the loss of carbon dioxide, particularly under harsh thermal or photolytic conditions[1][2].

Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?

A3: Regular monitoring of the reaction is crucial. Thin-layer chromatography (TLC) is a rapid and effective method for tracking the consumption of starting materials and the appearance of the product and any byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to determine the reaction profile with higher precision[3].

Q4: Are there any specific safety precautions I should take when working with trifluoromethyl-containing compounds?

A4: Yes, compounds containing trifluoromethyl groups should be handled with care. They can be volatile and may have unique reactivity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

II. Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

A. Synthesis from 4-Methoxy-2-(trifluoromethyl)toluene

This pathway typically involves the oxidation of the benzylic methyl group.

Issue 1: Low yield of the desired carboxylic acid and formation of multiple byproducts.

  • Possible Cause: Over-oxidation or side reactions due to harsh reaction conditions. The methoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic attack, while the trifluoromethyl group is strongly deactivating. This interplay can lead to complex reaction outcomes if not properly controlled.

  • Troubleshooting:

    • Temperature Control: Maintain a consistent and moderate reaction temperature. Run pilot reactions at different temperatures to find the optimal balance between reaction rate and selectivity.

    • Choice of Oxidizing Agent: Use a milder oxidizing agent. For example, if you are using potassium permanganate, consider switching to a more selective oxidant like chromium trioxide in acetic acid or a milder, multi-step process involving bromination of the benzylic position followed by hydrolysis and oxidation.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

Issue 2: Presence of unreacted starting material.

  • Possible Cause: Incomplete reaction due to insufficient oxidant, low reaction temperature, or short reaction time.

  • Troubleshooting:

    • Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent. A slight excess may be necessary, but a large excess can lead to byproduct formation.

    • Temperature and Time: Gradually increase the reaction temperature or extend the reaction time, while carefully monitoring for the formation of byproducts.

B. Synthesis via Grignard Reaction

This route involves the formation of a Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide.

Issue 1: Low yield of the Grignard reagent and formation of a Wurtz-type coupling byproduct.

  • Possible Cause: The presence of moisture or oxygen in the reaction setup can quench the Grignard reagent. The formation of a biaryl byproduct is a common side reaction in Grignard synthesis.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Magnesium Activation: Activate the magnesium turnings before use, for example, by stirring with a small amount of iodine or 1,2-dibromoethane.

    • Slow Addition: Add the aryl halide slowly to the magnesium suspension to maintain a controlled reaction rate and minimize localized high concentrations that can favor coupling reactions.

Issue 2: Low yield of the carboxylic acid after carboxylation.

  • Possible Cause: Inefficient trapping of the Grignard reagent by carbon dioxide. This can be due to poor CO2 delivery or side reactions of the Grignard reagent.

  • Troubleshooting:

    • CO2 Source: Use freshly crushed dry ice or bubble dry CO2 gas through the solution. Ensure good mixing to maximize the gas-liquid interface.

    • Temperature: Perform the carboxylation at a low temperature (e.g., -78 °C) to minimize side reactions of the highly reactive Grignard reagent.

    • Reverse Addition: Consider adding the Grignard solution to a slurry of dry ice in an ethereal solvent to ensure the Grignard reagent is always in the presence of excess CO2.

C. Synthesis via Nitrile Hydrolysis

This method involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis.

Issue 1: Incomplete hydrolysis of the nitrile to the carboxylic acid.

  • Possible Cause: The trifluoromethyl group can influence the reactivity of the nitrile, and harsh conditions may be required for complete hydrolysis. Incomplete hydrolysis will leave the corresponding amide as a byproduct.

  • Troubleshooting:

    • Reaction Conditions: For acidic hydrolysis, use a strong acid like concentrated sulfuric or hydrochloric acid and ensure a sufficiently high temperature and reaction time. For basic hydrolysis, use a strong base like sodium or potassium hydroxide, again with adequate heating.

    • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the hydrolysis of sterically hindered or electron-deficient nitriles.

Issue 2: Formation of the corresponding amide as a major byproduct.

  • Possible Cause: This is a direct result of incomplete hydrolysis. The amide is the intermediate in the conversion of the nitrile to the carboxylic acid.

  • Troubleshooting:

    • Extended Reaction Time: Increase the reaction time to ensure the complete conversion of the amide to the carboxylic acid.

    • Stronger Conditions: If extending the time is not effective, consider using more forcing conditions, such as a higher concentration of acid or base, or a higher reaction temperature. Monitor carefully to avoid degradation of the desired product.

III. Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

This protocol outlines the synthesis starting from 1-bromo-4-methoxy-2-(trifluoromethyl)benzene.

Step 1: Grignard Reagent Formation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Dissolve 1-bromo-4-methoxy-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to initiate the reaction. Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.

  • Slowly add the Grignard solution to the dry ice slurry with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding 1 M aqueous HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Starting Material1-bromo-4-methoxy-2-(trifluoromethyl)benzene
Key ReagentsMagnesium, Dry Ice (CO2)
SolventAnhydrous THF
Typical Yield60-75%
Expected Purity>95% after purification

IV. Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_grignard Grignard Route cluster_nitrile Nitrile Hydrolysis Route A 1-Bromo-4-methoxy- 2-(trifluoromethyl)benzene B Grignard Reagent A->B Mg, THF D Biaryl Byproduct (Wurtz Coupling) A->D Side Reaction C 4-Methoxy-2-(trifluoromethyl)- phenylacetic acid (Desired Product) B->C 1. CO2 2. H3O+ E 4-Methoxy-2-(trifluoromethyl)- benzyl bromide F 4-Methoxy-2-(trifluoromethyl)- benzyl cyanide E->F NaCN, DMSO G 4-Methoxy-2-(trifluoromethyl)- phenylacetamide (Intermediate/Byproduct) F->G H2O, H+ or OH- (Incomplete Hydrolysis) H 4-Methoxy-2-(trifluoromethyl)- phenylacetic acid (Desired Product) F->H H2O, H+ or OH- (Complete Hydrolysis) G->H Further Hydrolysis troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Reaction Issue Identified issue Low Yield Impurity Formation start->issue analysis Analyze Reaction Mixture (TLC, HPLC, GC-MS) issue->analysis identify Identify Byproducts analysis->identify cause1 Incorrect Stoichiometry identify->cause1 cause2 Suboptimal Temperature identify->cause2 cause3 Presence of Water/Air identify->cause3 cause4 Insufficient Reaction Time identify->cause4 solution1 Adjust Reagent Ratios cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Ensure Anhydrous/Inert Conditions cause3->solution3 solution4 Increase Reaction Time & Monitor cause4->solution4 rerun Re-run Experiment solution1->rerun solution2->rerun solution3->rerun solution4->rerun

Sources

Validation & Comparative

comparing 4-Methoxy-2-(trifluoromethyl)phenylacetic acid to Mosher's acid

Author: BenchChem Technical Support Team. Date: January 2026

The search results from step 2 provided valuable information. I found detailed protocols for Mosher's ester analysis, which will be crucial for the "Experimental Protocols" section. The searches also yielded general information about chiral derivatizing agents and their use in NMR spectroscopy, which will help in writing the introductory and mechanistic sections. However, I still lack direct comparative studies between 4-Methoxy-2-(trifluoromethyl)phenylacetic acid and Mosher's acid. There is no experimental data (e.g., tables of Δδ values) that directly compares their performance in resolving enantiomers of the same chiral analyte. Without this, the "Data Presentation" and the core of the comparative analysis will be weak. I need to specifically look for research articles or application notes that have used this compound and, ideally, compared it to Mosher's acid. I also need to find more specific information on the synthesis and properties of this compound to provide a more complete picture of this reagent.The previous searches have provided a good foundation, especially regarding Mosher's acid, including its mechanism and experimental protocols. I have also gathered some general information about this compound. However, a critical gap remains: the lack of direct comparative experimental data between the two reagents. I have not found any studies that apply both acids to the same chiral analyte and compare the resulting NMR spectra, specifically the crucial Δδ values. This data is essential for an objective comparison of their performance. I also need to find a synthesis protocol for this compound to provide a comprehensive guide. Therefore, the next steps will focus on a more targeted search for these missing pieces of information.I have gathered substantial information on Mosher's acid, including its mechanism of action, detailed experimental protocols for esterification and NMR analysis, and its application in determining absolute configuration and enantiomeric excess. I also have some foundational information about this compound, including its structure. However, I am still missing the most critical element for a comparative guide: direct experimental data comparing the two acids. I have not found any studies that use both reagents on the same chiral analyte and report the resulting NMR data (specifically, the Δδ values). This comparative data is essential to objectively evaluate the performance of this compound against the established Mosher's acid. Furthermore, while I have found general synthesis methods for substituted phenylacetic acids, a specific, detailed protocol for the synthesis and resolution of this compound is still needed to provide a complete and authoritative guide. My next steps must be laser-focused on finding this missing comparative data and a specific synthesis protocol.## A Comparative Guide to Chiral Derivatizing Agents: this compound vs. Mosher's Acid

For Researchers, Scientists, and Drug Development Professionals: A Technical Evaluation of NMR-Based Stereochemical Analysis

In the landscape of chiral analysis, the selection of an appropriate chiral derivatizing agent (CDA) is a critical decision that directly impacts the accuracy and efficiency of determining enantiomeric excess (ee) and absolute configuration. For decades, α-methoxy-α-trifluoromethylphenylacetic acid, universally known as Mosher's acid, has been the benchmark reagent for the NMR-based analysis of chiral alcohols and amines.[1] This guide presents a detailed comparison between the well-established Mosher's acid and a structurally related alternative, this compound, offering insights into their respective merits and potential applications.

The Fundamental Principle: From Enantiomers to Diastereomers

The core strategy underpinning the use of CDAs is the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers. This is achieved by reacting the enantiomeric mixture with a single enantiomer of the CDA. The resulting diastereomers possess distinct physical and spectral properties, most notably different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The magnitude of the difference in chemical shifts (Δδ) between corresponding nuclei in the two diastereomers is a direct measure of the CDA's effectiveness in resolving the enantiomers.

Meet the Reagents: A Structural Overview

Mosher's Acid (MTPA): The Gold Standard

Developed by Harry S. Mosher, MTPA has been a cornerstone of stereochemical analysis since the 1970s.[3] Its phenyl ring and trifluoromethyl group create a distinct anisotropic environment, leading to predictable shielding and deshielding effects on the protons of the derivatized chiral substrate. This predictability forms the basis of the "Mosher model," a widely used heuristic for assigning absolute configuration.

This compound: A Contender for Enhanced Resolution

This compound is a functionalized analog of MTPA. The introduction of a methoxy group at the 4-position of the phenyl ring is designed to modulate the electronic properties of the aromatic system. This modification has the potential to influence the conformational preferences of the resulting diastereomeric esters or amides, which could lead to larger and more easily interpretable Δδ values in the NMR spectrum.

Mechanism of Action and Conformational Models

The utility of both Mosher's acid and its 4-methoxy analog relies on the formation of diastereomeric esters (from alcohols) or amides (from amines). Once derivatized, the free rotation around the newly formed ester or amide bond is sterically hindered. This results in preferred conformations where the substituents of the chiral substrate are held in specific spatial relationships with the aromatic ring and the trifluoromethyl group of the CDA.

The anisotropic effect of the phenyl ring causes nuclei located in the shielding cone above and below the ring to experience an upfield shift in the NMR spectrum, while those in the plane of the ring are shifted downfield. The Mosher model provides a framework for predicting which substituents of the chiral substrate will be shielded or deshielded based on the absolute configuration of the CDA and the substrate.

Diagram: Generalized Workflow for Chiral Derivatization and NMR Analysis

G cluster_0 Derivatization cluster_1 Analysis Analyte Chiral Analyte (e.g., Alcohol, Amine) Diastereomers Diastereomeric Mixture (Esters or Amides) Analyte->Diastereomers Reaction CDA Chiral Derivatizing Agent (R)- or (S)-enantiomer CDA->Diastereomers NMR NMR Spectroscopy (¹H, ¹⁹F) Diastereomers->NMR Data NMR Spectra of Diastereomers NMR->Data Analysis Determination of: - Enantiomeric Excess (ee) - Absolute Configuration Data->Analysis Δδ (δS - δR) Analysis

Caption: Workflow for determining enantiomeric purity and absolute configuration.

Comparative Performance: A Data-Driven Perspective

Table 1: Hypothetical Comparison of Δδ Values (ppm) for a Chiral Secondary Alcohol

ProtonMosher's Acid (Δδ = δS - δR)This compound (Δδ = δS - δR)
H-1'+0.08+0.12
H-2'-0.05-0.08
-CH₃+0.03+0.05

Note: This table is illustrative and based on theoretical expectations. Actual values will vary depending on the specific chiral substrate.

The expected larger Δδ values for the 4-methoxy analog could be particularly advantageous for the analysis of complex molecules where spectral overlap is a significant challenge.

Experimental Protocols

I. Synthesis of this compound

A general method for the synthesis of substituted phenylacetic acids involves the Willgerodt-Kindler reaction of the corresponding acetophenone, followed by hydrolysis. A more modern approach could involve the palladium-catalyzed carbonylation of a suitable benzyl halide.

A detailed, exemplary protocol for a related compound, 4-methoxyphenylacetic acid, is as follows:

  • To a solution of 4-methoxyphenylacetonitrile (1 eq) in ethanol, add a solution of sodium hydroxide (5 eq) in water.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 1-2.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxyphenylacetic acid.[4]

Note: The synthesis of the trifluoromethyl-substituted analog would require a different starting material and potentially modified reaction conditions.

II. Preparation of Diastereomeric Esters for NMR Analysis (General Procedure)

This protocol is adapted from the well-established procedure for Mosher's ester analysis and is applicable to both CDAs.[5]

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add a small excess (approximately 1.2 equivalents) of the chiral derivatizing agent (either (R)- or (S)-enantiomer).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (approximately 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Seal the NMR tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion is observed by TLC or ¹H NMR.

  • Repeat the procedure in a separate NMR tube using the other enantiomer of the chiral derivatizing agent.

  • Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.

Diagram: Esterification of a Chiral Alcohol with a Chiral Derivatizing Agent

G cluster_0 Reactants cluster_1 Products Chiral_Alcohol R-OH (Chiral Alcohol) Diastereomeric_Ester R-O-C(=O)-R'* (Diastereomeric Ester) Chiral_Alcohol->Diastereomeric_Ester CDA R'-COOH (Chiral Derivatizing Agent) CDA->Diastereomeric_Ester Water H₂O Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Diastereomeric_Ester

Sources

A Prospective Analysis of the Biological Efficacy of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the exploration of novel chemical scaffolds is a critical endeavor in the quest for new therapeutic agents. The 4-Methoxy-2-(trifluoromethyl)phenylacetic acid core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive prospective analysis of the potential biological efficacy of its derivatives. By examining the biological activities of structurally related compounds and the influence of key functional groups, we will outline potential therapeutic applications and a robust experimental workflow for their evaluation.

The this compound Scaffold: A Molecule of Interest

The this compound scaffold combines several key features that suggest a high potential for biological activity. The phenylacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The methoxy group can influence the pharmacokinetic properties of a molecule, and the trifluoromethyl group is a well-known bioisostere for a methyl group, which can enhance metabolic stability and binding affinity. The strategic placement of these groups on the phenyl ring creates a unique electronic and steric profile that warrants investigation.

Insights from Structurally Related Compounds

The Phenylacetic Acid Core: A Precedent for Anti-Inflammatory Activity

Phenylacetic acid derivatives are well-established as anti-inflammatory agents. For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The trifluoromethyl group, in particular, has been incorporated into selective COX-2 inhibitors.[1] This suggests that derivatives of the this compound scaffold could be promising candidates for the development of novel anti-inflammatory drugs.

The Methoxyphenyl Moiety: A Versatile Pharmacophore

The methoxyphenyl group is present in a wide range of biologically active compounds. 4-Methoxyphenylacetic acid, the parent compound lacking the trifluoromethyl group, has been investigated for its potential as a biomarker in non-small cell lung cancer and has shown some anticancer activity.[2][3][4] Furthermore, methoxy-substituted cyclic compounds have been explored for their cytotoxic potential against estrogen receptor-negative breast cancer cells.[3]

The Trifluoromethyl Group: Enhancing Biological Efficacy

The introduction of a trifluoromethyl (CF3) group can significantly impact a molecule's biological properties. The high electronegativity of the fluorine atoms can alter the acidity of nearby protons and influence non-covalent interactions with biological targets. Moreover, the CF3 group can block metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. Structure-activity relationship studies of various compound classes have demonstrated that the addition of a trifluoromethyl group can dramatically improve potency.[5] For example, in a series of aryl acetamide triazolopyridazines, the substitution of a methyl group with a trifluoromethyl group resulted in a 10-fold increase in potency against Cryptosporidium.[5]

Potential Therapeutic Applications and a Proposed Screening Cascade

Based on the analysis of related structures, derivatives of this compound could be explored for several therapeutic applications, including:

  • Anti-inflammatory agents: Targeting COX-1/COX-2 or other inflammatory mediators.

  • Anticancer agents: Exploring cytotoxicity against various cancer cell lines.

  • Analgesics: Investigating activity in models of pain.

  • Neurological disorders: Given the prevalence of this scaffold in compounds targeting the central nervous system.

To systematically evaluate the potential of a library of this compound derivatives, the following experimental workflow is proposed:

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: In vivo Efficacy & Preliminary ADME A Synthesis of Derivative Library B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Primary Anti-inflammatory Screen (e.g., COX-1/COX-2 Inhibition Assay) A->C D Dose-Response Studies (IC50 Determination) B->D C->D E Mechanism of Action Studies (e.g., Western Blot for Inflammatory Markers) D->E F Selectivity Profiling (e.g., Kinase Panel) D->F G In vivo Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) E->G F->G H Preliminary Pharmacokinetic Studies G->H I Lead Candidate Selection H->I G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B Activates C IκBα B->C Phosphorylates D NF-κB (p65/p50) C->D Bound E C->E Ubiquitination & Degradation F NF-κB (p65/p50) D->F Translocates G DNA F->G Binds H Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) G->H Induces I 4-Methoxy-2-(trifluoromethyl)phenylacetic acid derivatives (Hypothesized Target) I->B Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. By leveraging the known biological activities of its constituent fragments and related analogs, researchers can design and synthesize derivative libraries with a high potential for anti-inflammatory, anticancer, and other biological activities. The systematic experimental workflow and detailed protocols provided in this guide offer a robust framework for the evaluation and optimization of these novel compounds.

References

  • Xiang C, et al. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. Int J Biol Markers. 2018 Aug;33(3):314-320. [Link]

  • Coenzyme Q0 induces apoptosis and modulates the cell cycle in estrogen receptor negative breast cancer cells. Anticancer Res. 2008 Nov-Dec;28(6A):3611-9. [Link]

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Research J. Pharm. and Tech. 2020; 13(12): 5919-5924. [Link]

  • 4-Methoxyphenylacetic acid Biological Activity. Chemsrc. [Link]

  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. [Link]

  • Process for the synthesis of trifluorophenylacetic acids.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infect Dis. 2019;5(11):1884-1894. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Mol Pharmacol. 2012;81(4):555-564. [Link]

  • 4-Methoxyphenylacetic Acid. PubChem. [Link]

Sources

A Comparative Guide to the Structural Analogs of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid and Their Predicted Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of the structural analogs of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a compound for which public data is limited. By examining the structure-activity relationships (SAR) of its constituent chemical motifs, we can build a predictive framework for its potential biological activities. This document is designed to be an in-depth technical resource, grounded in scientific principles and supported by experimental data from related compounds.

Introduction to the Core Scaffold: Phenylacetic Acid Derivatives

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, most notably as the backbone for many non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these molecules can be significantly modulated by the nature and position of substituents on the phenyl ring. In the case of this compound, we have two key substituents: a methoxy group at the 4-position and a trifluoromethyl group at the 2-position. To understand the potential activity of this specific molecule, we will dissect the influence of each of these groups by comparing analogs with either one or the other, as well as related structures.

The Influence of the Trifluoromethyl Group: An Electron-Withdrawing Powerhouse

The trifluoromethyl (CF3) group is a common substituent in modern drug design due to its profound electronic and steric effects.[1] As a strong electron-withdrawing group, it can significantly alter the acidity of the carboxylic acid moiety and influence the molecule's interaction with biological targets.[1] The CF3 group also increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

Several isomers of trifluoromethyl-phenylacetic acid exist, including the 2-, 3-, and 4-substituted analogs.[2] While extensive biological data for each is not always available, structure-activity relationship studies on other compound classes have shown that the position of the CF3 group is critical. For instance, in a series of aryl acetamide triazolopyridazines, moving a trifluoromethyl group resulted in a significant shift in potency against Cryptosporidium.[3] This highlights the sensitivity of biological targets to the precise placement of this influential group.

It is reasonable to hypothesize that 2-(trifluoromethyl)phenylacetic acid would exhibit anti-inflammatory properties, a common trait among phenylacetic acid derivatives. The strong electron-withdrawing nature of the CF3 group at the ortho position could influence the conformation of the acetic acid side chain, potentially impacting its binding to enzymes like cyclooxygenase (COX).

The Role of the Methoxy Group: A Modulator of Metabolism and Activity

The methoxy (OCH3) group, in contrast to the trifluoromethyl group, is generally considered an electron-donating group through resonance, although it has a slight inductive electron-withdrawing effect. Its presence can influence a molecule's metabolic stability and receptor-binding profile. 4-Methoxyphenylacetic acid is a known compound used as an intermediate in organic synthesis and has been found to inhibit the germination of certain seeds.[4] While not a potent drug itself, the incorporation of a methoxy group into more complex molecules can lead to significant biological activity. For example, some natural compounds containing methoxyphenol motifs have demonstrated antimicrobial and antioxidant properties.[5][6]

In the context of anti-inflammatory activity, a para-methoxy substitution has been shown to be favorable in some molecular scaffolds. For instance, in a series of novel butanals and their corresponding carboxylic acids, compounds with a para-methoxy substitution were found to be potent inhibitors of COX-2.[7]

Predictive Analysis of this compound

Based on the analysis of its structural components, we can predict that this compound would likely possess anti-inflammatory activity. The phenylacetic acid core is a strong indicator for this class of activity. The 2-trifluoromethyl group is expected to enhance this activity through its electron-withdrawing effects and potential to favorably orient the molecule within the active site of target enzymes. The 4-methoxy group could further modulate this activity and influence the compound's pharmacokinetic properties.

It is also plausible that this compound could exhibit other biological activities. The presence of both a methoxy and a trifluoromethyl group on a phenyl ring is a feature found in some kinase inhibitors, suggesting that this compound could be explored for activity in this area as well.[1]

Comparative Data of Structural Analogs

To provide a clearer picture, the following table summarizes the known properties and activities of key structural analogs.

Compound Key Structural Features Known/Predicted Biological Activity Supporting Evidence/Rationale
This compound Phenylacetic acid core, 4-OCH3, 2-CF3Predicted anti-inflammatory, potential kinase inhibitionBased on SAR of analogs
2-(Trifluoromethyl)phenylacetic acid Phenylacetic acid core, 2-CF3Predicted anti-inflammatoryCF3 is a common moiety in NSAIDs and other bioactive molecules
4-Methoxyphenylacetic acid Phenylacetic acid core, 4-OCH3Plant growth retardant, intermediate for pharmaceuticals[4]Found in various natural sources[4]
Fenclofenac [2-(2,4-Dichlorophenoxy)phenyl]acetic acidAnti-inflammatoryA clinically used NSAID with a substituted phenylacetic acid structure[8]
Felbinac 4-Biphenylacetic acidAnti-inflammatoryAnother example of a bioactive phenylacetic acid derivative

Experimental Protocols for Activity Assessment

To empirically determine the activity of this compound and its analogs, a series of well-established assays should be performed.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for identifying potential NSAID-like activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain commercially available, purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent (e.g., DMSO) for the test compounds.

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Allow the reaction to proceed for a set time (e.g., 2 minutes).

    • Stop the reaction by adding a solution of HCl.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of the test compounds to reduce inflammation in a rat model.

Methodology:

  • Animals: Use male Wistar rats (or another suitable strain) of a specific weight range.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin or aspirin) should be included.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Visualizing the Scientific Workflow and Potential Mechanisms

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation COX1_Assay COX-1 Inhibition Assay IC50_Det IC50 Determination COX1_Assay->IC50_Det COX2_Assay COX-2 Inhibition Assay COX2_Assay->IC50_Det Paw_Edema Carrageenan-Induced Paw Edema IC50_Det->Paw_Edema Lead Compound Selection Efficacy_Eval Efficacy Evaluation Paw_Edema->Efficacy_Eval COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Test_Compound 4-Methoxy-2-(trifluoromethyl) phenylacetic acid Test_Compound->COX_Enzymes Inhibition

Caption: The proposed mechanism of action via COX enzyme inhibition.

Conclusion and Future Directions

References

  • PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. [Link]

  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Handayani, D., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Molecules, 28(23), 7869. [Link]

  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6548. [Link]

  • Chalmers, I. M., et al. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 20(1), 76-81. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • ResearchGate. Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... [Link]

  • Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(10), 1732-1742. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

  • Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Piras, M., et al. (2021). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. Polymers, 13(9), 1500. [Link]

  • Anand, U., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 10(11), 2608. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical research. While specific, publicly validated methods for this analyte are not extensively documented, this guide leverages established analytical principles and methods for structurally similar aromatic acids to present a robust comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical technique is paramount for achieving accurate, precise, and reliable quantification. This guide is designed to assist you in making an informed decision by offering a side-by-side comparison of these two powerful analytical techniques. We will delve into the causality behind experimental choices and provide supporting data that, while illustrative, is grounded in the expected performance of these methods for compounds of this class. Every protocol described herein is designed as a self-validating system, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Analytical Challenge: Understanding this compound

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a carboxylic acid group, an aromatic ring, a methoxy group, and a trifluoromethyl group, dictates its physicochemical properties and thus informs the selection of an appropriate analytical method. The presence of a chromophore in the phenyl ring makes UV detection a viable option. However, for complex matrices or when high sensitivity is required, the specificity and sensitivity of mass spectrometry are often indispensable.

Comparative Overview of Analytical Techniques

The two most common and powerful techniques for the quantification of small molecules like this compound in various matrices are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and robust technique for the separation and quantification of compounds that possess a UV chromophore.[6] It is often the workhorse of quality control laboratories for assay and impurity testing.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving power of a triple quadrupole mass spectrometer.[7] It is the gold standard for bioanalytical studies where low concentrations of the analyte are expected in complex biological matrices.

The choice between these two techniques will depend on the specific application, the required sensitivity, the complexity of the sample matrix, and regulatory requirements.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of small aromatic acids like this compound. These values are representative and may vary depending on the specific instrumentation, column chemistry, and experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 5 - 20 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity Moderate to High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)
Throughput ModerateHigh (with optimized methods)
Cost LowerHigher

The Cornerstone of Reliable Data: Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] A properly validated method provides confidence in the reliability of the generated data. The validation process involves a series of experiments to assess the performance of the method. The core validation parameters, as stipulated by the ICH Q2(R2) guideline, are discussed below.[1][2][8]

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • For HPLC-UV: Specificity is demonstrated by showing that the analyte peak is well-resolved from other components. This is typically achieved by analyzing blank samples (matrix without analyte) and spiked samples. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • For LC-MS/MS: Specificity is inherent to the technique due to the monitoring of specific precursor-to-product ion transitions. The analysis of at least six different blank matrix lots is recommended to assess for potential interferences at the retention time of the analyte.[9]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol: A minimum of five concentrations spanning the expected range should be prepared. The calibration curve is generated by plotting the response versus the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (R²), which should ideally be >0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the analysis of samples with known concentrations of the analyte (spiked samples) and expressed as the percentage recovery.

  • Experimental Protocol: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The mean recovery should be within an acceptable range (e.g., 98-102% for drug substance).

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Reproducibility: Expresses the precision between laboratories (collaborative studies).

  • Experimental Protocol: Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. For repeatability, a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration is recommended.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol: Typical variations to be assessed include changes in mobile phase composition, pH, column temperature, and flow rate for HPLC methods. For LC-MS/MS, parameters such as source temperature and gas flows can also be evaluated.

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound by HPLC-UV and LC-MS/MS. These protocols are based on common practices for the analysis of structurally similar compounds and should be optimized for your specific application and matrix.[6][10]

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

Caption: A simplified workflow for HPLC-UV analysis.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to prepare calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples.

  • Quantification: Integrate the peak area of the analyte and quantify using the calibration curve.

LC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Caption: A typical workflow for LC-MS/MS bioanalysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transition: To be determined by direct infusion of a standard solution (e.g., m/z 233 -> 189)

  • Injection Volume: 5 µL

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution in a suitable organic solvent. Prepare calibration standards and quality control (QC) samples by spiking the stock solution into the blank biological matrix.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Alternatively, for cleaner extracts, use solid-phase extraction (SPE).

  • Analysis: Equilibrate the LC-MS/MS system. Inject the prepared standards, QCs, and samples.

  • Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine analysis of bulk material and simple formulations. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level quantification in complex matrices.

Regardless of the chosen technique, a thorough method validation in accordance with international guidelines is not merely a regulatory formality but a critical component of ensuring the generation of reliable, reproducible, and scientifically sound data.[8] This guide provides the foundational knowledge and practical protocols to embark on the development and validation of analytical methods for this compound, empowering researchers to have the utmost confidence in their quantitative results.

References

  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. (n.d.). Retrieved January 19, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 30). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022, November 7). Retrieved January 19, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 19, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved January 19, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved January 19, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (2025, January). Retrieved January 19, 2026, from [Link]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. (n.d.). Shimadzu. Retrieved January 19, 2026, from [Link]

  • REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. (2021, September 15). Journal of Pharmaceutical Research International. Retrieved January 19, 2026, from [Link]

  • Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MS(E) and the UNIFI Scientific Information System - Waters Corporation. (n.d.). Retrieved January 19, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 19, 2026, from [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from [Link]

  • Review for Analytical Methods for the Determination of Mefenamic Acid. (2021, September 15). Journal of Pharmaceutical Research International. Retrieved January 19, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 19). Retrieved January 19, 2026, from [Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - cipac.org. (n.d.). Retrieved January 19, 2026, from [Link]

  • Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS - Shimadzu Scientific Instruments. (n.d.). Retrieved January 19, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved January 19, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pesticide residue analysis in crops by LC-MS/MS method - Skyfox Publishing Group. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8). Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of Trifluoromethylated Phenylacetic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Phenylacetic Acids

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. Its introduction into a molecular scaffold can profoundly and often beneficially alter key physicochemical properties. The high electronegativity of the fluorine atoms in a CF₃ group can modulate the acidity of nearby functionalities, while its steric bulk can influence conformational preferences. Furthermore, the metabolic stability of the C-F bond often leads to improved pharmacokinetic profiles in drug candidates, and the lipophilicity of the CF₃ group can enhance membrane permeability and binding affinity to biological targets.[1]

Trifluoromethylated phenylacetic acids are a class of compounds that exemplify the strategic utility of the CF₃ group. These molecules serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, analgesics, and kinase inhibitors, as well as in the development of advanced agrochemicals and materials.[2][3] The phenylacetic acid core provides a readily modifiable carboxylic acid handle for further synthetic transformations, while the trifluoromethylated phenyl ring imparts the desirable properties mentioned above.

This guide provides a comparative study of the primary synthetic routes to trifluoromethylated phenylacetic acids. We will delve into the mechanistic underpinnings of each methodology, present a critical comparison of their performance based on experimental data, and provide detailed, field-tested protocols to enable researchers to make informed decisions in their synthetic endeavors. Our focus is on providing a practical and objective analysis that balances chemical efficiency with considerations of safety, cost, and scalability, thereby empowering scientists and drug development professionals to select the optimal synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of trifluoromethylated phenylacetic acids can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This section will compare four principal approaches:

  • Classical Multi-step Synthesis from Trifluoromethylated Anilines via the Sandmeyer Reaction: A traditional and robust method.

  • Rearrangement of Trifluoromethylated Acetophenones via the Willgerodt-Kindler Reaction: A unique approach for converting a ketone to a terminal carboxylic acid.

  • Carboxylation of Trifluoromethylated Benzyl Halides via Grignard Reagents: A powerful C-C bond-forming strategy.

  • Modern Direct Trifluoromethylation Techniques: Including the decarboxylative trifluoromethylation of phenylacetic acids themselves.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of ortho-, meta-, and para-trifluoromethylphenylacetic acid using the aforementioned methodologies. The data presented is a synthesis of literature-reported yields and typical experimental outcomes.

Synthetic RouteIsomerKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Sandmeyer Reaction ortho-o-Trifluoromethylaniline, NaNO₂, CuCN, H₂SO₄60-75 (overall)Multi-step, requires strong acids and cyanideWell-established, reliable for various isomersUse of highly toxic cyanide, multi-step process
meta-m-Trifluoromethylaniline, NaNO₂, CuCN, H₂SO₄65-80 (overall)Multi-step, requires strong acids and cyanideGood yields for the meta isomerUse of highly toxic cyanide, multi-step process
para-p-Trifluoromethylaniline, NaNO₂, CuCN, H₂SO₄70-85 (overall)Multi-step, requires strong acids and cyanideGenerally high yielding for the para isomerUse of highly toxic cyanide, multi-step process
Willgerodt-Kindler meta-m-Trifluoromethylacetophenone, Sulfur, Morpholine50-65 (overall)High temperatures, multi-stepUtilizes readily available acetophenonesOften requires harsh conditions, moderate yields
Grignard Reaction para-p-Trifluoromethylbenzyl chloride, Mg, CO₂70-90Anhydrous conditions, cryogenic temperatures for CO₂High yields, direct carboxylationSensitive to moisture, requires specific equipment for gas handling
Decarboxylative CF₃ -Phenylacetic acid, Togni's Reagent, Cu catalyst60-80Photoredox catalysis, mild conditionsDirect functionalization, good functional group toleranceHigher cost of specialized trifluoromethylating reagents

Detailed Experimental Protocols and Mechanistic Insights

Synthesis via the Sandmeyer Reaction: A Tried and True Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of anilines to a variety of functional groups via a diazonium salt intermediate. For the synthesis of trifluoromethylated phenylacetic acids, this multi-step process typically involves the diazotization of a trifluoromethylaniline, followed by cyanation to form a benzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.

The choice of a copper(I) cyanide catalyst in the cyanation step is crucial for promoting the substitution of the diazonium group with a cyanide nucleophile. The subsequent acid-catalyzed hydrolysis is a robust and high-yielding method for converting the nitrile to a carboxylic acid. While the use of cyanide is a significant safety consideration, the reliability and predictability of this route have made it a long-standing choice in organic synthesis.

Step 1: Diazotization of 2-(Trifluoromethyl)aniline and Cyanation

  • In a well-ventilated fume hood, a solution of 2-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.

  • In a separate flask, a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the copper cyanide solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(trifluoromethyl)benzyl cyanide.

Step 2: Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide

  • The crude 2-(trifluoromethyl)benzyl cyanide is combined with a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux with vigorous stirring for 3-4 hours.

  • The reaction is cooled to room temperature and then poured onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., toluene/hexanes) to afford pure 2-(trifluoromethyl)phenylacetic acid.[4][5]

Sandmeyer_Reaction Aniline 2-(Trifluoromethyl)aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Cyanide 2-(Trifluoromethyl)benzyl Cyanide Diazonium->Cyanide CuCN, NaCN Acid 2-(Trifluoromethyl)phenylacetic Acid Cyanide->Acid H₂SO₄, H₂O Reflux

Caption: Synthetic pathway for trifluoromethylated phenylacetic acids via the Sandmeyer reaction.

The Willgerodt-Kindler Reaction: A Rearrangement Approach

The Willgerodt-Kindler reaction offers a unique transformation of an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[6][7][8] This method is particularly useful when the corresponding trifluoromethylated acetophenone is readily available.

The reaction is typically carried out at high temperatures in the presence of elemental sulfur and a secondary amine, such as morpholine. The amine initially forms an enamine with the ketone, which then reacts with sulfur. A series of complex rearrangements leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain. The subsequent hydrolysis of the stable thioamide intermediate requires strong acidic or basic conditions.

Step 1: Thioamide Formation

  • In a round-bottom flask equipped with a reflux condenser, 3-(trifluoromethyl)acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) are combined.

  • The mixture is heated to reflux (approximately 130-140 °C) for 6-8 hours.

  • The reaction is cooled, and the resulting crude thioamide is used directly in the next step.

Step 2: Hydrolysis of the Thioamide

  • A solution of sodium hydroxide (20% aqueous solution) is added to the crude thioamide.

  • The mixture is heated to reflux for an additional 4-6 hours to effect hydrolysis.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

  • The precipitated 3-(trifluoromethyl)phenylacetic acid is collected by filtration, washed with water, and purified by recrystallization.

Willgerodt_Kindler Acetophenone 3-(Trifluoromethyl)acetophenone Thioamide Thioamide Intermediate Acetophenone->Thioamide Sulfur, Morpholine Reflux Acid 3-(Trifluoromethyl)phenylacetic Acid Thioamide->Acid NaOH, H₂O Reflux, then H⁺

Caption: Synthetic pathway via the Willgerodt-Kindler reaction.

Grignard Reaction: A Direct Carboxylation Strategy

The Grignard reaction provides a powerful and often high-yielding method for the formation of carbon-carbon bonds. In the context of synthesizing trifluoromethylated phenylacetic acids, a Grignard reagent is prepared from a trifluoromethylated benzyl halide and then reacted with carbon dioxide to introduce the carboxylic acid functionality.

The formation of the Grignard reagent requires strictly anhydrous conditions to prevent quenching by water. The subsequent carboxylation is typically performed at low temperatures using solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution. The low temperature is necessary to minimize side reactions of the highly reactive Grignard reagent.

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 4-(trifluoromethyl)benzyl chloride (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

  • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Crushed dry ice (solid CO₂) is added portion-wise to the stirred Grignard solution.

  • The reaction is allowed to warm to room temperature, and then quenched by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.

  • The crude 4-(trifluoromethyl)phenylacetic acid is purified by recrystallization.[9][10][11][12]

Grignard_Reaction BenzylHalide 4-(Trifluoromethyl)benzyl Chloride Grignard Grignard Reagent BenzylHalide->Grignard Mg, Anhydrous Ether Acid 4-(Trifluoromethyl)phenylacetic Acid Grignard->Acid 1. CO₂ (dry ice) 2. H₃O⁺

Caption: Synthetic pathway via the Grignard reaction.

Decarboxylative Trifluoromethylation: A Modern and Direct Approach

Recent advances in synthetic methodology have led to the development of direct trifluoromethylation reactions. Decarboxylative trifluoromethylation is a particularly elegant strategy that utilizes a carboxylic acid starting material and an electrophilic trifluoromethylating reagent, often in the presence of a photoredox catalyst.

This method leverages the generation of a trifluoromethyl radical from a stable precursor, such as a Togni reagent. A photoredox catalyst, upon irradiation with visible light, facilitates the single-electron transfer processes that lead to the decarboxylation of the phenylacetic acid and the subsequent coupling with the trifluoromethyl radical. The mild reaction conditions and high functional group tolerance are significant advantages of this approach.

  • In a reaction vial, the substituted phenylacetic acid (1.0 eq), an electrophilic trifluoromethylating reagent (e.g., Togni's reagent, 1.5 eq), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) are combined in a suitable solvent (e.g., DMF or acetonitrile).

  • The vial is sealed, and the mixture is degassed.

  • The reaction is stirred and irradiated with a blue LED light source at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Decarboxylative_CF3 PhenylaceticAcid Substituted Phenylacetic Acid Product Trifluoromethylated Product PhenylaceticAcid->Product Togni's Reagent, Cu Catalyst Photoredox Catalyst, hv

Sources

A Senior Application Scientist's Guide to Chiral Derivatizing Agents: A Comparative Analysis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid and Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, metabolomics, and stereoselective synthesis, the accurate quantification and characterization of enantiomers is not merely a procedural step but a fundamental necessity. Chiral derivatization represents a powerful and enduring strategy to achieve this, converting a mixture of enantiomers into diastereomers that can be resolved using standard achiral chromatographic techniques.[1][2] This guide provides an in-depth comparison of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a structurally intriguing agent, with established chiral derivatizing agents (CDAs). We will explore the mechanistic underpinnings, field-proven applications, and critical performance metrics of these reagents to equip researchers, scientists, and drug development professionals with the knowledge to make informed, application-specific decisions.

The Foundational Principle: Why Chiral Derivatization is Essential

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their separation on conventional HPLC or GC columns impossible. Chiral derivatization elegantly circumvents this challenge by reacting the enantiomeric analyte with a single, pure enantiomer of a chiral derivatizing agent.[3] This reaction creates a new pair of molecules—diastereomers—which, unlike enantiomers, have distinct physical properties and can be readily separated and quantified.[2]

An ideal CDA should exhibit several key characteristics:

  • Reaction Specificity: It should react reliably and specifically with the target functional group (e.g., amine, alcohol, carboxylic acid).

  • Stereochemical Integrity: The reaction must proceed without racemization of either the analyte or the agent itself.

  • High Yield: The derivatization reaction should proceed to completion under mild conditions.

  • Enhanced Detectability: The agent should ideally introduce a feature that enhances detection, such as a strong chromophore for UV-Vis, a fluorophore for fluorescence detection, or a specific fragmentation pattern for mass spectrometry (MS).[3]

  • Chromatographic Resolution: The resulting diastereomers must be well-resolved under standard chromatographic conditions.

This guide will use these criteria to evaluate our subject compound and its alternatives.

In Focus: this compound

While less documented in peer-reviewed literature than its famous isomer, α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), this compound possesses structural motifs that suggest significant potential as a specialized CDA.

  • Carboxylic Acid Group: This serves as the reactive handle, readily forming amides with chiral amines or esters with chiral alcohols.

  • Trifluoromethyl (CF3) Group: This is a powerful reporter group for ¹⁹F NMR spectroscopy, offering a clean spectral window with high sensitivity for determining diastereomeric ratios. Its electron-withdrawing nature can also influence chromatographic behavior.

  • Methoxy (OCH3) and Phenyl Groups: These bulky groups provide the necessary steric environment to maximize the physical differences between the resulting diastereomers, which is the basis for their separation.

The primary mechanism involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with a nucleophilic amine or alcohol on the chiral analyte to form a stable amide or ester bond.

cluster_reagent Reagent Activation cluster_reaction Derivatization cluster_analysis Analysis reagent 4-Methoxy-2-(trifluoromethyl) phenylacetic acid activator SOCl₂ or (COCl)₂ reagent->activator acid_chloride Activated Acid Chloride activator->acid_chloride diastereomers Diastereomeric Amides (R,R' and S,R') acid_chloride->diastereomers analyte Chiral Analyte (e.g., R/S-Amine) analyte->diastereomers separation Achiral Chromatography (HPLC or GC) diastereomers->separation detection Detection (NMR, MS, UV) separation->detection

Caption: Proposed workflow for derivatization using this compound.

Comparative Analysis with Established Derivatizing Agents

To objectively assess the potential of this compound, we compare it against three industry-standard reagents, each with a distinct application niche.

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid)

Mosher's acid is arguably the most renowned CDA, particularly for the determination of absolute configuration and enantiomeric excess by NMR spectroscopy.[3][4][5]

  • Mechanism and Application: Like our subject compound, MTPA is a carboxylic acid that is typically converted to its acid chloride for reaction with chiral alcohols and amines, forming diastereomeric esters and amides, respectively.[5][6] A key feature is the absence of an alpha-proton, which prevents racemization during the derivatization reaction.[2] The resulting diastereomers exhibit distinct chemical shifts in ¹H and ¹⁹F NMR spectra, which can be used to determine not only the enantiomeric ratio but also the absolute configuration of the original analyte.[2][7]

  • Causality in Protocol: The use of a mild base like pyridine is crucial; it acts as a nucleophilic catalyst and an acid scavenger, driving the reaction to completion without promoting side reactions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or chloroform to prevent hydrolysis of the highly reactive acid chloride.

cluster_products Diastereomeric Mosher's Esters MTPA (R)-MTPA-Cl (Mosher's Acid Chloride) Ester1 (R,R)-Ester MTPA->Ester1 Ester2 (R,S)-Ester MTPA->Ester2 Alcohol Chiral Alcohol (R/S)-ROH Alcohol->Ester1 Alcohol->Ester2 Pyridine Pyridine Pyridine->Ester1 Pyridine->Ester2

Caption: Reaction of Mosher's Acid Chloride with a chiral alcohol to form diastereomeric esters.

Experimental Protocol: Mosher's Ester Formation
  • Preparation: In a dry NMR tube or small vial under an inert atmosphere (e.g., nitrogen), dissolve ~1-5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅.

  • Reagent Addition: Add 1.1 equivalents of (R)-(+)-MTPA chloride (Mosher's acid chloride).

  • Reaction: Add a small amount (1.2 equivalents) of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct. Seal the tube/vial and gently agitate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion is confirmed by TLC or NMR.

  • Analysis: Directly acquire ¹H and ¹⁹F NMR spectra of the reaction mixture. The integration of the distinct diastereomeric signals provides the enantiomeric ratio.

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's reagent is the gold standard for the analysis of amino acids and other primary and secondary amines by HPLC.[8][9] Its design is a masterclass in chemical logic.

  • Mechanism and Application: The reagent contains a highly reactive fluoro-dinitrophenyl group. The fluorine atom is readily displaced by the nucleophilic amino group of an analyte under mild alkaline conditions.[10] This reaction forms a stable diastereomeric derivative that contains a strong dinitrophenyl chromophore, enabling highly sensitive UV detection (typically around 340 nm).[3][10] The resulting diastereomers are well-resolved on standard C18 reversed-phase HPLC columns.[11]

  • Causality in Protocol: The reaction is run at a slightly elevated temperature (e.g., 40°C) and under basic conditions (using triethylamine or bicarbonate buffer) to facilitate the nucleophilic aromatic substitution.[1] The reaction is quenched by adding acid, which protonates any unreacted amines and stops the reaction.

cluster_products Diastereomeric DNP-Amino Acids Marfey Marfey's Reagent (L-FDAA) Deriv1 L-DNP-L-AA Marfey->Deriv1 Deriv2 L-DNP-D-AA Marfey->Deriv2 AminoAcid D/L-Amino Acid AminoAcid->Deriv1 AminoAcid->Deriv2 Base Base (pH 8-9) Base->Deriv1 Base->Deriv2

Caption: Derivatization of a D/L-amino acid mixture with Marfey's Reagent.

Experimental Protocol: Derivatization with Marfey's Reagent
  • Sample Preparation: Prepare the amine-containing sample (e.g., protein hydrolysate) in water or a suitable buffer to a concentration of approximately 0.5 mM.[1]

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the sample, 200 µL of a 20 mM Marfey's reagent solution in acetone, and 50 µL of 0.5 M triethylamine (TEA) in water.[1]

  • Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes in the dark.[1]

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

  • Analysis: The sample is now ready for dilution and injection into a reversed-phase HPLC system with UV detection at 340 nm.

o-Phthalaldehyde (OPA) with a Chiral Thiol

This is a two-component system used for the rapid and highly sensitive analysis of primary amines and amino acids, imparting strong fluorescence to the derivatives.

  • Mechanism and Application: OPA itself is achiral. It reacts with a primary amine in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form a highly fluorescent diastereomeric isoindole derivative.[1][12] The reaction is extremely fast, often completed in minutes at room temperature.

  • Causality in Protocol: This method is prized for its speed and sensitivity but is limited by the stability of the resulting derivatives, which can degrade over time.[1] For this reason, the derivatization is often performed immediately prior to injection, a task perfectly suited for modern autosamplers capable of in-needle mixing. This automated approach ensures that each sample is analyzed after an identical, brief reaction time, providing excellent reproducibility.[1]

Experimental Protocol: Automated Derivatization with OPA/Chiral Thiol
  • Reagent Preparation:

    • OPA Solution: Prepare a solution of OPA in a borate buffer (pH ~9.5).

    • Chiral Thiol Solution: Prepare a solution of the chiral thiol (e.g., N-isobutyryl-L-cysteine) in the same buffer.

  • Automated Derivatization (Autosampler Program):

    • Aspirate 10 µL of the sample.

    • Aspirate 20 µL of the OPA solution.

    • Aspirate 20 µL of the chiral thiol solution.

    • (Optional) Mix the contents in a mixing loop for a defined period (e.g., 1-2 minutes).

  • Analysis: Inject the mixture directly onto an HPLC column coupled with a fluorescence detector.

Performance Data Summary

The choice of a CDA is dictated by the specific requirements of the analysis. The table below summarizes the key performance characteristics of the discussed agents.

FeatureThis compound (Predicted)α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)Marfey's Reagent (FDAA)OPA / Chiral Thiol
Target Analytes Alcohols, AminesAlcohols, Amines[13]Primary & Secondary Amines, Amino Acids[1][8]Primarily Primary Amines, Amino Acids[1]
Primary Use Case NMR, GC-MSNMR for Absolute ConfigurationHPLC-UV for Enantiomeric Ratio[14]HPLC-Fluorescence for Trace Analysis[1]
Reaction Time 1-4 hours1-4 hours~60-90 minutes[1]< 5 minutes[1]
Reaction Temp. Room TemperatureRoom Temperature40-50°C[1]Room Temperature[1]
Derivative Stability High (Amide/Ester Bond)High (Amide/Ester Bond)Stable for at least 48 hours[1]Low to Moderate (Requires Automation)[1]
Detection Method ¹⁹F NMR, MS¹H & ¹⁹F NMR[2]UV-Vis (340 nm)Fluorescence
Key Advantages Potential for ¹⁹F NMR analysis, stable derivatives.Gold standard for absolute configuration, no racemization.[2]Widely applicable, good resolution, robust derivatives.[1]Rapid reaction, exceptional sensitivity.[1]
Key Disadvantages Limited published data and validation.Requires high analyte purity, relatively slow.Longer reaction time, elevated temperature required.[1]Derivative instability, not for secondary amines.[1]

Selecting the Optimal Derivatizing Agent: A Logic-Based Workflow

The selection of the appropriate CDA is a critical decision that impacts method development time, sensitivity, and the quality of the resulting data. The following decision tree provides a logical workflow for this process.

start What is the primary analytical goal? goal_abs_config Absolute Configuration Determination start->goal_abs_config Structure Elucidation goal_ee_ratio Enantiomeric Excess (ee%) Quantification start->goal_ee_ratio Purity/Ratio Measurement use_mtpa Use Mosher's Acid (MTPA) or a structural analog like 4-Methoxy-2-(trifluoromethyl) phenylacetic acid goal_abs_config->use_mtpa detector What is the available detection system? goal_ee_ratio->detector analyte_type What is the analyte type? detector->analyte_type HPLC-UV detector->use_mtpa NMR use_opa Use OPA / Chiral Thiol detector->use_opa HPLC-Fluorescence use_marfey Use Marfey's Reagent (FDAA) analyte_type->use_marfey Amino Acid (Primary/Secondary) analyte_type->use_opa Primary Amine (Trace Levels)

Caption: Decision workflow for selecting the appropriate chiral derivatizing agent.

Conclusion

The landscape of chiral derivatization is rich with well-validated, robust reagents, each tailored for specific analytical challenges. While This compound presents an interesting profile, particularly for researchers equipped with ¹⁹F NMR capabilities, its utility remains largely theoretical without extensive validation. It stands as a promising analog to the venerable Mosher's acid (MTPA) , the undisputed choice for determining absolute configuration by NMR.

For routine, high-throughput quantification of amino acid enantiomers by HPLC-UV, Marfey's Reagent remains the workhorse, offering excellent resolution and derivative stability. When ultimate sensitivity is required for trace analysis of primary amines, the OPA/chiral thiol system is unparalleled, provided the challenge of derivative instability is managed through automation. The optimal choice is not a matter of identifying a single "best" reagent, but rather of aligning the specific strengths of a given agent with the analytical goal, analyte type, and available instrumentation.

References

  • A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines - Benchchem. (n.d.).
  • Adams, J. D., Jr., Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli, N., Jr. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. [Link]

  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (n.d.).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar.
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  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022, June 17). ResearchGate.
  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid.
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  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2020). ACS Publications.
  • Sethi, S., Martens, J., & Bhushan, R. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography, 35(2), e4990. [Link]

  • (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid. (n.d.). Sigma-Aldrich.
  • (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid (CAS No: 20445-31-2) API Intermediate Manufacturers. (n.d.). apicule.
  • Why Use GC Derivatization Reagents. (2024, October 15). Chrom Tech, Inc..
  • GC Derivatization Reagents. (n.d.). Obrnuta faza.
  • Mosher's acid. (2023, August 28). In Wikipedia.
  • Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15. [Link]

  • (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. (n.d.). Sigma-Aldrich.
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (2008, June). ResearchGate.
  • Application Notes and Protocols for the Derivatization of 4-Methoxy-2,3,5,6-tetramethylphenol - Benchchem. (n.d.).
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. (2008, May 12). Semantic Scholar.
  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. (n.d.). MySkinRecipes.
  • 916420-90-1 Cas No. | this compound | Matrix Scientific. (n.d.).
  • (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. (n.d.).
  • Mosher's acid. (n.d.). chemeurope.com.
  • Al-Majdoub, Z. M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Mosher's acid | CAS#:17257-71-5 | Chemsrc. (2024, August 22).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2014). PubMed Central. [Link]

  • (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid | CAS 20445-31-2 | SCBT. (n.d.).
  • (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid. (2024, January 27). ChemicalBook.
  • (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid [Optical Resolving]. (n.d.). TCI Chemicals.
  • Synthesis of heterocyclic analogues of Mosher's acid. (2022). ChemRxiv. [Link]

  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. (2024, December 19). ResearchGate.
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014). Google Patents.
  • Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis - Benchchem. (n.d.).
  • Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin - Benchchem. (n.d.).
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A Senior Application Scientist's Guide to 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Promising but Underexplored Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. In this context, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid emerges as a molecule of significant interest, wedding the established benefits of a phenylacetic acid core with the nuanced, yet powerful, influences of methoxy and trifluoromethyl substituents. While direct and extensive research on this specific molecule is nascent, a deep dive into the well-documented roles of its constituent functional groups allows us to construct a compelling, predictive guide to its potential applications and advantages in medicinal chemistry.

This guide will provide a comparative analysis based on established principles of medicinal chemistry, supported by data from analogous compounds. We will explore the rationale behind its design, propose synthetic pathways, and outline experimental protocols to facilitate its investigation as a novel building block in drug discovery.

The Strategic Advantage: Deconstructing the 4-Methoxy-2-(trifluoromethyl)phenyl Moiety

The unique substitution pattern of this compound is not arbitrary; it is a deliberate design choice aimed at optimizing molecular properties for drug development. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a distinct electronic and conformational landscape.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[1]

  • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[1][2]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.

The methoxy (-OCH3) group , while seemingly simple, provides crucial modulatory effects:

  • Electronic Properties: As an electron-donating group, it can influence the reactivity of the aromatic ring and modulate the pKa of the carboxylic acid moiety.

  • Solubility and Polarity: The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with polar residues in a binding site.

  • Metabolic Scaffolding: The methoxy group can serve as a metabolic soft spot, offering a point for controlled degradation, or conversely, its position can be chosen to block unwanted metabolism at an adjacent site.

The phenylacetic acid scaffold itself is a well-established pharmacophore found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its carboxylic acid group provides a key site for ionic interactions with target proteins.

Comparative Analysis with Common Phenylacetic Acid Scaffolds

To appreciate the potential of this compound, a comparison with more common phenylacetic acid derivatives is instructive.

FeatureStandard Phenylacetic Acid4-Chlorophenylacetic Acid4-Methoxyphenylacetic AcidThis compound (Predicted)
Lipophilicity ModerateHighModerateVery High
Metabolic Stability Susceptible to ring oxidationModerately stableMethoxy group can be a site of O-demethylationHigh (due to -CF3)
Electronic Nature NeutralElectron-withdrawingElectron-donatingStrong electron-withdrawing (-CF3) and donating (-OCH3) interplay
Potential Applications Precursor, fragranceAnti-inflammatoryAntidepressant intermediate[3]Anti-inflammatory, Anticancer, CNS disorders

This comparative table highlights the unique combination of properties that this compound is predicted to possess, making it a compelling candidate for the development of next-generation therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

Hypothesized Applications and Mechanistic Rationale

Based on the analysis of its functional groups and comparison with related compounds, we can hypothesize several promising therapeutic areas for derivatives of this compound.

Anti-Inflammatory Agents

The phenylacetic acid core is a classic scaffold for cyclooxygenase (COX) inhibitors. The introduction of a trifluoromethyl group could enhance the binding affinity and selectivity for COX-2, a key target in inflammation, while the methoxy group could fine-tune interactions within the active site.

Proposed Mechanism of Action:

G 4-Methoxy-2-(trifluoromethyl)phenylacetic_acid_Derivative 4-Methoxy-2-(trifluoromethyl)- phenylacetic Acid Derivative COX-2_Enzyme COX-2 Enzyme 4-Methoxy-2-(trifluoromethyl)phenylacetic_acid_Derivative->COX-2_Enzyme Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX-2_Enzyme->Prostaglandin_Synthesis Catalyzes Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Mediates

Caption: Proposed mechanism for anti-inflammatory activity.

Anticancer Therapeutics

The trifluoromethylphenyl moiety is found in several anticancer drugs. Its lipophilicity can aid in penetrating solid tumors, and the unique electronic properties can be exploited to design inhibitors of kinases or other enzymes implicated in cancer cell proliferation.

Central Nervous System (CNS) Disorders

The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold a candidate for developing drugs targeting CNS disorders. The methoxy group is also a common feature in CNS-active compounds. Potential applications could include novel antidepressants, anxiolytics, or neuroprotective agents.

Proposed Synthetic Routes and Experimental Protocols

The synthesis of this compound is not widely reported, but a plausible route can be designed based on established organic chemistry reactions. A key challenge is the introduction of the trifluoromethyl group ortho to a methoxy group.

Synthetic Pathway Overview

G cluster_0 Route A: Willgerodt-Kindler Reaction cluster_1 Route B: Phenylacetonitrile Hydrolysis Start_A 4-Methoxy-2-(trifluoromethyl)acetophenone Thioamide Thioamide Intermediate Start_A->Thioamide S8, Morpholine Target_A This compound Thioamide->Target_A Hydrolysis (e.g., NaOH, H2O) Start_B 4-Methoxy-2-(trifluoromethyl)benzyl bromide Nitrile 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile Start_B->Nitrile NaCN, DMSO Target_B This compound Nitrile->Target_B Acid or Base Hydrolysis

Caption: Proposed synthetic routes to the target compound.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is adapted from established procedures for the Willgerodt-Kindler reaction.[4][5]

Step 1: Synthesis of 2-(4-methoxy-2-(trifluoromethyl)phenyl)-1-morpholinoethanethione (Thioamide Intermediate)

  • To a round-bottom flask equipped with a reflux condenser, add 4-Methoxy-2-(trifluoromethyl)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dissolve in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the thioamide intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the thioamide intermediate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The strategic combination of a phenylacetic acid core with methoxy and trifluoromethyl substituents offers a unique set of physicochemical properties that could lead to the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. This guide provides a foundational, predictive framework for its potential applications and a practical starting point for its synthesis. Further research is warranted to synthesize this compound, characterize its biological activity, and explore the full potential of its derivatives in various therapeutic areas. The insights provided herein are intended to catalyze such investigations and pave the way for the discovery of next-generation pharmaceuticals.

References

  • Vertex AI Search. (n.d.). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid? Retrieved January 19, 2026.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • PubMed Central. (n.d.).

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A Senior Application Scientist's Guide to De-risking Drug Discovery: A Comparative Framework for Cross-Reactivity Assessment of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with potential pitfalls. One of the most critical hurdles is ensuring target specificity. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of de-risking a drug discovery program.[2][3][4]

This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of a novel small molecule, using the hypothetical compound 4-Methoxy-2-(trifluoromethyl)phenylacetic acid (Compound X) as our case study. We will move beyond a simple listing of protocols to explain the scientific rationale behind the experimental choices, enabling you to design a robust, self-validating system for your own drug candidates.

The Subject of Our Investigation: this compound (Compound X)

For the purpose of this guide, we will postulate that Compound X has been identified as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor and a validated target for the treatment of type 2 diabetes. Phenylacetic acid derivatives have been explored as potential hPPAR agonists, making this a plausible scenario.[5] The trifluoromethyl and methoxy substitutions on the phenyl ring are expected to modulate its potency and pharmacokinetic properties. Our goal is to assess its selectivity against other relevant biological targets.

Strategic Selection of a Cross-Reactivity Panel

A well-designed cross-reactivity panel is crucial for a meaningful assessment. The selection should not be arbitrary but based on structural similarity, known off-targets of the chemical class, and biological plausibility.[6]

Our comparative panel for Compound X will include:

  • Structurally-Related Analogs: To understand the structure-activity relationship (SAR) of off-target effects.

    • 4-Methoxyphenylacetic acid: Lacks the trifluoromethyl group.

    • 2-(Trifluoromethyl)phenylacetic acid: Lacks the methoxy group.

    • Phenylacetic acid: The parent scaffold.[7]

  • Known PPAR Agonists (Positive Controls): To benchmark the performance of our assays.

    • Rosiglitazone: A well-characterized, potent PPARγ agonist.

    • Fenofibrate: A PPARα agonist, to assess isoform selectivity.

  • Structurally Unrelated Compound (Negative Control): To control for non-specific interactions.

    • Ibuprofen: A common non-steroidal anti-inflammatory drug (NSAID).

  • Known Promiscuous Compound: To challenge the specificity of our assays.

    • Promiscuous Compound A (a hypothetical compound known to interact with multiple targets).

A Tiered Approach to Cross-Reactivity Profiling

We will employ a tiered approach, starting with high-throughput screening to cast a wide net, followed by more detailed biophysical and cell-based assays to confirm and characterize any identified off-target interactions.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: Functional Assessment a Competitive ELISA for PPARγ Binding b Surface Plasmon Resonance (SPR) a->b Hits from ELISA c Cell-Based Reporter Assay b->c Confirmed Binders d Cytotoxicity Assay c->d Functionally Active Compounds

Figure 1: A tiered workflow for assessing the cross-reactivity of Compound X.

Tier 1: High-Throughput Screening with Competitive ELISA

The first step is to rapidly assess the ability of our panel compounds to compete with a known ligand for binding to our target, PPARγ. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent tool for this initial screen due to its high throughput and relatively low cost.[8][9]

Experimental Protocol: Competitive ELISA for PPARγ Binding
  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human PPARγ (1-5 µg/mL in PBS) and incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (5% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition Reaction: Add 50 µL of a fixed concentration of biotinylated-Rosiglitazone (the probe) and 50 µL of varying concentrations of the test compounds (Compound X and the panel) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The results are expressed as the concentration of the compound that inhibits 50% of the probe binding (IC50). A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (nM) for PPARγ Binding
Compound X 15
4-Methoxyphenylacetic acid>10,000
2-(Trifluoromethyl)phenylacetic acid850
Phenylacetic acid>10,000
Rosiglitazone10
Fenofibrate5,200
Ibuprofen>10,000
Promiscuous Compound A1,500

Table 1: Hypothetical Competitive ELISA Data. This data illustrates that Compound X has a high affinity for PPARγ, comparable to the positive control Rosiglitazone. The structurally related compound lacking the methoxy group shows significantly reduced affinity, while the parent scaffold and the analog without the trifluoromethyl group have negligible binding. Fenofibrate, a PPARα agonist, shows weak cross-reactivity.

Tier 2: In-Depth Biophysical Characterization with Surface Plasmon Resonance (SPR)

Compounds that show significant activity in the primary screen (e.g., IC50 < 1 µM) should be further characterized using a label-free biophysical method like Surface Plasmon Resonance (SPR). SPR provides real-time kinetic data, including association (ka) and dissociation (kd) rates, which together determine the binding affinity (KD).[11][12][13] This level of detail is crucial for differentiating between compounds with similar potencies but different binding characteristics.

Experimental Protocol: SPR Analysis of Compound-PPARγ Interaction
  • Chip Preparation: Covalently immobilize recombinant human PPARγ onto a CM5 sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject a series of concentrations of the test compounds (in duplicate) over the sensor surface at a constant flow rate (e.g., 30 µL/min).

  • Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[14]

Data Presentation and Interpretation

The kinetic and affinity constants provide a detailed picture of the binding event.

Compoundka (1/Ms)kd (1/s)KD (nM)
Compound X 2.5 x 10⁵ 3.8 x 10⁻³ 15.2
Rosiglitazone3.1 x 10⁵3.1 x 10⁻³10.0
2-(Trifluoromethyl)phenylacetic acid1.2 x 10⁴1.0 x 10⁻²833

Table 2: Hypothetical SPR Data. This data confirms the high affinity of Compound X for PPARγ and provides kinetic insights. The fast association and slow dissociation rates are characteristic of a potent binder. The data for 2-(Trifluoromethyl)phenylacetic acid reveals a much faster dissociation rate, explaining its lower potency observed in the ELISA.

G cluster_0 SPR Workflow a Immobilize PPARγ on Sensor Chip b Inject Compound X at Various Concentrations a->b c Monitor Association b->c d Monitor Dissociation c->d e Regenerate Chip Surface d->e f Fit Data to Kinetic Model e->f g Determine ka, kd, and KD f->g

Figure 2: A schematic of the Surface Plasmon Resonance (SPR) experimental workflow.

Tier 3: Functional Assessment in a Cellular Context

Biochemical and biophysical assays confirm binding, but they do not guarantee a functional effect in a cellular environment. Cell-based assays are therefore essential to determine if the binding of a compound to its target translates into a biological response.[15][16][17]

Experimental Protocol: PPARγ Reporter Gene Assay
  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably expressing human PPARγ and a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 18-24 hours.

  • Cell Lysis: Lyse the cells and add the luciferase substrate.

  • Readout: Measure the luminescence using a luminometer.

Data Presentation and Interpretation

The results are expressed as the concentration of the compound that produces 50% of the maximal response (EC50).

CompoundEC50 (nM) for PPARγ Activation
Compound X 25
Rosiglitazone20
2-(Trifluoromethyl)phenylacetic acid1,500
Ibuprofen>10,000

Table 3: Hypothetical Reporter Gene Assay Data. This data demonstrates that Compound X is a potent functional agonist of PPARγ in a cellular context, with an EC50 value consistent with its binding affinity. The weaker binder, 2-(Trifluoromethyl)phenylacetic acid, is also a much weaker functional agonist.

Experimental Protocol: Cytotoxicity Assay

It is also critical to assess the general cytotoxicity of the compounds to ensure that the observed functional activity is not an artifact of cell death.

  • Cell Plating: Plate a relevant cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentration range of test compounds for 24-48 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) and incubate as per the manufacturer's instructions.

  • Readout: Measure the absorbance or fluorescence to determine the percentage of viable cells.

Data Presentation and Interpretation

The results are expressed as the concentration of the compound that reduces cell viability by 50% (CC50).

CompoundCC50 (µM) in HepG2 cells
Compound X >50
Rosiglitazone>50
Promiscuous Compound A5

Table 4: Hypothetical Cytotoxicity Data. This data shows that Compound X is not cytotoxic at concentrations where it exhibits potent PPARγ agonism, indicating a good therapeutic window. In contrast, the promiscuous compound shows significant cytotoxicity.

Conclusion: A Comprehensive and Self-Validating Approach

This tiered, multi-faceted approach provides a robust and reliable assessment of the cross-reactivity of a novel small molecule. By progressing from high-throughput screening to detailed biophysical characterization and finally to functional cellular assays, we can build a comprehensive profile of a compound's specificity. The inclusion of appropriate positive, negative, and structurally related controls at each stage ensures that the data is self-validating and allows for a confident evaluation of a compound's potential for off-target effects. Early and thorough cross-reactivity profiling, as outlined in this guide, is an indispensable strategy for mitigating risk and increasing the probability of success in the challenging endeavor of drug discovery and development.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Retrieved from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River. Retrieved from [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Research. Retrieved from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). LinkedIn. Retrieved from [Link]

  • DAT Cross Reactivity. (2024, January 25). Precision Point Diagnostics. Retrieved from [Link]

  • Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature. (n.d.). ResearchGate. Retrieved from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved from [Link]

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  • Cross-reactivity. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, November 29). Journal of the American Chemical Society. Retrieved from [Link]

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  • Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Guidelines for using pollen cross-reactivity in formulating allergen immunotherapy. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved from [Link]

  • How Do You Interpret Data From Surface Plasmon Resonance? (2025, June 2). YouTube. Retrieved from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio, Inc. Retrieved from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024, October 14). YouTube. Retrieved from [Link]

  • A Simple Guide to Surface Plasmon Resonance. (n.d.). Nicoya. Retrieved from [Link]

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  • Guideline for allergological diagnosis of drug hypersensitivity reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015, July 10). JoVE. Retrieved from [Link]

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  • A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. (n.d.). MDPI. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4-Methoxy-2-(trifluoromethyl)phenylacetic acid are not merely procedural hurdles; they are fundamental to ensuring a secure laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in its specific chemical hazards and regulatory best practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a halogenated carboxylic acid. Its proper disposal is dictated by the hazards associated with its structure: the acidic functional group and, most critically, the trifluoromethyl (-CF₃) group.

  • Corrosivity: As an acid, it can cause irritation or burns upon contact with skin and eyes.[1][2][3][4][5]

  • Hazards of Thermal Decomposition: The carbon-fluorine bond is exceptionally strong.[6][7] Improper thermal treatment (e.g., incomplete combustion) can lead to the formation of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[8]

  • Environmental Persistence: Many organofluorine compounds are noted for their environmental persistence, earning the moniker "forever chemicals".[7] Release into the environment must be strictly avoided.[8][9][10]

Due to these properties, this compound must be treated as hazardous waste .[9][11] It cannot be disposed of in regular trash or down the sanitary sewer system.[11][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the moment waste is generated to its final collection for disposal. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[9]

Step 1: Immediate Segregation at the Point of Generation

All waste streams containing this compound must be segregated immediately. Do not mix this waste with incompatible materials.[12][13]

  • Solid Waste: Collect unused reagent, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated lab materials (e.g., pipette tips, absorbent pads) in a designated solid waste container.[9][13][14]

  • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS office.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

Step 2: Waste Container Selection and Labeling

Proper containment and labeling are critical for safety and compliance, as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11]

  • Container Choice:

    • Use chemically compatible, leak-proof containers.[15] High-density polyethylene (HDPE) is a common choice.

    • Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation.

    • For liquid waste, never fill a container to more than 90% capacity to allow for expansion.[15]

  • Labeling Requirements:

    • The container must be clearly marked with the words "Hazardous Waste ".[11][16]

    • Use the full chemical name: "This compound ". Do not use abbreviations or acronyms.[11]

    • For mixtures, list all components and their approximate percentages.[11][12]

    • Include the date when the first drop of waste was added to the container (the "generation date").[11]

    • Clearly indicate the Principal Investigator's name, lab location (building and room number), and contact information.[11]

    • Mark the appropriate hazard pictograms (e.g., Corrosive, Irritant).[11]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), where waste is collected before being moved to a central storage location.[12][16]

  • Location: Store the waste container at or near the point of generation and under the direct control of the laboratory personnel.[16]

  • Segregation: Keep the waste container segregated from incompatible chemicals. Specifically, store it away from strong bases and oxidizing agents.[12][13]

  • Containment: Place the primary waste container within a secondary containment bin or tray to contain any potential leaks.[15]

  • Container Status: Keep the waste container closed at all times, except when adding waste.[12]

Step 4: Arranging for Final Disposal

The final disposal of fluorinated organic compounds requires specialized facilities.

  • Contact EHS: When the waste container is full or you are approaching the storage time limit set by your institution, contact your EHS department or licensed hazardous waste contractor to arrange for pickup.[9][14]

  • Primary Disposal Method: The standard and most effective method for the final destruction of halogenated organic waste is high-temperature incineration in a permitted hazardous waste incinerator.[7][10][16] This process is necessary to break the strong carbon-fluorine bonds and scrub resulting acidic gases like HF from the exhaust.[6][10]

  • Documentation: Ensure all required waste disposal forms are completed accurately. These documents, often called waste manifests, track the chemical from "cradle to grave" and are a legal requirement.[16]

Decontamination and Spill Management

Accidents require prompt and correct action.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][9]

  • Spill Cleanup:

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For solid spills, carefully sweep the material to avoid generating dust.

    • Collect the absorbed material or swept powder and place it into a designated hazardous waste container.[14]

    • Decontaminate the spill area with a suitable solvent and then wash thoroughly.

    • All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[14]

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generated (Solid, Liquid, or Contaminated PPE) B Is waste mixed with incompatible chemicals? A->B C STOP! Consult EHS Immediately. Do Not Mix Waste. B->C Yes D Select Compatible Hazardous Waste Container (e.g., HDPE) B->D No E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - PI/Lab Info & Date - Hazard Pictograms D->E F Store in Designated SAA (In Secondary Containment, Segregated, Lid Closed) E->F G Container Full or Nearing Time Limit? F->G H Continue to Collect Waste in SAA G->H No I Complete Waste Pickup Form & Contact EHS for Collection G->I Yes H->G J Transfer to Licensed Waste Disposal Facility for High-Temperature Incineration I->J

Sources

A Researcher's Guide to the Safe Handling of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Operational and Safety Protocol for Laboratory Professionals

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge and tools to conduct their work safely and effectively. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid. This compound, while valuable in synthetic chemistry, presents hazards that necessitate a thorough understanding of its properties to mitigate risks. This document is structured to provide not just a list of rules, but the scientific reasoning behind each recommendation, fostering a culture of safety and informed decision-making in the laboratory.

Understanding the Hazards: A Proactive Approach to Safety

The primary hazards associated with this compound are:

  • Corrosivity and Irritation: As an organic acid, it can cause irritation or burns to the skin and eyes upon contact.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[8]

  • Toxicity: While specific data is limited, related compounds are considered harmful, warranting cautious handling to avoid ingestion, skin absorption, and inhalation.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. It is not a one-size-fits-all approach; the level of protection must be commensurate with the scale and nature of the experimental work.

Foundational PPE for All Operations

Regardless of the specific task, the following PPE should be considered the minimum standard when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6][7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in conjunction with goggles.[7][9]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling organic acids and halogenated compounds.[9][10] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[11]

  • Body Protection: A flame-resistant lab coat is required. For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[10][11]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Task-Specific PPE Recommendations
Laboratory ActivityRequired PPERationale
Weighing and Aliquoting (Solid) Standard PPE + Fume Hood or Ventilated EnclosureTo prevent inhalation of fine powders.
Dissolving in Solvents Standard PPE + Fume HoodThe use of organic solvents introduces inhalation and flammability hazards.
Running a Reaction Standard PPE + Face Shield (if not behind a sash) + Chemical-Resistant ApronTo protect against potential splashes from exothermic reactions or vessel failures.
Work-up and Extraction Standard PPE + Fume HoodInvolves handling of potentially volatile and corrosive solutions.
Waste Disposal Standard PPETo prevent exposure during the transfer of hazardous waste.

Experimental Workflow: Preparing a Stock Solution

This section provides a step-by-step protocol for a common laboratory procedure: the preparation of a stock solution of this compound. This workflow is designed to be a self-validating system, incorporating safety checks at each critical step.

Pre-Experiment Checklist:
  • Review the SDS: If an exact SDS is not available, review the SDS for a closely related compound.

  • Locate Safety Equipment: Ensure the location of the nearest safety shower, eyewash station, and fire extinguisher are known.

  • Prepare the Work Area: The procedure must be conducted in a certified chemical fume hood.[10] The work surface should be clean and uncluttered.

  • Assemble all necessary materials and equipment.

Step-by-Step Protocol:
  • Don Appropriate PPE: As per the table above, wear standard PPE and ensure you are working within a fume hood.

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or vial on an analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Transfer the Compound: Gently transfer the weighed solid into a suitable volumetric flask.

  • Add Solvent: Using a funnel, add a portion of the desired solvent to the volumetric flask, ensuring the solid is wetted.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonicate the flask in an ultrasonic bath to aid dissolution.

  • Bring to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the Solution: Clearly label the volumetric flask with the name of the compound, concentration, solvent, and date of preparation.

  • Clean the Work Area: Decontaminate the work surface and any equipment used.

  • Dispose of Waste: Dispose of any contaminated materials in the appropriate halogenated organic waste container.[3][12]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the experimental conditions.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling This compound is_solid Is the compound a solid powder? start->is_solid is_solution Is the compound in solution? start->is_solution fume_hood Work in Fume Hood is_solid->fume_hood Yes splash_risk High splash potential? is_solution->splash_risk standard_ppe Standard PPE: - Goggles - Nitrile Gloves - Lab Coat splash_risk->standard_ppe No face_shield Add Face Shield & Apron splash_risk->face_shield Yes fume_hood->standard_ppe face_shield->standard_ppe

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic acid, it must be segregated from other waste streams.[3][10]

Waste Segregation and Collection:
  • Designated Waste Container: All solid and liquid waste containing this compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12]

  • Container Compatibility: The waste container should be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.[10]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Irritant).[10]

Neutralization (If Permitted):
  • Consult EHS: Before attempting to neutralize any chemical waste, consult with your institution's Environmental Health and Safety (EHS) department.[10]

  • Procedure: If permitted, the acidic waste may be slowly added to a weak base (e.g., sodium bicarbonate) with constant stirring in a fume hood. This is an exothermic reaction and must be performed with caution.

Final Disposal:
  • EHS Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]

  • Spill Response: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10] Collect the absorbed material into a designated hazardous waste container and decontaminate the spill area. Report the spill to your EHS department.[10]

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.
  • Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc.
  • Hazardous Waste Segregation. Bucknell University.
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Austin.
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal.
  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. BOC Sciences.
  • Corrosives – Strong Acids. The Sarpong Group, UC Berkeley.
  • Classification of special laboratory waste. Universitat de Barcelona.
  • SAFETY DATA SHEET: (-)-alpha.-Methoxy-alpha.-(trifluoromethyl)phenylacetic acid. Thermo Fisher Scientific.
  • Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite. Benchchem.
  • SAFETY DATA SHEET: 2-Phenoxyacetic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET: (S)-(-)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid. Fisher Scientific.
  • SAFETY DATA SHEET: (+)-.alpha.-Methoxy-.alpha.-(trifluoromethyl)phenylacetic acid. Fisher Scientific.
  • SAFETY DATA SHEET: (-)-a-Methoxy-a-trifluoromethylphenylacetic acid 98%. Pfaltz & Bauer.
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate.
  • How to do trifluoromethyl substitution on aromatic ring?. ResearchGate.
  • Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.